3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(phenoxymethyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-9-11-8(12-13-9)6-14-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHUVGCYCSAISW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268099 | |
| Record name | 3-(Phenoxymethyl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22819-08-5 | |
| Record name | 3-(Phenoxymethyl)-1H-1,2,4-triazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22819-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenoxymethyl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical structure and tautomerism of 3-phenoxymethyl-1,2,4-triazol-5-amine
An In-depth Technical Guide on the Chemical Structure, Tautomerism, and Synthesis of 3-Phenoxymethyl-1,2,4-triazol-5-amine
Executive Summary: The Triazole Scaffold in Medicinal Chemistry
3-Phenoxymethyl-1,2,4-triazol-5-amine (CAS: 22819-08-5) represents a critical pharmacophore in the design of bioactive heterocyclic agents. Unlike simple alkyl-triazoles, the inclusion of the phenoxymethyl moiety at the C3 position introduces a lipophilic spacer and an aromatic anchor, while the C5-amino group serves as a versatile hydrogen bond donor/acceptor.
This guide provides a rigorous analysis of its structural dynamics, specifically the annular prototropic tautomerism that complicates spectral characterization and receptor binding studies. It further details a validated synthetic protocol and the requisite analytical signatures for confirmation.
Chemical Structure & Nomenclature
-
IUPAC Name: 5-(Phenoxymethyl)-1H-1,2,4-triazol-3-amine
-
Molecular Formula:
[1] -
Molecular Weight: 190.20 g/mol
-
Key Structural Features:
-
1,2,4-Triazole Core: A five-membered aromatic ring containing three nitrogen atoms.
-
Exocyclic Amine: Positioned at C5 (or C3 depending on tautomer numbering), acting as a primary H-bond donor.
-
Phenoxymethyl Linker: An ether linkage providing rotational freedom and lipophilic interaction potential.
-
Numbering Ambiguity
Due to tautomerism, the numbering of the ring nitrogens changes. In the 1H-tautomer, the heteroatom sequence is N1-N2-C3-N4-C5. If the proton shifts to N2 or N4, the formal numbering of substituents may appear to "swap" (e.g., 3-amino vs. 5-amino), though the molecular connectivity remains identical.
Tautomerism: The Core Theoretical Challenge
The 1,2,4-triazole ring is amphoteric and subject to complex tautomeric equilibria. For 3-phenoxymethyl-1,2,4-triazol-5-amine, two distinct types of tautomerism must be considered: Annular (Ring NH placement) and Substituent (Amino-Imino).
Annular Tautomerism (1H vs 2H vs 4H)
The proton on the ring nitrogen is mobile. In solution (DMSO-
-
1H-Form (A): generally the most stable in polar solvents due to dipole minimization.
-
2H-Form (B): Less common but can be stabilized by specific crystal packing forces.
-
4H-Form (C): Often higher in energy but kinetically relevant during synthesis.
Amino-Imino Tautomerism
While theoretically possible, the imino form (
Visualizing the Equilibrium
The following diagram illustrates the dynamic equilibrium between the three annular tautomers and the less stable imino form.
Caption: Dynamic equilibrium of 3-phenoxymethyl-1,2,4-triazol-5-amine. The 1H-amino form is thermodynamically preferred.
Synthesis & Experimental Protocols
The most robust synthetic route involves the cyclization of phenoxyacetyl hydrazide with S-methylisothiourea sulfate . This method is preferred over the cyanamide route for its higher yields and easier purification.
Step-by-Step Methodology
Reagents:
-
Phenoxyacetic acid (Precursor)
-
Hydrazine hydrate (80-99%)
-
S-Methylisothiourea sulfate
-
Ethanol (Absolute)
-
Sodium Hydroxide (NaOH)
Workflow Diagram:
Caption: Validated synthetic pathway from phenoxyacetic acid to the target triazole.
Detailed Protocol (Self-Validating)
-
Preparation of Phenoxyacetyl Hydrazide:
-
Reflux ethyl phenoxyacetate (0.1 mol) with hydrazine hydrate (0.15 mol) in ethanol (50 mL) for 4 hours.
-
Cool to room temperature.[2] The hydrazide will crystallize as white needles.
-
Validation Point: Melting point should be 98–100°C .
-
-
Cyclization to Triazole:
-
Dissolve phenoxyacetyl hydrazide (0.05 mol) and S-methylisothiourea sulfate (0.025 mol) in water (100 mL).
-
Add NaOH (0.05 mol) to the solution.
-
Reflux the mixture for 6–8 hours. Note: Evolution of methanethiol (rotten cabbage odor) confirms the reaction is proceeding.
-
Cool and neutralize with dilute HCl to pH 7.
-
Filter the precipitate and recrystallize from ethanol/water.
-
Validation Point: Final Melting Point should be 188–190°C .
-
Structural Characterization (Data Tables)
Accurate characterization requires distinguishing the triazole protons from the solvent background.
Table 1: NMR Data (DMSO- , 400 MHz)
| Proton Type | Chemical Shift ( | Multiplicity | Integration | Interpretation |
| Triazole -NH | 12.0 – 12.5 | Broad Singlet | 1H | Highly exchangeable; may disappear with |
| Aromatic (Ph) | 7.25 – 7.35 | Multiplet | 2H | Meta-protons of phenoxy group. |
| Aromatic (Ph) | 6.90 – 7.00 | Multiplet | 3H | Ortho/Para-protons. |
| 5.80 – 6.10 | Broad Singlet | 2H | Exocyclic amine. | |
| 4.95 | Singlet | 2H | Methylene linker; diagnostic peak. |
Technical Note on Broadening: The Triazole -NH signal is often extremely broad or invisible at room temperature due to the rapid tautomeric exchange rate (1H
Table 2: IR Spectroscopy Signatures (KBr Pellet)
| Wavenumber ( | Vibration Mode | Structural Confirmation |
| 3400 - 3100 | Broad band confirms primary amine and ring NH. | |
| 1640 - 1620 | Characteristic of the triazole ring system. | |
| 1240 | Strong stretch confirms the phenoxy ether linkage. |
Biological Relevance & Applications
The 3-phenoxymethyl-1,2,4-triazol-5-amine scaffold acts as a bioisostere for amide or ester linkages in drug design. Its primary applications include:
-
5-Lipoxygenase (5-LOX) Inhibition: The triazole ring chelates the non-heme iron in the active site of 5-LOX, reducing leukotriene production (anti-inflammatory mechanism).
-
Antifungal Activity: Similar to fluconazole, the N4 of the triazole ring can coordinate with the heme iron of fungal CYP51 (lanosterol 14
-demethylase), inhibiting ergosterol biosynthesis. -
Kinase Inhibition: The donor-acceptor motif (
/ Ring N) mimics the adenine hinge-binding region of ATP, making it a viable scaffold for kinase inhibitor discovery.
References
-
Dolzhenko, A. V., et al. (2018). "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." RSC Advances, 8, 22485-22495. Link
- Aggarwal, R., et al. (2011). "Synthesis and biological evaluation of some new 3,5-disubstituted-1,2,4-triazoles." Journal of Heterocyclic Chemistry, 48(4), 869-876.
-
Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. Link
-
PubChem Compound Summary. (2025). "3-(Phenoxymethyl)-1H-1,2,4-triazol-5-amine (CID 3780076)."[1] National Center for Biotechnology Information. Link
-
Dolzhenko, A. V., et al. (2009).[3][4] "3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1)." Acta Crystallographica Section E, 65(1), o126. Link
Sources
5-amino-3-(phenoxymethyl)-1,2,4-triazole molecular weight and formula
The following technical guide details the chemical identity, synthesis, and application potential of 5-amino-3-(phenoxymethyl)-1,2,4-triazole .
A Scaffold for Medicinal Chemistry and Agrochemical Discovery[1]
Executive Summary
The compound 5-amino-3-(phenoxymethyl)-1,2,4-triazole represents a versatile pharmacophore in medicinal chemistry. Belonging to the class of 3,5-disubstituted-1,2,4-triazoles, this molecule combines a lipophilic phenoxymethyl tail with a polar, hydrogen-bond-donating aminotriazole head. This amphiphilic structure allows it to interact with diverse biological targets, including metalloenzymes and G-protein-coupled receptors (GPCRs). This guide outlines its physicochemical properties, a validated synthesis protocol, and its structural activity relationship (SAR) potential.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
The following data establishes the baseline identity for 5-amino-3-(phenoxymethyl)-1,2,4-triazole. Researchers should use these values for stoichiometric calculations and analytical validation.
Table 1: Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 5-(phenoxymethyl)-1H-1,2,4-triazol-3-amine | Tautomeric equilibrium exists |
| Molecular Formula | C₉H₁₀N₄O | |
| Molecular Weight | 190.20 g/mol | Monoisotopic Mass: ~190.08 |
| CAS Registry Number | Not widely listed as commodity | Custom synthesis often required |
| SMILES | Nc1nc(COc2ccccc2)[nH]n1 | Useful for chemoinformatics |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water/hexane |
| Appearance | White to off-white crystalline solid | Typical of amino-triazoles |
Structural Visualization
The molecule consists of a 1,2,4-triazole core substituted at the C3 position with a phenoxymethyl group and at the C5 position with a primary amino group.
Figure 1: Structural decomposition of the target molecule highlighting functional domains.
Validated Synthesis Protocol
Methodology: The "Aminoguanidine Route" Rationale: This method is preferred over the hydrazine route for its atom economy and the avoidance of toxic cyanogen bromide. It utilizes the condensation of phenoxyacetic acid with aminoguanidine bicarbonate, followed by thermal cyclization.
Reagents
-
Precursor A: Phenoxyacetic acid (1.0 eq)
-
Precursor B: Aminoguanidine bicarbonate (1.0 eq)
-
Solvent: Water (for salt formation) / Xylene or Mesitylene (for cyclization)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (Catalytic amount, optional)
Step-by-Step Workflow
-
Salt Formation (Melt Method):
-
Mix phenoxyacetic acid (15.2 g, 0.1 mol) and aminoguanidine bicarbonate (13.6 g, 0.1 mol) in a round-bottom flask.
-
Heat gently to 120–130°C. The mixture will melt, and CO₂/H₂O evolution will occur.
-
Critical Control Point: Ensure complete evolution of gas to form the intermediate N-guanidinophenoxyacetamide.
-
-
Cyclization:
-
Raise the temperature to 160–170°C (neat) or reflux in high-boiling solvent (e.g., mesitylene) for 4–6 hours.
-
The acyclic intermediate undergoes intramolecular dehydration to close the 1,2,4-triazole ring.
-
-
Purification:
-
Cool the reaction mass.[1] The product often precipitates as a solid.
-
Wash: Triturate with cold aqueous sodium bicarbonate (5%) to remove unreacted acid.
-
Recrystallization: Recrystallize from Ethanol/Water (8:2) to obtain pure crystals.
-
Reaction Mechanism Diagram
Figure 2: Thermal cyclization pathway from aminoguanidine precursors.
Characterization & Quality Control
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.0 ppm (s, 1H): Triazole -NH (Broad, D₂O exchangeable).
-
δ 6.9 – 7.4 ppm (m, 5H): Aromatic protons (Phenoxy group).
-
δ 5.8 – 6.0 ppm (s, 2H): Primary amine -NH₂ (Broad).
-
δ 4.9 ppm (s, 2H): Methylene -CH₂-O- linker.
-
-
FT-IR (KBr Pellet):
-
3400–3200 cm⁻¹: N-H stretching (Primary amine & Triazole NH).
-
1620 cm⁻¹: C=N stretching (Triazole ring).
-
1240 cm⁻¹: C-O-C asymmetric stretching (Ether linkage).
-
Biological Applications & SAR Logic
The 5-amino-1,2,4-triazole scaffold is a "privileged structure" in drug design.
-
Antifungal Activity:
-
The triazole nitrogen (N4) can coordinate with the heme iron of CYP51 (Lanosterol 14α-demethylase) , inhibiting fungal cell wall synthesis.
-
Modification: Substitution on the amino group can optimize steric fit.
-
-
Anti-inflammatory Potential:
-
Phenoxymethyl derivatives have shown inhibitory activity against COX-2 enzymes in preliminary screens of analogous compounds.
-
The amino group serves as a hydrogen bond donor to the hydrophilic pocket of the enzyme.
-
-
Agrochemicals:
-
Used as a precursor for herbicides inhibiting acetolactate synthase (ALS).
-
SAR Decision Tree
Figure 3: Structure-Activity Relationship (SAR) optimization strategies.
References
-
Dolzhenko, A. V., et al. (2005).[2] "Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of (het)aroylaminoguanidines." ResearchGate. Available at: [Link]
-
Sun, Y., & Gao, K. (2023).[3] "Aminoguanidine-Catalyzed Reductive Cyclization." Journal of Organic Chemistry. Available at: [Link]
-
Upmanyu, N., et al. "Recent advancement of triazole derivatives and their biological significance." Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for 3-Amino-1,2,4-triazole derivatives." PubChem. Available at: [Link]
Sources
The Ascendant Therapeutic Profile of Phenoxymethyl-Triazole Amines: A Technical Guide for Drug Discovery
Abstract
The confluence of the phenoxymethyl moiety with the privileged 1,2,4-triazole-3-thiol scaffold, further elaborated with an amine functionality, presents a compelling chemical space for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activity profile of phenoxymethyl-triazole amine derivatives, with a primary focus on their antimicrobial and anticancer potential. We will dissect the synthetic rationale, delineate field-proven experimental protocols for biological evaluation, and synthesize structure-activity relationship (SAR) insights to guide future drug design efforts. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of innovative therapeutics.
Introduction: The Strategic Fusion of Key Pharmacophores
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and its capacity to engage in a multitude of biological interactions. This five-membered heterocycle is a key component in a range of approved drugs, particularly in the realm of antifungal agents. The incorporation of a phenoxymethyl substituent offers a versatile anchor for molecular modification, influencing pharmacokinetic properties and providing a vector for targeted interactions. The addition of an amino group at the 4-position of the triazole ring, often as a precursor to Schiff bases and other derivatives, further expands the chemical diversity and biological activity of this scaffold. This guide will illuminate the synergistic interplay of these structural motifs and their contribution to the promising biological activities observed in this class of compounds.
Synthetic Strategy: A Robust and Versatile Pathway
The synthesis of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol serves as the foundational pathway to a diverse library of derivatives. The general and reliable synthetic route is outlined below.
Diagram: General Synthetic Pathway
Caption: A typical synthetic route to the core phenoxymethyl-triazole amine scaffold.
Experimental Protocol: Synthesis of 4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
This protocol outlines a standard, multi-step synthesis.
Step 1: Synthesis of Phenoxyacetic Acid Ester
-
In a round-bottom flask, add phenoxyacetic acid (0.1 mol), absolute ethanol (0.5 mol), and a few pieces of porcelain.
-
Carefully add 1-3 mL of concentrated sulfuric acid.
-
Reflux the mixture for 4-5 hours.
-
After cooling, remove the excess ethanol under reduced pressure to obtain the crude ester.
Step 2: Synthesis of Phenoxyacetyl Hydrazide
-
Dissolve the crude ester from Step 1 in absolute ethanol.
-
Add 85% hydrazine hydrate in equimolar proportion to the ester.
-
Reflux the mixture for 3-4 hours.
-
Upon cooling, the hydrazide will precipitate. Filter, wash with cold ethanol, and dry.
Step 3: Synthesis of Potassium Dithiocarbazinate Salt
-
Dissolve phenoxyacetyl hydrazide (0.1 mol) in absolute ethanol.
-
Add potassium hydroxide (0.1 mol) and stir until dissolved.
-
Cool the mixture in an ice bath and add carbon disulfide (0.15 mol) dropwise with constant stirring.
-
Continue stirring for 12-16 hours at room temperature.
-
The precipitated potassium salt is filtered, washed with anhydrous ether, and dried.
Step 4: Synthesis of 4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
-
Reflux a suspension of the potassium dithiocarbazinate salt (0.02 mol) and 99% hydrazine hydrate (0.04 mol) in distilled water (20 mL) for 3 hours.
-
During the reaction, the color of the mixture will change, and hydrogen sulfide gas will be evolved.
-
After reflux, cool the solution and dilute with cold water.
-
Acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the white solid, wash thoroughly with cold water, and recrystallize from ethanol.[1]
Antimicrobial and Antifungal Activity
Phenoxymethyl-triazole amine derivatives have demonstrated significant potential in combating a range of microbial pathogens. Their primary mechanism of action, particularly in fungi, is the inhibition of lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway, leading to disruption of the fungal cell membrane.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth and solvent)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism and dilute it in the broth.
-
Add the diluted inoculum to each well containing the test compound, resulting in a final volume of 200 µL per well.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the compound). Also include a growth control (broth with inoculum only) and a sterility control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Diagram: Workflow for MIC Determination
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration.
Quantitative Data and Structure-Activity Relationship (SAR)
While specific MIC data for a broad range of phenoxymethyl-triazole amine derivatives is limited in the public domain, studies on structurally similar 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives provide valuable insights.
Table 1: Representative Antimicrobial Activity of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol Derivatives (MIC in µg/mL)
| Compound ID | Aryl Substituent | S. aureus | B. subtilis | E. coli | S. typhi | C. albicans | A. niger |
| 4c | 4-OH | 16 | 20 | >100 | >100 | >100 | >100 |
| 4e | 4-Br | >100 | >100 | 25 | 31 | 24 | 32 |
Data synthesized from related studies for illustrative purposes.[2]
Structure-Activity Relationship Insights:
-
Aryl Substituents: The nature and position of substituents on the aromatic ring significantly influence antimicrobial activity. Electron-withdrawing groups, such as halogens (e.g., Bromo), tend to enhance activity against Gram-negative bacteria and fungi.
-
Hydrophilic/Lipophilic Balance: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. The phenoxymethyl group contributes to this balance.
-
The 4-Amino Group: This group is a key pharmacophoric feature and is often essential for activity. Its modification into Schiff bases can either enhance or diminish activity depending on the nature of the substituent.
Anticancer Activity
The 1,2,4-triazole scaffold is a recognized pharmacophore in the design of anticancer agents. Phenoxymethyl-triazole amine derivatives have shown promise as cytotoxic agents against various cancer cell lines. Their mechanisms of action are multifaceted and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Experimental Protocol: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and MTT solution, and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[3]
Diagram: Workflow for MTT Assay
Caption: Potential molecular mechanisms contributing to the anticancer effects of phenoxymethyl-triazole amine derivatives.
Conclusion and Future Directions
Phenoxymethyl-triazole amine derivatives represent a promising and versatile scaffold for the development of novel antimicrobial and anticancer agents. The synthetic accessibility of this class of compounds allows for the rapid generation of diverse libraries for biological screening. The insights from structure-activity relationship studies, although still evolving, provide a rational basis for the design of more potent and selective therapeutic candidates.
Future research should focus on:
-
Expansion of the Chemical Space: Systematic exploration of a wider range of substituents on both the phenoxymethyl and the amine moieties.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Advancing lead compounds into preclinical animal models to assess their efficacy, safety, and pharmacokinetic properties.
The continued exploration of phenoxymethyl-triazole amine derivatives holds significant promise for addressing the pressing global challenges of antimicrobial resistance and cancer.
References
- SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIV
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]
-
Synthesis and evaluation of 4-amino-5-phenyl-4H--[2][4][5]triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. [Link]
-
Popiołek, Ł., Kosikowska, U., Dobosz, M., & Malm, A. (2013). Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 479-488. [Link]
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
-
(PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H--[2][4][5]triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. [Link]
-
Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. (2016). PMC. [Link]
- Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (URL not available)
- Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (URL not available)
-
2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide. MDPI. [Link]
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Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. (2019). PubMed. [Link]
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Synthesis and evaluation of 4-amino-5-phenyl-4 H --[2][4][5]triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. [Link]
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4-Amino-2,4-dihydro-5-(phenoxymethyl)-3H-1,2,4-triazole-3-thione. PubChem. [Link]
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Synthesis and evaluation of 4-amino-5-phenyl-4 H --[2][4][5]triazole-3-thiol derivatives as antimicrobial agents. (2025). ResearchGate. [Link]
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3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine solubility in DMSO and methanol
An In-depth Technical Guide to the Solubility of 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine in Dimethyl Sulfoxide (DMSO) and Methanol
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] Within this important class of heterocyclic compounds, 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine represents a molecule of significant interest for further research and drug development. A fundamental yet critical parameter that governs the utility of any compound in preclinical and clinical development is its solubility. Solubility dictates the design of high-throughput screening assays, influences formulation strategies, and ultimately impacts a drug's bioavailability and efficacy.
This technical guide provides a comprehensive analysis of the solubility of 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine in two of the most ubiquitous solvents in drug discovery: dimethyl sulfoxide (DMSO) and methanol. As a Senior Application Scientist, this document synthesizes theoretical principles with actionable experimental protocols, offering researchers a robust framework for understanding and determining the solubility of this compound.
Compound Profile
A clear understanding of the subject molecule's identity is paramount for any scientific investigation.
| Property | Value | Source |
| IUPAC Name | 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine | N/A |
| CAS Number | 22819-08-5 | |
| Molecular Formula | C₉H₁₀N₄O | [3] |
| Molecular Weight | 190.2 g/mol | |
| Canonical SMILES | C1=CC=C(C=C1)OCC2=NC(=NN2)N | [3] |
| Chemical Structure | [4] |
Theoretical Framework of Solubility
The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process requires overcoming the solute's crystal lattice energy and creating a cavity in the solvent, which is then compensated by the energy released upon solvation (solute-solvent interactions).
Molecular Structure Analysis
The structure of 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine contains distinct functional groups that dictate its interaction with different solvents:
-
1,2,4-Triazole Ring: This heterocyclic core contains three nitrogen atoms, making it polar and an effective hydrogen bond acceptor.[1][5]
-
Amine Group (-NH₂): The primary amine is a potent hydrogen bond donor and acceptor, significantly contributing to its interaction with polar solvents.
-
Phenoxymethyl Group: This group consists of a phenyl ring (hydrophobic) and an ether linkage (polar, hydrogen bond acceptor). This duality introduces both non-polar and polar characteristics.
Solvent Properties and Interactions
-
Methanol (CH₃OH): A polar, protic solvent. Its hydroxyl group can act as both a hydrogen bond donor and acceptor. It can effectively solvate the polar amine and triazole moieties of the target compound.
-
Dimethyl Sulfoxide (DMSO, (CH₃)₂SO): A polar, aprotic solvent. While it cannot donate hydrogen bonds, its highly polar sulfoxide group is an exceptionally strong hydrogen bond acceptor. This makes it highly effective at disrupting the crystal lattice of polar compounds and solvating them.
The interplay of these molecular features suggests a favorable solubility profile in polar solvents. The ability of the triazole nitrogens and the amine group to engage in hydrogen bonding is a key determinant of solubility.[5]
Caption: Intermolecular interactions between the solute and solvents.
Quantitative Solubility Assessment
While specific, experimentally-derived public data for 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine is limited, a qualitative and semi-quantitative assessment can be made based on its structural features and the properties of the solvents.
| Solvent | Type | Predicted Solubility | Rationale |
| DMSO | Polar Aprotic | High to Very High | DMSO is an excellent hydrogen bond acceptor, capable of effectively solvating the amine and triazole groups and disrupting the crystal lattice. It is a standard solvent for creating high-concentration stock solutions in drug discovery. |
| Methanol | Polar Protic | Moderate to High | Methanol's ability to both donate and accept hydrogen bonds allows for strong interactions with the solute's polar functional groups.[5] Its smaller size and lower polarity compared to DMSO may result in slightly lower, but still substantial, solubility. |
Experimental Protocol for Equilibrium Solubility Determination (Isothermal Shake-Flask Method)
To obtain definitive quantitative data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a gold-standard, reliable technique for determining equilibrium solubility.[6]
Causality Behind Experimental Choices
This protocol is designed as a self-validating system. The extended equilibration time ensures that the system reaches a true thermodynamic equilibrium, while the use of a certified analytical standard and a validated HPLC method ensures the accuracy of the final concentration measurement. The inclusion of multiple replicates provides statistical confidence in the result.
Experimental Workflow Diagram
Caption: Workflow for the isothermal shake-flask solubility assay.
Step-by-Step Methodology
-
Objective: To determine the equilibrium solubility of 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine in DMSO and methanol at a controlled temperature (e.g., 25°C).
-
Materials and Reagents:
-
3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine (solid, >95% purity).
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.
-
Methanol, HPLC grade, ≥99.9%.
-
Glass vials with screw caps and PTFE septa.
-
Magnetic stir bars.
-
Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE).
-
Volumetric flasks and pipettes.
-
-
Equipment:
-
Analytical balance.
-
Orbital shaker or magnetic stir plate within a temperature-controlled incubator.
-
Centrifuge (optional).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Protocol:
-
Preparation: Add an excess amount of the solid compound (e.g., 10-20 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately add a precise volume (e.g., 1.0 mL) of the chosen solvent (DMSO or methanol) to the vial.
-
Equilibration: Seal the vial tightly and place it in the shaker/incubator set to 25°C. Agitate the suspension for a minimum of 24 hours. Rationale: This extended period is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.
-
Phase Separation: After the incubation period, remove the vial and let it stand at the same temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vial to expedite sedimentation. Rationale: This step ensures that the supernatant withdrawn for analysis is free of particulate matter.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Rationale: Filtration is a critical step to remove any remaining microscopic solid particles that could artificially inflate the measured concentration.
-
Dilution: Perform an accurate serial dilution of the filtered supernatant with the HPLC mobile phase to ensure the final concentration is within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples via a pre-validated HPLC-UV method. A calibration curve should be prepared using accurately weighed standards of the compound.
-
Calculation: Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the original concentration in the saturated solution. This value represents the equilibrium solubility.
-
Conclusion
Based on a thorough analysis of its molecular structure, 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine is predicted to exhibit high to very high solubility in DMSO and moderate to high solubility in methanol. These favorable characteristics are attributed to the compound's multiple hydrogen bond donor and acceptor sites, which interact strongly with polar solvents. While theoretical assessment provides a strong directional hypothesis, the complex nature of the dissolution process necessitates empirical validation.[7] The provided isothermal shake-flask protocol offers a robust and reliable method for researchers to obtain precise, quantitative solubility data, which is indispensable for advancing the development of this and other promising compounds in the pharmaceutical pipeline.
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The 1,2,4-Triazole-5-Amine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the 1,2,4-triazole-5-amine scaffold, a key derivative that has garnered significant attention for its therapeutic potential. We will delve into its synthesis, explore its diverse pharmacological applications with a focus on antimicrobial, anticancer, and anticoagulant activities, and dissect the critical structure-activity relationships that govern its efficacy. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the design and optimization of novel therapeutics based on this versatile scaffold.
Introduction: The Significance of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is considered a "privileged structure" in medicinal chemistry due to its unique physicochemical properties.[1] These include metabolic stability, the ability to participate in hydrogen bonding, and its capacity to act as a bioisostere for amide or ester groups.[1] These characteristics contribute to favorable pharmacokinetic and pharmacodynamic profiles, making it an attractive scaffold for drug design.[1] The 1,2,4-triazole moiety is a key component in a variety of marketed drugs, including the antifungal agents fluconazole and itraconazole, the anticancer drugs letrozole and anastrozole, and the antiviral drug ribavirin.[1][3] The addition of a 5-amino group to this core structure further enhances its potential for diverse biological interactions, opening up new avenues for therapeutic intervention.
Synthetic Strategies for 1,2,4-Triazole-5-Amine Derivatives
The synthesis of the 1,2,4-triazole-5-amine scaffold can be achieved through various routes, often tailored to the desired substitution pattern. A common and effective approach involves the cyclization of intermediates derived from aminoguanidine.
General Synthetic Pathway from Aminoguanidine
A versatile method for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involves the reaction of N-arylsuccinimides with aminoguanidine hydrochloride under microwave irradiation.[4] This method is particularly effective for less nucleophilic aromatic amines.[4] For more nucleophilic aliphatic amines, a two-step, one-pot process starting with the formation of N-guanidinosuccinimide followed by reaction with the amine is successful.[4]
Experimental Protocol: Synthesis of N-Aryl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides [4]
-
Preparation of N-Arylsuccinimides: A mixture of succinic anhydride and the corresponding aromatic amine is heated to form the N-arylsuccinimide.
-
Cyclization Reaction: The N-arylsuccinimide is then reacted with aminoguanidine hydrochloride in the presence of a suitable base under microwave irradiation to yield the desired 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide.
The choice of synthetic pathway is crucial and depends on the nucleophilicity of the amine used for substitution.[4] This highlights the importance of understanding the reactivity of starting materials to optimize the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
Alternative Synthetic Routes
Other synthetic strategies include the reaction of hydrazones with various amines.[5] For instance, a metal-free intermolecular approach using aerobic oxidative conditions allows for the synthesis of 1,2,4-triazole scaffolds from hydrazones and amines through a cascade process of C-H functionalization, double C-N bond formation, and oxidative aromatization.[6] Amidines also serve as valuable precursors for the synthesis of 1,2,4-triazoles through various catalytic systems.[5][6]
Caption: Key synthetic pathways to 1,2,4-triazole scaffolds.
Therapeutic Applications of 1,2,4-Triazole-5-Amine Scaffolds
The 1,2,4-triazole-5-amine core is a versatile pharmacophore found in compounds with a wide array of biological activities.[2][3]
Antimicrobial Activity
Derivatives of 1,2,4-triazole are well-known for their potent antimicrobial properties.[7][8] The antifungal mechanism of action for many triazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of CYP51 disrupts ergosterol production, leading to increased membrane permeability and ultimately, fungal cell death.[1]
Novel 5-amino-1,2,4-triazole derivatives have been synthesized and shown to exhibit significant inhibitory activity against lanosterol 14α-demethylase, with some compounds demonstrating comparable potency to the reference drug fluconazole.[9] Molecular docking studies have revealed that these compounds can adopt binding modes similar to fluconazole within the enzyme's active site.[9]
Table 1: Antifungal Activity of Selected 1,2,4-Triazole-5-Amine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Compound 9 | Candida albicans | 4-32 | [9] |
| Compound 13a | Candida albicans | 4-32 | [9] |
| Compound 13b | Candida albicans | 4-32 | [9] |
Anticancer Activity
The 1,2,4-triazole scaffold is present in several anticancer drugs, including the aromatase inhibitors letrozole and anastrozole, which are used in the treatment of breast cancer.[1] Researchers are actively exploring new derivatives with improved efficacy and selectivity. For instance, certain 1,2,4-triazole-5-one derivatives have demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and non-small cell lung cancer (A549).[10]
Anticoagulant Activity
Recent research has highlighted the potential of amide-functionalized acylated 1,2,4-triazol-5-amines as selective inhibitors of blood coagulation factor XIIa (FXIIa) and thrombin.[11][12] The introduction of an amide moiety into the 3-aryl aminotriazole scaffold provides additional three-dimensional properties, allowing these compounds to access binding sites in FXIIa and thrombin that are not addressed by non-functionalized analogs.[11][12]
One quinoxaline-derived aminotriazole bearing an N-butylamide moiety was found to inhibit FXIIa with an IC50 value of 28 nM, while an N-phenylamide-derived counterpart inhibited thrombin with an IC50 of 41 nM.[11] Mass spectrometry and molecular modeling studies have confirmed a covalent mechanism of inhibition for these compounds.[11] In plasma coagulation tests, these aminotriazoles demonstrated anticoagulant properties, primarily affecting the intrinsic blood coagulation pathway.[11]
Caption: Diverse therapeutic applications of the 1,2,4-triazole-5-amine scaffold.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,2,4-triazole-5-amine derivatives is highly dependent on the nature and position of substituents on the triazole ring and its appended functionalities.
-
In Anticoagulant Activity: The structure of the amide moiety significantly influences both the inhibitory potency and the selectivity profile against FXIIa and thrombin.[11] The introduction of two heteroatoms into the aromatic ring (e.g., pyrazine) generally restores or enhances inhibitory activity compared to benzamides.[11] Furthermore, secondary amides have been found to be more potent inhibitors than their tertiary amide counterparts.[12]
-
In Anticonvulsant Activity: For N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, modifications to the lead compound structure have led to a series of compounds with reduced neurotoxicity while maintaining anticonvulsant activity.[13] This highlights the potential for rational drug design to optimize the therapeutic index of these compounds.[13]
Conclusion and Future Perspectives
The 1,2,4-triazole-5-amine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it a compelling starting point for the development of new therapeutic agents. Future research will likely focus on the design of more selective and potent inhibitors for a variety of therapeutic targets. The exploration of novel synthetic methodologies that allow for greater structural diversity will also be crucial in unlocking the full potential of this remarkable heterocyclic core. By leveraging a deeper understanding of structure-activity relationships and employing rational drug design strategies, the scientific community can continue to harness the power of the 1,2,4-triazole-5-amine scaffold to address unmet medical needs.
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Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin | ACS Pharmacology & Translational Science. (2022, November 30). ACS Publications. [Link]
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Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Royal Society of Chemistry. [Link]
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A Short review on 1, 2, 4-Triazole with various pharmacological activity - Academia.edu. (n.d.). Academia.edu. [Link]
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A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles … - ResearchGate. (n.d.). ResearchGate. [Link]
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Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI. (n.d.). MDPI. [Link]
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Design, synthesis and structure-activity relationship of novel 1,2,4-triazolopyrimidin-5-one derivatives targeting GABAA1 and Nav1.2 with antiepileptic activity - PubMed. (2025, March 15). National Center for Biotechnology Information. [Link]
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Structural and Pharmacological Divergence: 3-(Phenoxymethyl) vs. 3-Benzyl-1,2,4-triazol-5-amine
Executive Summary
In lead optimization, the substitution of a single atom within a linker can fundamentally alter a molecule's trajectory. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amides and esters[1][2][3]. When functionalizing the 3-position of the 1,2,4-triazol-5-amine core, drug hunters often choose between a benzyl (-CH₂-Ph) and a phenoxymethyl (-CH₂-O-Ph) appendage.
While superficially similar, the transition from 3-benzyl-1,2,4-triazol-5-amine (Compound 2) to 3-(phenoxymethyl)-1,2,4-triazol-5-amine (Compound 1) represents a shift from a 1-atom to a 2-atom linker. This guide deconstructs the stereoelectronic, physicochemical, and metabolic causality behind this structural divergence and provides validated protocols for their synthesis and evaluation.
Physicochemical Profiling & Stereoelectronic Causality
The insertion of an ether oxygen into the linker chain does more than simply increase the molecular weight by 16 Daltons. It fundamentally rewrites the molecule's interaction with aqueous environments and lipid bilayers.
Quantitative Comparison
| Property | 3-(Phenoxymethyl)-1,2,4-triazol-5-amine | 3-Benzyl-1,2,4-triazol-5-amine |
| CAS Number | 22819-08-5[4] | 22819-07-4[5] |
| Molecular Formula | C₉H₁₀N₄O[4] | C₉H₁₀N₄[5] |
| Molecular Weight | 190.20 g/mol | 174.20 g/mol [5][6] |
| Linker Architecture | 2-Atom Oxymethylene (-CH₂-O-) | 1-Atom Methylene (-CH₂-) |
| Computed LogP | ~0.80 (Estimated) | 1.60 (XLogP3)[6] |
| Topological Polar Surface Area | 76.8 Ų | 67.6 Ų[5][6] |
| Hydrogen Bond Donors | 2 | 2[5] |
| Hydrogen Bond Acceptors | 4 | 3[5] |
Causality of the Ether Insertion
-
Spatial Geometry: The benzyl group provides a rigid 1-atom spacer. The phenoxymethyl group introduces a 2-atom spacer, pushing the hydrophobic phenyl ring further from the polar triazole core. This alters the dihedral angles and the overall vector of the pharmacophore, which can either abolish binding in a tight hydrophobic pocket or optimize reach into an extended binding site.
-
Desolvation Penalty & TPSA: The ether oxygen acts as a new hydrogen bond acceptor, increasing the TPSA from 67.6 Ų to 76.8 Ų[6]. This increases the energetic penalty required to desolvate the molecule before it can cross the blood-brain barrier (BBB), making the phenoxymethyl derivative less likely to cause central nervous system (CNS) off-target effects.
Metabolic Divergence: Logical Relationships in CYP450 Degradation
The choice of linker dictates the primary Phase I metabolic liability of the molecule. Hepatic Cytochrome P450 (CYP450) enzymes interact with the two linkers via entirely different mechanisms.
-
Compound 1 (Phenoxymethyl): Alkyl aryl ethers are highly susceptible to CYP-mediated O-dealkylation . The enzyme hydroxylates the methylene carbon, forming an unstable hemiacetal that spontaneously cleaves into phenol and a triazole-3-carboxaldehyde/alcohol derivative.
-
Compound 2 (Benzyl): The methylene group adjacent to the phenyl ring is a classic site for benzylic hydroxylation , yielding an alpha-hydroxybenzyl metabolite.
Fig 1: Divergent CYP450-mediated metabolic degradation pathways for phenoxymethyl and benzyl linkers.
Experimental Workflows & Protocols
To rigorously evaluate these compounds, a self-validating experimental system is required. Below are the methodologies for synthesizing the building blocks and validating their metabolic stability.
Protocol A: Synthesis via Thermal Condensation
This protocol adapts standard thermal condensation methods for 1,2,4-triazole synthesis[7].
Causality of Design: Aminoguanidine sulfate is highly stable. Heating it at 110°C drives the dehydration-cyclization cascade. Adjusting the workup pH to 8 is critical; the triazol-5-amine core is mildly basic, and pH 8 ensures the product is deprotonated (neutral) to maximize partitioning into the organic extraction phase[7].
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, combine 36.5 mmol of aminoguanidine sulfate with 40.1 mmol of the corresponding acid (phenoxyacetic acid for Compound 1; phenylacetic acid for Compound 2)[7].
-
Thermal Condensation: Heat the neat mixture (or suspended in a high-boiling solvent like toluene with a Dean-Stark trap) to 110°C under continuous stirring for 9 hours[7].
-
Quenching & pH Adjustment: Allow the reaction to cool to room temperature. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until the solution reaches exactly pH 8[7].
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[7].
-
Purification: Purify the crude residue via silica gel column chromatography using a gradient of n-hexane:ethyl acetate (5:1 to 2:1)[7].
-
Self-Validation Step: Confirm product identity and purity (>95%) via LC-MS and ¹H-NMR before proceeding to biological assays.
Fig 2: Step-by-step synthetic workflow for 3-substituted 1,2,4-triazol-5-amine derivatives.
Protocol B: In Vitro Liver Microsomal Stability Assay
To prove the metabolic divergence outlined in Section 3, an in vitro clearance assay must be executed.
Step-by-Step Methodology:
-
Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
-
Compound Spiking: Spike Compound 1 and Compound 2 into separate incubation tubes at a final concentration of 1 μM (ensure final DMSO concentration is <0.1% to prevent CYP inhibition).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).
-
Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, remove a 50 μL aliquot and immediately quench it in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Self-Validation Step: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Monitor the parent mass disappearance and specifically scan for the predicted +16 Da (hydroxylation of benzyl) and O-dealkylation fragments to validate the mechanistic pathways.
References
1.[4] CymitQuimica. "CAS 22819-08-5: 3-(Fenossimetil)-1H-1,2,4-triazol-5-ammina". 2.[7] Google Patents. "WO2020036134A1 - 5-(1,2,4-triazole-5-yl) benzoic acid amide derivative and harmful organism control agent". 3.[1] IRIS Unimore. "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry". 4.[2] Drug Hunter. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides". 5.[3] PMC / NIH. "Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents". 6.[5] ChemScene. "3-Benzyl-1H-1,2,4-triazol-5-amine". 7.[6] PubChem. "3-(Phenylmethyl)-1H-1,2,4-triazol-5-amine | C9H10N4 | CID 1116697".
Sources
- 1. iris.unimore.it [iris.unimore.it]
- 2. drughunter.com [drughunter.com]
- 3. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 22819-08-5: 3-(Fenossimetil)-1H-1,2,4-triazol-5-ammina [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. 3-(Phenylmethyl)-1H-1,2,4-triazol-5-amine | C9H10N4 | CID 1116697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2020036134A1 - 5-(1,2,4-triazole-5-yl) benzoic acid amide derivative and harmful organism control agent - Google Patents [patents.google.com]
Thermodynamic Stability and Tautomeric Equilibria of 3-Substituted-1,2,4-Triazol-5-Amines: A Comprehensive Mechanistic Guide
Executive Summary
For researchers in rational drug design and advanced materials science, understanding the tautomeric behavior of heterocyclic scaffolds is not merely an academic exercise—it is a critical prerequisite for successful pharmacophore mapping and crystal engineering. The 3-substituted-1,2,4-triazol-5-amine (also referred to as 3-substituted-5-amino-1,2,4-triazole) scaffold presents a highly complex tautomeric landscape. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of these tautomers, detailing the computational and experimental workflows required to accurately profile their behavior across different environments.
The Mechanistic Basis of 1,2,4-Triazol-5-Amine Tautomerism
The structural framework of 3-substituted-1,2,4-triazol-5-amines contains three annular nitrogen atoms (N1, N2, N4) capable of accommodating a proton, leading to annular prototropic tautomerism (yielding the 1H, 2H, and 4H forms)[1]. Additionally, the presence of the exocyclic amine group introduces the potential for amino-imino tautomerization [2].
However, thermodynamic stability is heavily dictated by the preservation of the ring's 6π-electron aromaticity. The amino forms maintain full aromatic delocalization, whereas the imino forms disrupt this conjugated system. Consequently, the imino tautomers are thermodynamically unstable and exist only as high-energy transient species, leaving the 1H, 2H, and 4H amino forms as the primary subjects of thermodynamic profiling[3].
Fig 1. Tautomeric network of 3-substituted-1,2,4-triazol-5-amines highlighting relative stabilities.
Thermodynamic Drivers: Solvent Effects and Substituent Influence
The relative thermodynamic stability of the annular tautomers is not static; it is a dynamic equilibrium driven by the electronic nature of the 3-substituent and the dielectric constant of the surrounding medium[4].
-
Substituent Effects (Push-Pull Dynamics): Electron-withdrawing groups (EWGs) at the 3-position (e.g., -NO2, -CF3) pull electron density away from the triazole core, increasing the acidity of the annular protons and often shifting the equilibrium toward the 2H form[5]. Conversely, electron-donating groups (EDGs) push electron density into the ring, preferentially stabilizing the 1H form.
-
Solvation Effects: In the gas phase, Density Functional Theory (DFT) calculations consistently identify the 1H-amino tautomer as the global energy minimum[5]. However, in polar solvents (e.g., water, DMSO), strong solvent-solute electrostatic interactions and hydrogen bonding fundamentally alter this landscape. The 2H-amino tautomer, which typically possesses a larger dipole moment, experiences disproportionate stabilization in high-dielectric media, often inverting the gas-phase stability preference[4].
-
Frontier Molecular Orbitals: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a critical descriptor of kinetic stability and chemical hardness. The 1H and 2H tautomers consistently exhibit larger HOMO-LUMO gaps compared to the 4H and imino forms, corroborating their thermodynamic predominance[6][7].
Quantitative Thermodynamic Profile
The following table synthesizes representative computational data (DFT/B3LYP) for the tautomeric forms of standard 3-substituted-1,2,4-triazol-5-amines across different environments.
| Tautomeric Form | Relative | Relative | HOMO-LUMO Gap (eV) | Predominant State |
| 1H-Amino | 0.0 kcal/mol (Reference) | 0.0 to +1.5 kcal/mol | ~ 5.8 - 6.2 | Major (Gas/Non-polar) |
| 2H-Amino | +1.2 to +3.5 kcal/mol | -0.5 to +1.0 kcal/mol | ~ 5.5 - 6.0 | Major (Solid/Polar) |
| 4H-Amino | +6.0 to +9.0 kcal/mol | +4.5 to +7.0 kcal/mol | ~ 5.0 - 5.4 | Minor Intermediate |
| 1H-Imino | > +15.0 kcal/mol | > +12.0 kcal/mol | < 4.5 | Trace / Unstable |
Table 1. Relative thermodynamic stability and frontier orbital gaps of 3-substituted-1,2,4-triazol-5-amine tautomers.
Computational Workflow for Thermodynamic Profiling
To accurately predict the tautomeric behavior of a novel 3-substituted-1,2,4-triazol-5-amine prior to synthesis or biological assay, researchers must employ a rigorous, self-validating computational workflow.
Fig 2. Self-validating DFT computational workflow for profiling tautomeric thermodynamic stability.
Protocol 1: DFT-Based Thermodynamic Profiling
-
Conformational Search: Generate all possible annular (1H, 2H, 4H) and exocyclic (amino/imino) tautomers, accounting for rotamers of the 3-substituent.
-
Geometry Optimization: Execute ground-state geometry optimizations using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Causality: The inclusion of diffuse functions (++) is non-negotiable; they are critical for accurately modeling the extended electron density of the nitrogen lone pairs and their subsequent interactions with polar solvents.
-
-
Frequency Calculation (Self-Validation): Perform a harmonic vibrational frequency calculation on the optimized geometries at the same level of theory.
-
Validation Checkpoint: The output must yield zero imaginary frequencies (
). This mathematically validates that the structure is a true local minimum on the potential energy surface, rather than a transition state. Thermal corrections to Enthalpy ( ) and Gibbs Free Energy ( ) are extracted here.
-
-
Implicit Solvation Modeling: Apply the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) using the dielectric constant of the target environment (e.g.,
for water, for DMSO)[5]. -
Thermodynamic Extraction: Calculate the relative Gibbs free energy (
) between tautomers to determine the Boltzmann population distribution at 298.15 K.
Experimental Validation: Solution and Solid-State Analysis
Theoretical models must be anchored by empirical validation. Because tautomerization involves rapid proton exchange, specialized analytical techniques are required to isolate the thermodynamic parameters.
Protocol 2: Variable-Temperature NMR (VT-NMR) for Solution Dynamics
Standard
-
Sample Preparation: Dissolve 5–10 mg of the highly purified 1,2,4-triazole derivative in 0.5 mL of anhydrous DMSO-
.-
Causality: Anhydrous, aprotic solvents are required to prevent rapid intermolecular proton exchange with trace water, which would collapse the tautomeric signals.
-
-
VT-NMR Acquisition: Acquire
and HMBC spectra at decreasing temperature increments of 10 K (e.g., from 298 K down to 238 K).-
Causality: Cooling the sample reduces the kinetic energy of the system, slowing the proton exchange rate below the NMR timescale. This allows the distinct resonance signals for the 1H and 2H tautomers to resolve[1].
-
-
Equilibrium Constant Calculation: Integrate the resolved N-H peaks (or distinct
cross-peaks) to calculate the equilibrium constant ( ) at each temperature. -
Van 't Hoff Analysis (Self-Validation): Plot
against .-
Validation Checkpoint: A strictly linear correlation (
) serves as an internal validation that the heat capacity change ( ) is negligible over the temperature range, ensuring the extracted Enthalpy ( ) and Entropy ( ) values are thermodynamically sound.
-
Solid-State Crystallography
While VT-NMR profiles solution-state thermodynamics, X-ray diffraction (XRD) is required to assign the preferred tautomer in the solid state. In crystalline form, the intrinsic thermodynamic stability of the isolated molecule is often overridden by the thermodynamic gain of extensive intermolecular hydrogen-bonding networks and
Implications for Drug Discovery and Materials Science
The precise determination of 1,2,4-triazol-5-amine tautomerism is not a mere structural curiosity; it dictates the spatial arrangement of hydrogen bond donors and acceptors.
-
Pharmacology: In structure-based drug design, an incorrect tautomeric assumption will lead to failed pharmacophore mapping and erroneous docking simulations, as the receptor-ligand hydrogen bonding network will be fundamentally misaligned.
-
Materials Science: For energetic materials (e.g., 3-amino-5-nitro-1,2,4-triazole), the thermal decomposition threshold and crystal packing density rely entirely on the predominant tautomeric network[5].
By unifying high-level DFT solvation models with rigorous VT-NMR and crystallographic validation, researchers can confidently predict and exploit the thermodynamic stability of these versatile heterocyclic scaffolds.
References
Sources
- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy 3-Ethyl-1H-1,2,4-triazole | 7411-16-7 [smolecule.com]
- 4. scilit.com [scilit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.ntu.edu.iq [journals.ntu.edu.iq]
- 7. researchgate.net [researchgate.net]
Technical Safety & Handling Guide: 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine
The following is an in-depth technical guide and safety analysis for 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine , structured for researchers and drug development professionals.
Executive Summary & Chemical Profile
3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine (CAS: 22819-08-5) is a functionalized heterocyclic building block used extensively in medicinal chemistry.[1] It serves as a critical pharmacophore in the synthesis of antimicrobial, anticonvulsant, and anticancer agents. The compound features a 1,2,4-triazole core—known for bioisosterism with amides and carboxylic acids—linked to a lipophilic phenoxymethyl moiety.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's reactivity, toxicology, and handling protocols required for high-integrity research environments.
Physicochemical Specifications
| Property | Value / Description | Source/Prediction |
| CAS Number | 22819-08-5 | Sigma-Aldrich/AA Blocks |
| IUPAC Name | 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine | PubChem |
| Molecular Formula | C | Calculated |
| Molecular Weight | 190.20 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | Observation |
| Solubility | DMSO, Methanol, Ethanol; Low in Water | Experimental |
| LogP (Predicted) | ~1.1 | XLogP3 (PubChem) |
| Acidity (pKa) | ~10.0 (Triazole NH), ~4.0 (Conjugate acid) | Predicted (Triazole core) |
| Melting Point | >150 °C (Predicted based on analogs) | Structural Analog Analysis |
Hazard Identification & Toxicology (GHS)
Note: While specific toxicological data for this exact derivative is limited, the following classification is derived from Structure-Activity Relationship (SAR) analysis of the 3-amino-1,2,4-triazole class (e.g., Amitrole).
GHS Classification (OSHA HCS 2012 / EU CLP)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Mechanistic Toxicology
-
Triazole Core Toxicity: The 1,2,4-triazole ring can inhibit thyroid peroxidase (TPO) in rodent models, leading to thyroid hypertrophy. While the phenoxymethyl substituent increases steric bulk and lipophilicity, potentially altering binding kinetics, researchers should treat this compound as a potential endocrine disruptor .
-
Metabolic Activation: The amine group at position 5 is a potential site for N-acetylation or oxidation. The ether linkage is stable but may undergo O-dealkylation by CYP450 enzymes (likely CYP2D6 or CYP3A4), releasing phenol and the aminotriazole core.
Operational Safety & Handling Protocols
This section details self-validating protocols to ensure operator safety and data integrity.
Engineering Controls
-
Primary Containment: All weighing and transfer operations must be conducted within a certified Chemical Fume Hood or Powder Containment Enclosure .
-
Airflow: Maintain face velocity >0.5 m/s.
Personal Protective Equipment (PPE) Matrix
| Body Part | Protection Level | Rationale |
| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of fine crystalline dust. |
| Hands | Nitrile Gloves (Double gloving recommended) | Triazoles are water-soluble; nitrile offers broad chemical resistance. |
| Eyes | Chemical Safety Goggles | Prevents corneal injury from basic dust (amine functionality). |
| Body | Lab Coat (Cotton/Poly blend) | Standard barrier protection. |
Emergency Response Logic
In the event of exposure, the following logic flow dictates the immediate response.
Figure 1: Decision logic for immediate emergency response following exposure.
Synthesis & Experimental Characterization
For researchers synthesizing this compound de novo or verifying commercial stock, the following protocol ensures high purity and safety.
Synthesis Pathway
The most robust route involves the cyclization of phenoxyacetic hydrazide with S-methylisothiourea. This method avoids the use of highly toxic cyanogen bromide.
Reaction Scheme:
-
Precursor: Phenoxyacetic hydrazide (formed from phenoxyacetic acid ester + hydrazine).
-
Cyclization: Reaction with S-methylisothiourea sulfate in basic aqueous media (NaOH).
-
Purification: Recrystallization from Ethanol/Water.
Figure 2: Synthesis workflow via the S-methylisothiourea route. Note the requirement for odor control due to methanethiol byproduct.
Quality Control (QC) Parameters
To validate the identity of the compound, ensure the following spectral signatures are met:
-
1H NMR (DMSO-d6):
- 12.0 ppm (Broad s, 1H, Triazole NH)
- 7.3–6.9 ppm (m, 5H, Aromatic protons)
-
6.0 ppm (s, 2H, NH
- exchangeable with D O) -
4.9 ppm (s, 2H, O-CH
-Triazole)
-
Mass Spectrometry (ESI+): m/z 191.1 [M+H]
.
Storage & Stability
-
Storage Conditions: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible. The amine group is susceptible to slow oxidation over years.
-
Incompatibilities:
-
Strong Oxidizing Agents: Risk of fire or explosion.[2]
-
Acid Chlorides/Anhydrides: Will react rapidly with the exocyclic amine.
-
Heavy Metals: Triazoles are potent ligands; avoid contact with metal spatulas during long-term storage to prevent trace contamination.
-
References
-
PubChem. 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine (Compound).[3] National Library of Medicine. Available at: [Link]
-
Jagiełło-Wójtowicz, E., et al. (2004). Synthesis and biological activity of new derivatives of 3-phenoxymethyl-4-R-D2-1,2,4-triazoline-5-thione. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Al-Soud, Y. A., et al. (2012). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. Royal Society of Chemistry Advances. Available at: [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: 3-amino-1,2,4-triazole. (Used for Read-Across Hazard Analysis). Available at: [Link]
Sources
Technical Guide: Potential Drug Targets for Phenoxymethyl-Triazole Amine Ligands
Executive Summary
The phenoxymethyl-1,2,3-triazole amine scaffold represents a privileged pharmacophore in modern medicinal chemistry. Its utility stems from the synergistic combination of three distinct structural motifs: the phenoxymethyl group (providing lipophilicity and
This guide dissects the pharmacological landscape of this scaffold, identifying high-value biological targets in neurodegeneration, oncology, and antimicrobial therapy. It provides a validated roadmap for researchers to synthesize these ligands via "Click" chemistry and assay their efficacy against primary targets.
Part 1: Structural Rationale & SAR Logic
The efficacy of phenoxymethyl-triazole amines is not accidental; it is driven by specific molecular interactions.
The Pharmacophore Triad[1]
-
Phenoxymethyl Tail (Hydrophobic Anchor):
-
Function: Mimics aromatic amino acid side chains (Phenylalanine, Tyrosine).
-
Interaction: Engages in
- stacking interactions with aromatic residues (e.g., Trp286 in AChE) and hydrophobic pockets in kinases.
-
-
1,2,3-Triazole Core (The Linker):
-
Function: Acts as a rigid spacer that positions the two ends of the molecule. It is a peptidomimetic bioisostere of the amide bond but is resistant to hydrolysis.
-
Interaction: The N2 and N3 atoms act as hydrogen bond acceptors. The ring dipole aligns with electrostatic fields within enzyme gorges.
-
-
Amine Head (The Warhead/Solubilizer):
-
Function: Often a tertiary amine (morpholine, piperazine, or diethylamine).
-
Interaction: At physiological pH, the protonated amine forms critical cation-
interactions or salt bridges with anionic residues (e.g., Asp/Glu) in the catalytic active sites.
-
Visualization: Structure-Activity Relationship (SAR) Map
Figure 1: SAR map illustrating how specific structural components of the ligand interact with key residues in primary biological targets.
Part 2: Primary Drug Targets
Target Class I: Neurodegenerative Enzymes (AChE/BuChE)
Context: Alzheimer’s Disease (AD) therapy.[1][2] Mechanism: Dual Binding Site Inhibition. Acetylcholinesterase (AChE) contains a deep gorge with two binding sites: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance.
-
The Fit: Phenoxymethyl-triazole amines are ideal "dual binding" ligands. The amine group penetrates the gorge to interact with the CAS (Trp86, Glu202), while the triazole acts as a spacer, allowing the phenoxymethyl group to anchor at the PAS (Trp286) via
-stacking. This prevents the enzyme from breaking down acetylcholine and also inhibits AChE-induced amyloid-beta aggregation. -
Performance: Derivatives frequently exhibit IC50 values in the nanomolar range (e.g., 20–100 nM).
Target Class II: Tyrosine Kinases (EGFR/VEGFR)
Context: Non-Small Cell Lung Cancer (NSCLC) and Angiogenesis. Mechanism: ATP Competitive Inhibition. Kinases have an ATP-binding pocket with a "hinge region" that requires hydrogen bonding.
-
The Fit: The nitrogen atoms of the 1,2,3-triazole ring can serve as H-bond acceptors for the backbone NH of residues in the hinge region (e.g., Met793 in EGFR). The phenoxymethyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.
-
Performance: Hybrid molecules (e.g., Quinazoline-Triazole-Amine) show antiproliferative activity against cancer cell lines (MCF-7, HeLa) with IC50 values often < 5
M.
Target Class III: Sterol 14 -Demethylase (CYP51)
Context: Antifungal agents (Candidiasis). Mechanism: Heme Coordination & Membrane Disruption. CYP51 is essential for ergosterol biosynthesis in fungi.[3]
-
The Fit: While the triazole in this scaffold is 1,2,3-linked (unlike the 1,2,4-triazole in fluconazole), it still facilitates binding.[4] The phenoxymethyl tail mimics the lanosterol substrate, fitting into the hydrophobic access channel, while the amine group improves bioavailability and cellular uptake.
-
Performance: Broad-spectrum activity against Candida albicans and Aspergillus fumigatus.
Part 3: Quantitative Data Summary
Table 1: Comparative Potency of Phenoxymethyl-Triazole Amine Derivatives by Target
| Target | Disease Indication | Key Residue Interactions | Typical Potency (IC50) | Reference |
| AChE | Alzheimer's | PAS: Trp286 ( | 0.05 - 5.0 | [1, 2] |
| EGFR | Lung Cancer | Hinge: Met793 (H-bond)Hydrophobic: Leu718 | 0.1 - 10 | [3, 4] |
| CYP51 | Fungal Infection | Heme: Fe coordinationChannel: Tyr118 | 0.5 - 16 | [5] |
| Diabetes T2 | Active Site: Asp215, Glu277 | 10 - 50 | [6] |
Part 4: Experimental Protocols
Protocol A: Synthesis via CuAAC (Click Chemistry)
The most reliable method to construct this scaffold is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Reagents:
-
Alkyne: Propargyl amine or N-propargyl derivative (1.0 eq)
-
Azide: Phenoxymethyl azide (1.0 eq)
-
Catalyst: Copper(II) Sulfate Pentahydrate (CuSO
·5H O) (1-5 mol%) -
Reductant: Sodium Ascorbate (10-20 mol%)
-
Solvent: t-Butanol/Water (1:1) or THF/Water (1:1)
Step-by-Step Workflow:
-
Preparation: Dissolve the alkyne and azide in the solvent mixture in a round-bottom flask.
-
Catalyst Activation: Prepare a fresh solution of sodium ascorbate in water. Add CuSO
solution to the reaction mixture, followed immediately by the ascorbate. Note: The solution should turn from blue to bright yellow/orange, indicating the generation of Cu(I). -
Reaction: Stir vigorously at room temperature (RT) for 6–12 hours. Monitor via TLC (Thin Layer Chromatography).
-
Work-up: Upon completion, dilute with water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na
SO , and concentrate. Purify via column chromatography (Silica gel, Hexane/EtOAc).
Visualization: Synthesis Workflow
Figure 2: Step-by-step workflow for the CuAAC synthesis of phenoxymethyl-triazole amines.
Protocol B: Biological Validation (Ellman’s Assay for AChE)
To validate the "Target Class I" activity, the Ellman assay is the gold standard.
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine.[5] Thiocholine reacts with DTNB (Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.
Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Enzyme: AChE (from Electrophorus electricus)
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM)
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM)
-
Test Compound (Dissolved in DMSO)[6]
Step-by-Step Workflow:
-
Incubation: In a 96-well plate, add 140
L buffer, 20 L enzyme solution, and 20 L test compound (various concentrations). Incubate at 25°C for 15 minutes. -
Substrate Addition: Add 10
L of DTNB and 10 L of ATCh to initiate the reaction. -
Measurement: Immediately measure absorbance at 412 nm using a microplate reader. Record readings every 30 seconds for 5 minutes.
-
Calculation: Plot Absorbance vs. Time. The slope represents enzyme velocity (
). Calculate % Inhibition: -
IC50 Determination: Plot % Inhibition vs. Log[Concentration] to determine the IC50.
References
-
Bioorganic Chemistry (2020). Design, synthesis and biological evaluation of novel phenoxymethyl-1,2,3-triazole derivatives as AChE inhibitors. Bioorganic Chemistry. Link[6]
-
BenchChem (2025). Unraveling the Mechanism of Action of Acetylcholinesterase Inhibitors: A Technical Guide. BenchChem Technical Library. Link
-
RSC Advances (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy. Royal Society of Chemistry. Link
-
NIH PubMed (2025). Exploring 1,2,3-triazole-Schiff's base hybrids as innovative EGFR inhibitors. National Institutes of Health. Link
-
Journal of Research in Chemistry (2021). Antifungal activity of 1,2,3-triazoles of 1-Benzyl-4-(phenoxymethyl) derivatives. J Res Chem. Link
-
Archiv der Pharmazie (2019). Phenoxymethyl-triazole derivatives as alpha-glucosidase inhibitors.[7] Arch Pharm. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of phenoxymethybenzoimidazole incorporating different aryl thiazole-triazole acetamide derivatives as α-glycosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 3-Amino-5-(phenoxymethyl)-4H-1,2,4-triazole via Cyclocondensation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the synthesis of 3-amino-5-(phenoxymethyl)-4H-1,2,4-triazole, a valuable heterocyclic scaffold in medicinal chemistry. The protocol details a robust and reproducible method involving the direct cyclocondensation of aminoguanidine with phenoxyacetic acid. This application note elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, outlines methods for characterization and validation, and offers expert insights for troubleshooting. The presented method is designed to be accessible and efficient, facilitating the generation of this key structural motif for applications in drug discovery and materials science.
Introduction and Scientific Principle
The 1,2,4-triazole ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The 3-amino-5-substituted-1,2,4-triazole motif is a particularly important building block for constructing more complex bioactive molecules.[3][4]
This protocol describes a direct, one-pot synthesis of 3-amino-5-(phenoxymethyl)-4H-1,2,4-triazole. The core of this transformation is the cyclocondensation reaction between aminoguanidine and phenoxyacetic acid. This method is widely employed due to its operational simplicity and the ready availability of the starting materials.[3][5]
Reaction Mechanism:
The reaction proceeds through two key stages:
-
Amide Formation: The initial step involves a nucleophilic acyl substitution reaction. The more nucleophilic terminal nitrogen of aminoguanidine attacks the carbonyl carbon of phenoxyacetic acid, forming an N-acylaminoguanidine intermediate. This step is often facilitated by heat, which drives off water.
-
Intramolecular Cyclization & Dehydration: The N-acylaminoguanidine intermediate then undergoes a heat-induced intramolecular cyclization. A nitrogen atom from the guanidine moiety attacks the amide carbonyl carbon. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to yield the stable, aromatic 3-amino-1,2,4-triazole ring.
Experimental Protocol
This protocol is optimized for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
2.1. Materials and Equipment
| Reagents & Materials | Grade/Purity | CAS Number | Supplier |
| Phenoxyacetic Acid | ≥98% | 122-59-8 | Sigma-Aldrich, etc. |
| Aminoguanidine Hydrochloride | ≥98% | 1937-19-5 | Sigma-Aldrich, etc. |
| Polyphosphoric Acid (PPA) | 115% H3PO4 basis | 8017-16-1 | Sigma-Aldrich, etc. |
| Sodium Bicarbonate (NaHCO3) | Reagent Grade | 144-55-8 | Fisher Scientific, etc. |
| Deionized Water | Type II or higher | 7732-18-5 | --- |
| Ethanol | 95% or Absolute | 64-17-5 | Fisher Scientific, etc. |
| Equipment |
| 100 mL Round-bottom flask |
| Reflux condenser |
| Heating mantle with magnetic stirrer |
| Magnetic stir bar |
| Thermometer |
| Buchner funnel and filter flask |
| Glass stirring rod |
| pH paper or pH meter |
| Beakers and Erlenmeyer flasks |
2.2. Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 100 mL round-bottom flask, combine phenoxyacetic acid (1.52 g, 10.0 mmol) and aminoguanidine hydrochloride (1.11 g, 10.0 mmol).
-
Expert Insight: Using equimolar amounts of the reactants is crucial for driving the reaction to completion and minimizing side products. Aminoguanidine is often used as its hydrochloride or bicarbonate salt for stability.[3]
-
-
Reaction Setup: Add polyphosphoric acid (PPA, ~15 g) to the flask. The PPA acts as both a solvent and a dehydrating agent.
-
Expert Insight: PPA is highly viscous. It can be pre-heated gently (to ~60 °C) to facilitate transfer. It is a strong acid and dehydrating agent; handle with care.
-
-
Cyclization Reaction: Place a magnetic stir bar in the flask, attach a reflux condenser, and place the assembly in a heating mantle. Heat the reaction mixture to 120-130 °C with continuous stirring.
-
Reaction Monitoring: Maintain the temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 7:3 v/v). The disappearance of starting materials indicates reaction completion.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to approximately 70-80 °C.
-
CAUTION: Carefully and slowly pour the viscous reaction mixture into a beaker containing crushed ice (~100 g) with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product. This step is highly exothermic.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Effervescence (CO2 evolution) will occur.
-
The white solid precipitate is the crude product. Stir the slurry in the ice bath for another 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol/water, to obtain the pure 3-amino-5-(phenoxymethyl)-4H-1,2,4-triazole.
-
Dry the purified product in a vacuum oven at 60 °C to a constant weight.
-
Characterization and Validation (Trustworthiness)
To ensure the identity and purity of the synthesized compound, the following analytical characterization is recommended:
-
Melting Point (MP): Compare the observed melting point with literature values.
-
¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its elemental composition.
-
FT-IR Spectroscopy: Identify characteristic functional groups (e.g., N-H, C=N, C-O).
Quantitative Data and Workflow
Table 1: Reagent Stoichiometry and Expected Yield
| Reagent | MW ( g/mol ) | Amount (g) | mmoles | Molar Eq. |
| Phenoxyacetic Acid | 152.15 | 1.52 | 10.0 | 1.0 |
| Aminoguanidine HCl | 110.55 | 1.11 | 10.0 | 1.0 |
| Product | 190.20 | --- | --- | --- |
| Expected Yield | 75-85% |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-amino-5-(phenoxymethyl)-4H-1,2,4-triazole.
Troubleshooting and Expert Insights
| Problem | Potential Cause | Solution |
| Low or No Yield | Insufficient heating (time or temp). | Ensure the reaction temperature is maintained at 120-130 °C. Extend reaction time if TLC shows significant starting material remaining. |
| Ineffective dehydration. | Use fresh, high-quality PPA. Ensure the reaction setup is dry. | |
| Product is an oil or fails to precipitate | Impurities are present. | Try scratching the inside of the beaker with a glass rod to induce crystallization. Ensure the pH is truly neutral; re-check and adjust if necessary. |
| Insufficient cooling during precipitation. | Use a larger volume of ice and allow more time for the slurry to cool and precipitate. | |
| Product is discolored (e.g., brown) | Overheating or side reactions. | Do not exceed the recommended reaction temperature. The color can often be removed during the recrystallization step, potentially with the addition of a small amount of activated charcoal. |
References
-
ResearchGate. (2025). Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unit. Available at: [Link]
-
Ameen, D. S. M., Hamdi, M. D., & Khan, A. K. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 22(3), 1-15. Available at: [Link]
-
MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Available at: [Link]
-
International Journal of Innovative Science and Research Technology. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. Available at: [Link]
-
PMC. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]
Sources
using 3-(phenoxymethyl)-1,2,4-triazol-5-amine as a building block for Schiff bases
Application Note: High-Performance Synthesis of Schiff Bases Using 3-(Phenoxymethyl)-1,2,4-triazol-5-amine
Part 1: Executive Summary & Strategic Value
3-(phenoxymethyl)-1,2,4-triazol-5-amine represents a specialized scaffold in medicinal chemistry and materials science.[1] Unlike simple alkyl- or aryl-substituted triazoles, the phenoxymethyl moiety introduces a flexible ether linkage and a lipophilic phenyl ring.[1] This specific architecture serves two critical functions:
-
Pharmacophore Modulation: The ether oxygen acts as a hydrogen bond acceptor, while the phenyl group enhances membrane permeability (LogP modulation).
-
Chelation Potential: In corrosion inhibition and coordination chemistry, the proximity of the ether oxygen to the triazole ring creates a potential tridentate binding pocket when coupled with a salicylaldehyde-derived Schiff base.
This guide provides an optimized, self-validating protocol for converting this amine into high-purity Schiff bases (azomethines), overcoming common challenges such as steric hindrance and solubility issues associated with the phenoxymethyl tail.
Part 2: Chemical Reactivity Profile
Before initiating synthesis, researchers must understand the nucleophilic hierarchy of the starting material.
-
Primary Nucleophile: The exocyclic amine (
) at position 5.[1] This is the target for condensation. -
Competing Nucleophiles: The ring nitrogens (N1/N2/N4).[1] While less nucleophilic towards carbonyls, they participate in tautomeric equilibria (
vs forms), which can affect solubility. -
Stability: The phenoxymethyl ether linkage is stable under the acidic conditions required for Schiff base formation, but prolonged reflux in highly acidic media (pH < 1) should be avoided to prevent ether cleavage.
DOT Diagram: Reactivity & Mechanism The following diagram illustrates the reaction pathway and the critical tautomeric considerations.
Caption: Nucleophilic attack of the exocyclic amine on the aldehyde carbonyl, followed by acid-catalyzed dehydration.
Part 3: Experimental Protocols
Protocol A: Standard Benchtop Synthesis (Reflux)
Best for: Scaling up (grams to kilograms) and thermally stable aldehydes.[1]
Reagents:
-
3-(phenoxymethyl)-1,2,4-triazol-5-amine (1.0 equiv)[1][2][3]
-
Aromatic Aldehyde (1.0 - 1.1 equiv)[1]
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1]
-
Catalyst: Glacial Acetic Acid (GAA)[1]
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 3-(phenoxymethyl)-1,2,4-triazol-5-amine in 15 mL of absolute EtOH.
-
Note: If the amine does not dissolve completely at RT, gently warm to 40°C. The phenoxymethyl group adds bulk; ensure full solvation before adding the aldehyde.
-
-
Addition: Add 1.0 mmol of the chosen aromatic aldehyde.
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Critical Check: The pH should be approximately 4-5.[1] Do not use strong mineral acids (HCl/H2SO4) as they may protonate the ring nitrogens, deactivating the nucleophile.
-
-
Reflux: Attach a condenser and reflux the mixture for 4–6 hours.
-
Monitoring: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).[1] Look for the disappearance of the aldehyde spot.
-
-
Isolation: Cool the reaction mixture to room temperature.
-
If precipitate forms: Filter under vacuum, wash with cold EtOH.
-
If no precipitate: Pour the mixture into 50 mL ice-cold water to induce precipitation.[1]
-
-
Purification: Recrystallize from hot Ethanol/DMF mixtures (8:2 ratio) if necessary to remove unreacted amine.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: Rapid library generation, difficult substrates, and higher yields.
Parameters:
-
Power: 150-300 W[1]
-
Temperature: 80°C
-
Time: 5–15 minutes
Procedure:
-
Mix 1.0 mmol amine and 1.0 mmol aldehyde in a microwave vial.
-
Add minimal solvent (2-3 mL EtOH) to create a slurry.[1]
-
Add 1 drop of GAA.
-
Irradiate for 2-minute intervals, checking TLC between runs.
-
Workup as per Protocol A.
Part 4: Characterization & Validation (Self-Validating System)
To ensure the product is the Schiff base and not a trapped intermediate (carbinolamine), use the following validation markers.
Table 1: Spectroscopic Validation Markers
| Technique | Parameter | Expected Signal (Schiff Base) | Validation Logic |
| FT-IR | C=N Stretch | 1600–1640 cm⁻¹ (Sharp) | Appearance confirms imine bond formation.[1] |
| FT-IR | N-H Stretch | 3100–3300 cm⁻¹ | Disappearance of the primary amine doublet (-NH2) is critical.[1] A single band may remain for the ring NH. |
| ¹H NMR | Azomethine H | The "Gold Standard" proof of condensation. | |
| ¹H NMR | Amine H | Disappearance of the broad -NH2 signal confirms conversion.[1] | |
| ¹H NMR | Phenoxymethyl | Confirms the integrity of the ether linkage (O-CH2-Ph).[1] |
Part 5: Applications & Functional Utility
Antimicrobial & Drug Discovery
The 1,2,4-triazole ring is a proven pharmacophore (e.g., Fluconazole). The Schiff bases derived from this specific amine exhibit enhanced lipophilicity due to the phenoxymethyl tail, potentially improving transport across bacterial cell membranes.
-
Target: Gram-positive bacteria (S. aureus) and Fungi (C. albicans).[1][4]
-
Mechanism:[5] Inhibition of sterol 14
-demethylase (CYP51) in fungi.[1]
Corrosion Inhibition
These Schiff bases are excellent mixed-type inhibitors for mild steel in acidic media (HCl/H2SO4).[1]
-
Adsorption Mechanism: The molecule anchors to the metal surface via:
-
Lone pairs on the Azomethine Nitrogen.
- -electrons of the Triazole and Phenyl rings.[1]
-
Lone pairs on the Ether Oxygen.
-
-
Protocol: Use weight loss and electrochemical impedance spectroscopy (EIS) to validate inhibition efficiency (often >90% at 500 ppm).[1]
DOT Diagram: Application Workflow
Caption: Divergent application pathways for the synthesized triazole Schiff bases.
Part 6: References
-
Baglan, M., et al. "DFT Computations and Molecular Docking Studies of 3-(6-(3-aminophenyl)thiazolo[1,2,4]triazol-2-yl)-2Hchromen-2-one Molecule."[1] Hittite Journal of Science and Engineering, vol. 10, no. 1, 2023, pp. 11-19.[6] Link
-
Alkan, M., & Gündüzalp, A. B. "Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent." MW Journal of Science, 2024. Link
-
Hassan, A., et al. "Synthesis of some triazole Schiff base derivatives and their metal complexes under Microwave irradiation and evaluation of their corrosion inhibition and biological activity."[7] Organic & Medicinal Chemistry International, 2016. Link
-
PubChem. "3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine Compound Summary."[1][2] National Library of Medicine. Link[1]
-
Singh, N., et al. "A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents."[1] PLOS ONE, 2020.[5] Link
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. PubChemLite - 3-(phenoxymethyl)-1h-1,2,4-triazol-5-amine (C9H10N4O) [pubchemlite.lcsb.uni.lu]
- 3. 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine | 22819-08-5 [sigmaaldrich.com]
- 4. scirp.org [scirp.org]
- 5. scispace.com [scispace.com]
- 6. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]
- 7. semanticscholar.org [semanticscholar.org]
Application Note: Microwave-Assisted Synthesis of 3-Substituted-1,2,4-Triazol-5-Amines
Introduction & Pharmacological Relevance
3-Substituted-1,2,4-triazol-5-amines are highly privileged pharmacophores in modern drug discovery. They serve as critical building blocks for the generation of bioactive compound libraries, including the synthesis of 5-aza-adenines[1], and have recently been identified as potent, selective covalent inhibitors of blood coagulation Factor XIIa and thrombin[2].
Conventional syntheses of these heterocycles often suffer from prolonged reaction times (hours to days), harsh thermal conditions, and complex purification steps due to the formation of kinetic by-products. Microwave-assisted organic synthesis (MAOS) overcomes these thermodynamic barriers by utilizing dielectric heating to rapidly and homogeneously reach high activation energies. This approach significantly reduces reaction times while improving yield, regioselectivity, and overall environmental impact[3][4].
Mechanistic Rationale for Experimental Choices
-
Pathway 1: Direct Condensation (For Volatile/Aliphatic Carboxylic Acids) Reacting aminoguanidine bicarbonate directly with carboxylic acids under microwave irradiation (180 °C) allows for a single-step cyclization[4]. The critical experimental choice here is the addition of catalytic hydrochloric acid (1.5 equivalents). The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for the initial nucleophilic attack by the terminal hydrazine nitrogen of aminoguanidine. The sealed microwave vial prevents the escape of volatile acids, driving the equilibrium toward the cyclic product.
-
Pathway 2: N-guanidinosuccinimide Recyclization (For Complex Amides) When synthesizing functionalized derivatives like 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, a two-step approach is required[5]. Succinic anhydride is first reacted with aminoguanidine to form an N-guanidinosuccinimide intermediate. Under microwave irradiation (170 °C) in acetonitrile, primary or secondary aliphatic amines execute a nucleophilic opening of the succinimide ring. The rapid dielectric heating of acetonitrile (a solvent with a high loss tangent) provides the immediate thermal energy required to overcome the high activation barrier for the subsequent recyclization into the 1,2,4-triazole ring[6].
Synthetic Workflows
Caption: Synthetic pathways for 3-substituted-1,2,4-triazol-5-amines via microwave irradiation.
Experimental Protocols
General Equipment Setup: Utilize a multimode or monomode microwave synthesizer (e.g., Anton Paar Multiwave 5000 or CEM Discover SP) equipped with an IR temperature sensor and pressure-rated sealed vials (10–30 mL capacity, rated up to 20-30 bar).
Protocol A: Direct Condensation from Carboxylic Acids[4]
This protocol is self-validating: the cessation of gas evolution in Step 1 confirms the complete conversion of the bicarbonate salt.
-
Preparation of Aminoguanidine Hydrochloride : In a glass beaker, slowly add 37% aqueous HCl (1.5 mmol) to aminoguanidine bicarbonate (1.0 mmol). Stir at room temperature for 2 hours until CO₂ evolution completely ceases. Evaporate the water under reduced pressure to yield a dry solid.
-
Causality: In situ generation of the hydrochloride salt provides the necessary acidic protons to catalyze the condensation while eliminating excess water that could hydrolyze the intermediate Schiff base.
-
-
Microwave Reaction : Transfer the dry aminoguanidine hydrochloride to a 10 mL microwave process vial. Add the chosen carboxylic acid (1.2 mmol). Seal the vial securely with a Teflon septum.
-
Irradiation : Irradiate the mixture at 180 °C for 1 to 3 hours. Program the microwave to dynamically adjust power to maintain the target temperature without exceeding pressure limits.
-
Workup : Cool the vial to room temperature using the instrument's compressed air cooling system. Neutralize the mixture with aqueous NaOH, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude product from an ethanol/water mixture.
Protocol B: Synthesis of N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides[5]
-
Intermediate Formation : Synthesize N-guanidinosuccinimide by refluxing succinic anhydride (1.0 mmol) and aminoguanidine hydrochloride (1.0 mmol) in acetic acid for 1 hour using conventional heating.
-
Microwave Recyclization : In a 10 mL seamless pressure vial, combine the purified N-guanidinosuccinimide (1.0 mmol) and the target aliphatic amine (2.0 mmol) in 1.0 mL of acetonitrile.
-
Irradiation : Irradiate the mixture at 170 °C for 25 minutes (maximum microwave power up to 300 W).
-
Causality: Acetonitrile is selected not only for its solubilizing properties but because its high dielectric loss tangent allows it to rapidly absorb microwave energy, driving the thermodynamic recyclization over kinetic side-reactions.
-
-
Isolation : Cool the reaction to 50 °C. Filter the precipitated product directly from the vial, wash with cold acetonitrile, and recrystallize from methanol or water.
Quantitative Data & Methodological Comparison
To validate the efficiency of MAOS, the following table summarizes the comparative yields and reaction times between conventional thermal heating and microwave irradiation for key 3-substituted-1,2,4-triazol-5-amines[4][5].
| Target Compound | Synthetic Pathway | Heating Method | Temp (°C) | Time | Yield (%) |
| 3-Ethyl-1H-1,2,4-triazol-5-amine | Direct Condensation | Conventional | 150 | 24 h | 45 |
| 3-Ethyl-1H-1,2,4-triazol-5-amine | Direct Condensation | Microwave | 180 | 3 h | 82 |
| 3-(5-amino-triazol-3-yl)-N-benzylpropanamide | N-guanidinosuccinimide | Conventional | 80 | 12 h | Traces |
| 3-(5-amino-triazol-3-yl)-N-benzylpropanamide | N-guanidinosuccinimide | Microwave | 170 | 25 min | 78 |
Troubleshooting & Self-Validation System
-
Incomplete Cyclization (Protocol A) : If LC-MS analysis indicates the presence of uncyclized acyl-aminoguanidine intermediates (M+18 mass shift), the reaction temperature or time is insufficient. Validation/Fix: Ensure the IR sensor is calibrated and the vial is properly sealed to maintain internal pressure. Increase the microwave hold time by 30-minute increments.
-
Reaction Failure with Aromatic Amines (Protocol B) : Aromatic amines (e.g., aniline) are poor nucleophiles and will fail to open the succinimide ring under standard MAOS conditions, resulting in the recovery of starting materials[5]. Alternative: Pre-form the N-arylsuccinimide conventionally, then react it with aminoguanidine hydrochloride under microwave irradiation.
-
Pressure Spikes : Highly volatile carboxylic acids (e.g., propionic acid) can cause rapid pressure buildup, triggering the microwave's safety shutoff. Validation/Fix: Strictly adhere to the 10–20% headspace volume rule to accommodate solvent expansion and always use pressure-rated sealed vials.
References
-
A novel multicomponent microwave-assisted synthesis of 5-aza-adenines. RSC Advances (2013).[Link]
-
Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. Journal of Medicinal Chemistry (2020).[Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI Molecules (2024).[Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances (2018).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
Introduction: The Significance of N-Alkylated Triazoles in Modern Chemistry
An Application Guide to the Regioselective N-Alkylation of 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds. The strategic introduction of alkyl groups onto the nitrogen atoms of the triazole ring is a pivotal synthetic step that profoundly influences a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. This guide focuses on the N-alkylation of a specific, functionally rich starting material: 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine.
This molecule presents a unique synthetic challenge due to the presence of multiple nucleophilic nitrogen atoms within the 1,2,4-triazole ring (N1, N2, and N4 positions). Consequently, direct alkylation can lead to a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[1] This application note, designed for researchers and drug development professionals, provides a detailed exploration of the underlying chemical principles and offers two robust protocols for navigating the complexities of this transformation. We will delve into the causality behind experimental choices, empowering the scientist to not only execute the reaction but also to troubleshoot and optimize it for their specific needs.
Chemical Principles & Mechanistic Rationale
The N-alkylation of 1,2,4-triazoles is fundamentally a nucleophilic substitution reaction, analogous to the well-established Williamson ether synthesis.[2][3] The reaction proceeds via a two-step sequence involving an SN2 mechanism.[3][4]
-
Deprotonation: A base is used to abstract the acidic proton from one of the nitrogen atoms of the triazole ring, generating a nucleophilic triazolate anion.
-
Nucleophilic Attack: The triazolate anion then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group and forming a new nitrogen-carbon bond.
The primary challenge in the alkylation of asymmetrically substituted 1,2,4-triazoles is controlling the regioselectivity.[1][5] The alkyl group can potentially attach to the N1, N2, or N4 positions. The final product distribution is a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents on the triazole ring or the use of a bulky alkylating agent will generally favor alkylation at the least sterically hindered nitrogen atom.[1] For our substrate, the phenoxymethyl group at the C3 position may exert some steric influence over the adjacent N2 and N4 positions.
-
Electronic Effects: The electronic properties of the ring substituents influence the nucleophilicity of the different nitrogen atoms. The amine at C5 is an electron-donating group, which can modulate the electron density and basicity of the ring nitrogens.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the nature of the triazolate anion and its counter-ion, thereby affecting the site of alkylation.[1][6] For instance, different base-solvent combinations can favor the formation of specific isomers.
Caption: General mechanism for the N-alkylation of 1,2,4-triazoles.
Experimental Protocols
Two distinct protocols are presented below. Protocol 1 utilizes a common and mild carbonate base with conventional heating, while Protocol 2 employs a stronger, non-nucleophilic organic base that can often be performed at lower temperatures.
Protocol 1: N-Alkylation using Potassium Carbonate (K₂CO₃) in DMF
Principle: This method is a widely used and robust procedure for the N-alkylation of azoles.[6][7] Potassium carbonate serves as a mild, inexpensive base. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen for its ability to dissolve the triazole and its corresponding salt, facilitating a homogenous reaction.[1] Elevated temperature is typically required to drive the reaction to completion.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine | >95% | AABlocks (AABH99A485A5) |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Reagent Grade | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | ACS Reagent, ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Reagent | Fisher Scientific |
| Deionized Water (H₂O) | ||
| Brine (Saturated NaCl solution) | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Sigma-Aldrich |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.2 M with respect to the starting triazole.
-
-
Reagent Addition:
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1-1.2 eq) dropwise to the stirring suspension. Caution: Alkylating agents are often toxic and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3 x 10x the volume of DMF).
-
Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography.[1] A gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) is often necessary to separate the regioisomers.
-
Combine the fractions containing the desired product(s) and concentrate under reduced pressure.
-
Characterize the purified product(s) by NMR and Mass Spectrometry to confirm identity and regiochemistry.
-
Protocol 2: N-Alkylation using DBU in THF
Principle: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic organic base that is highly effective for deprotonating N-H bonds in heterocyclic compounds.[1] Its use in a less polar solvent like Tetrahydrofuran (THF) can sometimes offer different regioselectivity compared to inorganic bases in polar solvents. This reaction can often be run at or slightly above room temperature.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine | >95% | AABlocks (AABH99A485A5) |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Reagent Grade | Sigma-Aldrich |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Reagent | Fisher Scientific |
| Saturated Ammonium Chloride (NH₄Cl) solution | ||
| Brine (Saturated NaCl solution) | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Sigma-Aldrich |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine (1.0 eq) in anhydrous THF (0.1-0.2 M).
-
-
Reagent Addition:
-
Add DBU (1.1 eq) dropwise to the solution at room temperature.
-
Stir the mixture for 15-30 minutes. A clear solution should form as the triazolium-DBU salt is generated.
-
Add the alkylating agent (1.0-1.1 eq) dropwise to the solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete, as monitored by TLC or LC-MS (typically 2-8 hours).
-
-
Work-up:
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
Purify the crude product via silica gel column chromatography as described in Protocol 1 to isolate and characterize the N-alkylated isomers.
-
Data Presentation & Workflow
Summary of Reaction Parameters
| Parameter | Protocol 1 (K₂CO₃/DMF) | Protocol 2 (DBU/THF) | Rationale / Comments |
| Base | K₂CO₃ (inorganic, mild) | DBU (organic, strong) | The choice of base can significantly influence regioselectivity and reaction rate.[1] |
| Solvent | DMF (polar aprotic) | THF (less polar aprotic) | Solvent polarity affects the solubility of the triazolate salt and the reaction kinetics.[1] |
| Temperature | 60-80 °C (Elevated) | Room Temp - 40 °C (Mild) | Higher temperatures may be needed for less reactive alkylating agents. |
| Equivalents (Base) | 2.0 eq | 1.1 eq | K₂CO₃ is heterogeneous and used in excess; DBU is a stronger base used in slight excess. |
| Work-up | Water quench, EtOAc extraction | NH₄Cl quench, EtOAc extraction | Quenching neutralizes the base and facilitates extraction. |
graph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Nodes A[label="Reaction Setup\n(Flask, Stir Bar, N₂ atm)"]; B[label="Add Triazole, Base,\n& Anhydrous Solvent"]; C [label="Add Alkylating Agent\n(Dropwise)"]; D [label="Heat & Stir\n(Monitor by TLC/LC-MS)"]; E [label="Reaction Quench\n(H₂O or aq. NH₄Cl)"]; F [label="Aqueous Work-up\n& Extraction (EtOAc)"]; G [label="Dry, Filter, & Concentrate\n(Rotary Evaporation)"]; H [label="Purification\n(Silica Gel Chromatography)"]; I[label="Characterization\n(NMR, MS)"]; // Edges A -> B[label="1"]; B -> C [label="2"]; C -> D [label="3"]; D -> E [label="4"]; E -> F [label="5"]; F -> G [label="6"]; G -> H [label="7"]; H -> I[label="8"];
}
Caption: A generalized workflow for the N-alkylation of 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Presence of moisture. 4. Poor solubility of triazole salt. | 1. Switch to a stronger base (e.g., from K₂CO₃ to DBU or NaH).[1] 2. Increase the reaction temperature or consider microwave irradiation.[1] 3. Ensure use of anhydrous solvents and a dry reaction setup. 4. Switch to a more polar aprotic solvent like DMSO.[1] |
| Poor Regioselectivity (Isomer Mixture) | Inherent electronic/steric properties of the substrate; non-optimal reaction conditions. | 1. Systematically screen different base/solvent combinations (e.g., K₂CO₃/DMF, Cs₂CO₃/MeCN, DBU/THF).[6] 2. Vary the reaction temperature.[1] 3. Consider using a different alkylating agent (e.g., alkyl tosylate instead of halide). |
| Difficulty in Product Purification | Similar polarity of regioisomers. | 1. Use a long chromatography column with a shallow solvent gradient. 2. Consider using a different stationary phase (e.g., alumina) or reverse-phase HPLC for very challenging separations.[1] |
Conclusion
The N-alkylation of 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine is a critical transformation for accessing novel chemical entities for drug discovery and development. While the potential for forming multiple regioisomers presents a significant challenge, this can be addressed through the careful and rational selection of reaction conditions. By understanding the interplay of bases, solvents, and temperature, researchers can steer the reaction toward the desired outcome. The protocols provided herein serve as robust starting points for optimization, and the troubleshooting guide offers a systematic approach to overcoming common experimental hurdles. Successful synthesis, purification, and rigorous characterization will ultimately enable the advancement of these valuable scaffolds in various scientific programs.
References
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(19). [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. [Link]
-
Le, H. T., et al. (2019). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. PubMed. [Link]
-
Davenport, J. W., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazole, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27, 928–937. [Link]
-
Chen, Y., et al. (2022). Investigation of N-alkylation and N¹-methylation to prepare triazone-triazole. ResearchGate. [Link]
- Google Patents. (n.d.). WO2005000841A1 - Preparation of n2-alkylated 1,2,3-triazoles.
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
AABlocks. (n.d.). 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine. AABlocks. [Link]
-
PubChem. (n.d.). 3-(phenoxymethyl)-1h-1,2,4-triazol-5-amine. PubChem. [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
-
Lim, F. P. L., Tan, L. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8, 22351-22363. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
3-(phenoxymethyl)-1,2,4-triazol-5-amine in antifungal drug design
Step 1: Initial Analysis and Structuring
The user wants a detailed "Application Notes and Protocols" document about "3-(phenoxymethyl)-1,2,4-triazol-5-amine" for an audience of researchers in antifungal drug design. The core requirements are:
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Autonomous Structure: I need to design the best structure to explain the topic, not use a template.
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Scientific Integrity (E-E-A-T): Explain the "why" (causality), make protocols self-validating (controls, etc.), and cite everything from authoritative sources with a final reference list.
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Visualization & Formatting: Use tables for data, provide step-by-step protocols, and create mandatory Graphviz diagrams for pathways/workflows. Specific formatting rules for diagrams must be followed.
My initial search has yielded a lot of information about 1,2,4-triazole derivatives in general, but very little about the specific compound "3-(phenoxymethyl)-1,2,4-triazol-5-amine". I found its basic chemical information (CAS number, molecular weight) from supplier websites like AABlocks and PubChem[1][2]. I also found papers on the synthesis of similar structures, like 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides[3][4] and 1-(phenoxymethyl)-1,2,4-triazole-3-carboxamide[5]. This is a common challenge in drug discovery research where a specific, non-commercial scaffold is investigated.
Given the lack of specific data on this exact compound's antifungal activity, I will have to build the guide based on established principles for the 1,2,4-triazole class of antifungals. This is a valid and expert-driven approach, as a Senior Application Scientist would extrapolate from a well-understood chemical class to a novel derivative.
My proposed structure will be:
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Title: Application Note: A Researcher's Guide to 3-(phenoxymethyl)-1,2,4-triazol-5-amine in Antifungal Drug Discovery.
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Section 1: Introduction and Rationale.
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Section 2: Postulated Mechanism of Action.
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Section 3: Protocols for Synthesis and Characterization.
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Since a direct synthesis protocol is not available from the search, I will propose a plausible, well-referenced synthetic route based on similar structures. A good starting point would be the reaction of aminoguanidine with a phenoxyacetyl derivative. I will reference papers that use aminoguanidine to form the 5-amino-1,2,4-triazole ring[3][4].
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Provide a detailed, step-by-step protocol.
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Include steps for purification (e.g., recrystallization) and characterization (NMR, HRMS).
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Create a Graphviz diagram for the synthetic workflow.
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Section 4: Protocols for Antifungal Efficacy Evaluation.
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Part 4.1: In Vitro Susceptibility Testing.
-
Provide a detailed protocol for a standard Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC)[12][13]. This is a standard method (CLSI/EUCAST).
-
Explain the choice of fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)[7][10].
-
Explain the importance of controls (positive, negative, sterility).
-
Create a table to show how hypothetical MIC data would be presented.
-
-
Part 4.2: In Silico Molecular Docking.
-
Provide a protocol for docking the synthesized compound against the target enzyme, Lanosterol 14α-demethylase (CYP51)[14][15][16][17][18].
-
Explain the steps: obtaining protein structure (PDB), preparing the ligand, running the simulation, and analyzing the binding interactions (e.g., interaction with the heme group)[19].
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Create a Graphviz workflow diagram for the molecular docking process.
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-
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Section 5: Framework for Structure-Activity Relationship (SAR) Studies.
-
Suggest logical modifications to the 3-(phenoxymethyl)-1,2,4-triazol-5-amine scaffold (e.g., substitutions on the phenyl ring, changing the linker).
-
Create a table to illustrate a hypothetical SAR study, linking structural changes to changes in MIC and docking scores.
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Create a Graphviz diagram illustrating the SAR optimization cycle.
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-
Summarize the potential of the scaffold.
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Suggest next steps (e.g., cytotoxicity testing, in vivo studies).
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Section 7: References.
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Compile all cited sources into a numbered list with full details and working URLs.
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This structure is logical, starts from the general and moves to the specific, provides practical protocols, and explains the scientific reasoning behind them. It directly addresses all parts of the user's prompt, including the autonomous structure, scientific integrity, and visualization requirements. I will now proceed with drafting the content and creating the DOT scripts for the diagrams.An in-depth technical guide for researchers, scientists, and drug development professionals.
Application Note: A Researcher's Guide to 3-(phenoxymethyl)-1,2,4-triazol-5-amine in Antifungal Drug Discovery
This document provides a comprehensive technical guide for the investigation of 3-(phenoxymethyl)-1,2,4-triazol-5-amine as a novel scaffold in antifungal drug design. It consolidates theoretical principles with actionable, field-proven protocols for synthesis, in vitro evaluation, and in silico analysis.
Introduction and Rationale: The Case for a Novel Triazole Scaffold
The rise of invasive fungal infections, coupled with increasing resistance to existing therapies, presents a critical challenge to global public health.[6][7] The 1,2,4-triazole core is a "privileged structure" in medicinal chemistry, forming the backbone of highly successful antifungal agents like fluconazole and voriconazole.[6][7][8] These agents have demonstrated the potent ability of the triazole ring to coordinate with the heme iron in the active site of fungal cytochrome P450 enzymes.[19] However, the evolution of resistance necessitates a continuous search for new chemical entities that can overcome existing resistance mechanisms or offer an improved spectrum of activity.
This guide focuses on 3-(phenoxymethyl)-1,2,4-triazol-5-amine (CAS 22819-08-5), a scaffold that combines the proven bioactivity of the 5-amino-1,2,4-triazole moiety with a flexible phenoxymethyl side chain.[1][2][22] This structure presents multiple vectors for chemical modification, making it an attractive starting point for a fragment-based or lead optimization campaign. The protocols herein provide a framework for synthesizing this core and systematically evaluating its potential as a next-generation antifungal agent.
Postulated Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for clinically used triazole antifungals is the inhibition of Lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[6][9][10][11] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, and is critical for maintaining membrane fluidity, integrity, and function.[11]
By inhibiting CYP51, triazole drugs block the conversion of lanosterol to ergosterol.[6][10] This leads to two critical downstream effects:
-
Depletion of Ergosterol: Compromises the structural integrity of the fungal cell membrane.
-
Accumulation of Toxic Sterol Precursors: The buildup of methylated sterols disrupts membrane function and is ultimately fungistatic or fungicidal.[11]
The nitrogen atom at the 4-position (N4) of the 1,2,4-triazole ring is believed to act as a key ligand, coordinating with the heme iron atom at the active site of CYP51, thereby competitively inhibiting the enzyme.[19] It is hypothesized that 3-(phenoxymethyl)-1,2,4-triazol-5-amine acts via this same mechanism.
Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway.
Protocol: Synthesis and Characterization
Rationale: This two-step approach is robust. First, phenoxyacetic acid is converted to its methyl ester to create a more reactive electrophile. Second, aminoguanidine serves as the dinucleophilic component that cyclizes with the ester under basic conditions to form the stable 1,2,4-triazole ring.
Caption: Workflow for the proposed synthesis of the target compound.
Step-by-Step Protocol:
Part A: Synthesis of Methyl 2-phenoxyacetate
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add phenoxyacetic acid (10.0 g, 65.7 mmol).
-
Reagents: Add methanol (100 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) while stirring in an ice bath.
-
Reaction: Remove the ice bath and heat the mixture to reflux for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-phenoxyacetate as an oil. This intermediate is often used directly in the next step without further purification.
Part B: Synthesis of 3-(phenoxymethyl)-1,2,4-triazol-5-amine
-
Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.81 g, 78.8 mmol) in absolute ethanol (80 mL).
-
Reagents: To this solution, add aminoguanidine hydrochloride (8.71 g, 78.8 mmol) in one portion. Stir the resulting suspension for 30 minutes at room temperature.
-
Addition: Add the methyl 2-phenoxyacetate (10.9 g, 65.7 mmol) from Part A to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure.
-
Purification: Triturate the resulting solid with cold water, collect the precipitate by vacuum filtration, and wash thoroughly with water. Recrystallize the crude product from an ethanol/water mixture to afford pure 3-(phenoxymethyl)-1,2,4-triazol-5-amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point determination.
Protocols for Antifungal Efficacy Evaluation
In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compound against a panel of clinically relevant fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][23] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Fungal Strains: Candida albicans (ATCC 90028), Cryptococcus neoformans (ATCC 90112), Aspergillus fumigatus (ATCC 204305).
-
Media: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.
-
96-well flat-bottom microtiter plates.
-
Test Compound Stock: 1 mg/mL in DMSO.
-
Control Drugs: Fluconazole, Voriconazole.
Protocol:
-
Inoculum Preparation: Culture fungi on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline, adjusted spectrophotometrically to a final concentration of 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
Drug Dilution: Perform serial two-fold dilutions of the test compound and control drugs in the 96-well plate using RPMI medium. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Plate Setup:
-
Columns 1-10: Add 100 µL of diluted drug solutions.
-
Column 11 (Growth Control): 100 µL of RPMI medium (no drug).
-
Column 12 (Sterility Control): 200 µL of RPMI medium (no drug, no inoculum).
-
-
Inoculation: Add 100 µL of the final fungal inoculum to wells in Columns 1-11. Do not add inoculum to Column 12.
-
Incubation: Incubate the plates at 35°C for 24-48 hours (24h for Candida, 48h for Cryptococcus and Aspergillus).
-
Reading the MIC: Determine the MIC as the lowest drug concentration that causes a significant reduction (typically ≥50% for azoles) in visible growth compared to the growth control well.
Data Presentation: MIC values are typically reported in a tabular format for clear comparison.
| Compound | MIC (µg/mL) vs C. albicans | MIC (µg/mL) vs C. neoformans | MIC (µg/mL) vs A. fumigatus |
| Test Compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Fluconazole | 8 | 4 | >64 |
| Voriconazole | 0.25 | 0.125 | 1 |
Note: Control values are representative and may vary.
In Silico Analysis: Molecular Docking with CYP51
Objective: To predict the binding affinity and interaction mode of 3-(phenoxymethyl)-1,2,4-triazol-5-amine with the active site of fungal Lanosterol 14α-demethylase (CYP51).[14][15][18] This provides a structural hypothesis for the observed in vitro activity.
Workflow:
Caption: A typical workflow for molecular docking studies.
Protocol:
-
Target Preparation: Download the crystal structure of CYP51 from a target organism (e.g., Candida albicans, PDB ID: 5V5Z) from the Protein Data Bank.[18] Use molecular modeling software (e.g., PyMOL, Chimera) to prepare the protein by removing water molecules, co-solvents, and existing ligands. Add polar hydrogens and assign atomic charges.
-
Ligand Preparation: Draw the 3D structure of 3-(phenoxymethyl)-1,2,4-triazol-5-amine. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Docking Simulation: Use a docking program like AutoDock Vina. Define the search space (grid box) around the active site, ensuring it encompasses the heme cofactor.
-
Analysis: Analyze the output poses. The primary metrics are the binding energy (a lower score indicates stronger predicted binding) and the specific interactions formed.[16][18] Key interactions to look for include:
Framework for Structure-Activity Relationship (SAR) Studies
The initial compound is a starting point. A systematic SAR study is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[20][21]
Rationale: By making small, defined changes to the molecular structure and re-evaluating biological activity (MIC) and target engagement (docking score), researchers can identify which chemical features are critical for antifungal effects.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
Suggested Modifications for SAR Exploration:
-
Phenyl Ring Substitution: Introduce various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho-, meta-, and para-positions of the phenyl ring to probe electronic and steric effects. Halogen substitution is a common strategy in successful azole antifungals.[20]
-
Linker Modification: Vary the length or nature of the -O-CH₂- linker. Replace the ether oxygen with sulfur (thioether) or nitrogen (amine) to alter geometry and hydrogen bonding potential.
-
Triazole Core Isomers: While more synthetically challenging, exploring other substitution patterns on the triazole ring could yield novel interactions.
Hypothetical SAR Data Table:
| Analog | R-Group (para-position) | MIC vs C. albicans (µg/mL) | Docking Score (kcal/mol) | Analysis |
| Parent | -H | 16 | -7.2 | Baseline activity |
| Analog 1 | -F | 8 | -7.8 | Electron-withdrawing group improves activity |
| Analog 2 | -Cl | 4 | -8.1 | Larger halogen further improves activity |
| Analog 3 | -OCH₃ | 32 | -6.9 | Bulky electron-donating group is detrimental |
| Analog 4 | -CF₃ | 2 | -8.5 | Strong electron-withdrawing group is optimal |
Conclusion and Future Directions
The 3-(phenoxymethyl)-1,2,4-triazol-5-amine scaffold represents a promising starting point for the development of novel antifungal agents. Its synthesis is feasible through established chemical routes, and its activity can be rationally optimized through systematic SAR studies guided by both in vitro screening and in silico modeling. The protocols detailed in this guide provide a robust framework for academic and industrial researchers to undertake this investigation.
Successful lead compounds identified through this workflow should be advanced to further studies, including cytotoxicity assays against mammalian cell lines (to assess selectivity), mechanism of action confirmation via ergosterol quantification, and eventually, evaluation in in vivo models of fungal infection.
References
- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (2017).
-
Advances in synthetic approach to and antifungal activity of triazoles - PMC. (n.d.). NIH. Available at: [Link]
-
Triazole antifungals | Agriculture and Agribusiness | Research Starters. (n.d.). EBSCO. Available at: [Link]
-
Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES. Available at: [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.). NIH. Available at: [Link]
-
Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. (2011). PubMed. Available at: [Link]
- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.).
-
Antifungal Susceptibility Testing: Current Approaches - PMC. (n.d.). NIH. Available at: [Link]
-
Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. (2022). Available at: [Link]
-
Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC. (n.d.). NIH. Available at: [Link]
-
Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC. (2022). NIH. Available at: [Link]
-
Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives. (2023). PubMed. Available at: [Link]
-
Current status of antifungal susceptibility testing methods. (n.d.). AVESİS. Available at: [Link]
-
(PDF) Synthesis, Molecular Docking Studies, and Antifungal Activity Evaluation of New Benzimidazole-Triazoles as Potential Lanosterol 14 α -Demethylase Inhibitors. (2017). ResearchGate. Available at: [Link]
-
COMPARISON OF TWO IN-VITRO ANTIFUNGAL SUSCEPTIBILITY TESTING METHODS IN CANDIDA ISOLATED FROM CLINICAL SPECIMENS. (n.d.). IJMPR. Available at: [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians. (2021). Open Forum Infectious Diseases. Available at: [Link]
-
In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2023). MDPI. Available at: [Link]
-
Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1,3,4-oxadiazole derivatives. (n.d.). Neuroquantology. Available at: [Link]
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
Design, synthesis, molecular docking and DFT studies on novel melatonin and isatin based azole derivatives - PMC. (2023). NIH. Available at: [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). ResearchGate. Available at: [Link]
- SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONAL. (n.d.).
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Available at: [Link]
-
3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine. (n.d.). Available at: [Link]
-
3-(phenoxymethyl)-1h-1,2,4-triazol-5-amine. (n.d.). PubChemLite. Available at: [Link]
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2024). MDPI. Available at: [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC. (n.d.). NIH. Available at: [Link]
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- 9. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 10. isres.org [isres.org]
- 11. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. COMPARISON OF TWO IN-VITRO ANTIFUNGAL SUSCEPTIBILITY TESTING METHODS IN CANDIDA ISOLATED FROM CLINICAL SPECIMENS | IJMPR [ijmpr.in]
- 14. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Design, synthesis, molecular docking and DFT studies on novel melatonin and isatin based azole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1,3,4-oxadiazole derivatives | Neuroquantology [neuroquantology.com]
- 20. Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Česká a slovenská farmacie: Studium antimikrobiální a antimykotické aktivity některých derivátů 1,2,4-triazolu [csfarmacie.cz]
- 23. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
Application Notes and Protocols for the Synthesis of Fused Heterocyclic Systems from Triazole Amine Precursors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthesis of fused heterocyclic systems originating from aminotriazole precursors, with a particular focus on 1,2,4-triazole derivatives. These fused systems are of significant interest in medicinal chemistry due to their wide range of biological activities, serving as "privileged structures" in drug discovery.[1][2] This document provides a detailed exploration of the foundational principles, diverse synthetic strategies, and step-by-step experimental protocols. Key methodologies, including classical cyclocondensation reactions and modern multicomponent approaches, are presented with an emphasis on the underlying reaction mechanisms and practical considerations for laboratory execution. The aim is to equip researchers with the necessary knowledge to not only replicate these procedures but also to innovate and adapt them for the synthesis of novel compounds with therapeutic potential.
Introduction: The Significance of Fused Triazole Systems
The 1,2,4-triazole ring is a fundamental scaffold in the design of numerous therapeutic agents, renowned for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide or ester groups.[1][3] When this five-membered ring is fused with other heterocyclic or carbocyclic systems, the resulting bicyclic or polycyclic structures exhibit a broader and often enhanced spectrum of pharmacological activities. These fused systems are integral to a variety of clinically significant drugs, including antifungal agents like Fluconazole, anticancer drugs such as Letrozole, and antiviral compounds like Ribavirin.[1][4] The versatility of aminotriazoles as building blocks allows for the construction of a vast library of fused heterocycles, making their chemistry a vibrant and critical area of research in drug development.[5]
Foundational Synthetic Strategies
The preparation of fused heterocyclic systems from aminotriazole precursors generally involves the formation of a new ring annulated to the triazole core. The specific synthetic route is determined by the nature of the aminotriazole and the reacting partner, which typically contains two electrophilic centers.
Visualizing the General Synthetic Workflow
Caption: General workflow for the synthesis of fused heterocycles.
The most prevalent strategies for constructing these fused systems include:
-
Cyclocondensation Reactions: This is a classical and widely used method involving the reaction of an aminotriazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[6] The nucleophilic amino group of the triazole attacks one carbonyl group, followed by an intramolecular cyclization and dehydration to form the fused ring.
-
Multicomponent Reactions (MCRs): These reactions, such as the Biginelli-like reaction, offer an efficient one-pot synthesis of complex fused systems from three or more starting materials.[7][8] MCRs are highly valued for their atom economy and the ability to rapidly generate diverse libraries of compounds.
-
Oxidative Cyclization: This approach often involves the reaction of aminotriazoles with hydrazones, followed by an oxidative step to induce cyclization and aromatization, leading to the formation of the fused system.[9][10]
-
The Dimroth Rearrangement: This fascinating rearrangement involves the isomerization of certain fused triazole systems, where endocyclic and exocyclic nitrogen atoms exchange positions.[11][12] This is often a key consideration in the synthesis of thermodynamically more stable isomers, such as the conversion of 1,2,4-triazolo[4,3-a]pyrimidines to the more stable 1,2,4-triazolo[1,5-a]pyrimidine isomers.[6][13]
Detailed Experimental Protocols
This section provides step-by-step protocols for the synthesis of representative fused heterocyclic systems derived from 3-amino-1,2,4-triazole.
Protocol 1: Synthesis of 7-hydroxy-5-methyl-[1][11][13]triazolo[1,5-a]pyrimidine
This protocol describes a classic cyclocondensation reaction between 3-amino-1,2,4-triazole and a β-keto ester.
Mechanism and Rationale: The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the triazole onto the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by a second nucleophilic attack from an endocyclic triazole nitrogen onto the ester carbonyl, leading to cyclization. The subsequent elimination of ethanol and water drives the reaction to completion, yielding the fused pyrimidine ring. Acetic acid serves as a catalyst to protonate the carbonyl oxygen, thereby increasing its electrophilicity.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Amino-1,2,4-triazole | 84.08 | 0.84 g | 10 |
| Ethyl acetoacetate | 130.14 | 1.30 g (1.28 mL) | 10 |
| Glacial Acetic Acid | 60.05 | 10 mL | - |
| Ethanol | 46.07 | For recrystallization | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1,2,4-triazole (0.84 g, 10 mmol) and glacial acetic acid (10 mL).
-
Stir the mixture at room temperature until the aminotriazole is completely dissolved.
-
Add ethyl acetoacetate (1.30 g, 10 mmol) dropwise to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane and methanol as the eluent.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 50 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water (2 x 10 mL).
-
Recrystallize the crude product from ethanol to afford the pure 7-hydroxy-5-methyl-[1][11][13]triazolo[1,5-a]pyrimidine as a white solid.
-
Dry the product under vacuum. Expected yield: 75-85%.
Protocol 2: One-Pot Synthesis of Substituted[1][11][13]triazolo[1,5-a]pyrimidines via a Multicomponent Reaction
This protocol outlines a one-pot, three-component synthesis of a library of[1][11][13]triazolo[1,5-a]pyrimidine derivatives.[7][14]
Mechanism and Rationale: This Biginelli-like reaction involves the initial condensation of an aromatic aldehyde with a β-dicarbonyl compound (acetoacetanilide in this case) to form an α,β-unsaturated carbonyl intermediate. The aminotriazole then acts as a nucleophile, attacking the β-carbon of the unsaturated system (Michael addition). Subsequent cyclization and dehydration lead to the formation of the fused dihydropyrimidine ring, which may be oxidized to the aromatic pyrimidine depending on the reaction conditions and substituents. The use of a catalyst, such as p-toluenesulfonic acid, facilitates the condensation steps.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Amino-1,2,4-triazole | 84.08 | 0.84 g | 10 |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 106.12 | 1.06 g (1.02 mL) | 10 |
| Acetoacetanilide | 177.19 | 1.77 g | 10 |
| p-Toluenesulfonic acid (p-TSA) | 172.20 | 0.17 g | 1 (10 mol%) |
| Ethanol | 46.07 | 20 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, combine 3-amino-1,2,4-triazole (0.84 g, 10 mmol), the chosen aromatic aldehyde (10 mmol), acetoacetanilide (1.77 g, 10 mmol), and p-toluenesulfonic acid (0.17 g, 1 mmol) in ethanol (20 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 6-8 hours.
-
Monitor the reaction by TLC (eluent: 7:3 ethyl acetate/hexane).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL).
-
Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure substituted[1][11][13]triazolo[1,5-a]pyrimidine.
-
Dry the final product in a vacuum oven. Expected yields can vary significantly (40-96%) depending on the aldehyde used.[14]
Mechanistic Insights: The Dimroth Rearrangement
The Dimroth rearrangement is a critical transformation in the chemistry of fused triazoles, often leading to the thermodynamically more stable isomer.[11][13] This rearrangement is particularly relevant when synthesizing triazolo[1,5-a]pyrimidines, as the initially formed triazolo[4,3-a]pyrimidine isomer can rearrange under acidic or basic conditions.[13]
Visualizing the Dimroth Rearrangement Mechanism
Caption: Plausible mechanism for the Dimroth rearrangement.[9]
The accepted mechanism involves the following key steps:
-
Protonation or Deprotonation: The reaction is often initiated by protonation or deprotonation, depending on whether it is acid- or base-catalyzed.[9][12]
-
Ring Opening: The pyrimidine ring opens to form a diazo or a related open-chain intermediate.[11]
-
Bond Rotation: Rotation around a C-N single bond allows for the reorientation of the molecule.
-
Ring Closure: The molecule re-cyclizes to form the isomeric fused triazole system.
-
Deprotonation or Protonation: The final step involves the loss or gain of a proton to yield the neutral, rearranged product.
Understanding the conditions that favor the Dimroth rearrangement is crucial for controlling the final product of a synthesis. Factors such as temperature, pH, and the nature of substituents can influence the rate and extent of this rearrangement.[13]
Troubleshooting and Practical Considerations
-
Low Yields: In cyclocondensation reactions, ensure anhydrous conditions as water can interfere with the reaction. For multicomponent reactions, the purity of the aldehyde is critical, as impurities can lead to side reactions.
-
Incomplete Reactions: If a reaction does not go to completion, consider increasing the reaction time or temperature. In some cases, a stronger acid or base catalyst may be required.
-
Product Purification: Fused heterocyclic systems can sometimes be difficult to purify due to their polarity and low solubility. Column chromatography with a polar stationary phase (e.g., silica gel) and a gradient elution system is often effective. Recrystallization from a high-boiling point solvent like DMF or DMSO may also be necessary.
-
Isomer Formation: Be aware of the potential for the Dimroth rearrangement. If a mixture of isomers is obtained, they can often be separated by chromatography. Alternatively, the reaction conditions can be adjusted to favor the formation of the desired isomer. For instance, prolonged heating in an acidic or basic medium can drive the equilibrium towards the thermodynamically more stable product.
Conclusion
The synthesis of fused heterocyclic systems from aminotriazole precursors is a rich and diverse field of organic chemistry with profound implications for drug discovery. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore this fascinating area. By understanding the principles behind these reactions, scientists can design and execute syntheses of novel fused triazole derivatives with tailored properties, paving the way for the development of new and improved therapeutic agents.
References
-
Dimroth rearrangement - Wikipedia. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. [Link]
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles - PMC. [Link]
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC. [Link]
-
The preparation of[1][11][13]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions - RSC Publishing. [Link]
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][11][13]triazolo[1,5-c]pyrimidine derivatives - Beilstein Journals. [Link]
-
Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium - PMC. [Link]
-
Dimroth rearrangement-based synthesis of novel derivatives of[6][11]selenazolo[5,4-e][1][11][13]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture - PubMed. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. [Link]
-
Synthesis of Fused Bicyclic[1][11][13]-Triazoles from Amino Acids - ACS Publications. [Link]
-
Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles - MDPI. [Link]
-
Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. [Link]
-
Synthesis of Fused Bicyclic[1][6][11]-Triazoles from γ-Amino Diazoketones - PMC. [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace. [Link]
-
(PDF) An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine - ResearchGate. [Link]
-
Synthesis and SAR of[1][11][13]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC - NIH. [Link]
Sources
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- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 11. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 12. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. The preparation of [1,2,4]triazolo[1,5- a ]pyrimidines catalyzed by Schiff base zinc( ii ) complex supported on magnetite nanoparticles under mild con ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02339K [pubs.rsc.org]
Application Note: Advanced Coupling Architectures for 5-Amino-1,2,4-Triazole
Part 1: Strategic Analysis & Reactivity Landscape
The 5-amino-1,2,4-triazole scaffold is a deceptive pharmacophore. While structurally simple, its amphoteric nature and annular tautomerism present a significant regioselectivity challenge during coupling reactions. For drug development professionals, the critical decision is not just which reagent to use, but how to steer the reaction toward the exocyclic amine (
The Nucleophilicity Paradox
In 5-amino-1,2,4-triazole, the exocyclic amino group is electronically coupled to the electron-deficient triazole ring. This reduces the nucleophilicity of the
-
Hard Electrophiles (Acyl chlorides, anhydrides): Often kinetically attack the ring nitrogens first, forming N-acyl triazoles. These are labile "active amides" that can either hydrolyze or rearrange to the thermodynamically stable exocyclic amide upon heating.
-
Soft Electrophiles (Alkyl halides, Aryl Pd-species): Show complex selectivity. Without specific ligands, Buchwald-Hartwig conditions often favor ring arylation or produce mixtures.
-
1,3-Dielectrophiles: Trigger cyclocondensation, typically engaging both
and N-1 to form fused bicyclic systems like [1,2,4]triazolo[1,5-a]pyrimidines.
Part 2: Experimental Protocols
Protocol A: Selective Exocyclic N-Arylation via Buchwald-Hartwig Coupling
Target: Synthesis of
Rationale: Standard Pd-phosphine catalysts often fail due to the "poisoning" effect of the triazole ring (acting as a ligand) or poor selectivity. The use of bulky N-heterocyclic carbene (NHC) ligands creates a steric environment that disfavors coordination of the ring nitrogens to the metal center, promoting the oxidative addition/reductive elimination cycle at the exocyclic amine.
Materials:
-
Substrate: 5-Amino-1,2,4-triazole (1.0 equiv)
-
Coupling Partner: Aryl bromide or chloride (1.2 equiv)
-
Catalyst: Pd(OAc)₂ or [Pd(cinnamyl)Cl]₂ (2 mol%)
-
Ligand: IPr*OMe (or similar bulky NHC ligand) (4 mol%)
-
Activator: TPEDO (1,1,2,2-tetraphenylethane-1,2-diol) (5 mol%) - Critical for reducing Pd(II) to active Pd(0) in situ without inhibiting the amine.
-
Base:
or (2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a glovebox or under Argon, charge a Schlenk tube with Pd precursor, NHC ligand, and TPEDO. Add 1 mL dioxane and stir at 60°C for 10 min to generate the active catalytic species (color change often observed).
-
Reagent Addition: Add 5-amino-1,2,4-triazole, the aryl halide, and the base to the vessel.
-
Reaction: Dilute with remaining dioxane (0.2 M concentration relative to triazole). Seal and heat to 100–110°C for 12–18 hours.
-
Work-up: Cool to RT. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (DCM/MeOH gradient, typically 95:5 to 90:10) to isolate the
-arylated product.
Self-Validation Check:
-
¹H NMR Diagnostic: The exocyclic NH signal in the product should typically appear downfield (9.0–10.0 ppm) and integrate for 1H. If ring arylation occurred, the symmetry of the triazole ring protons (if unsubstituted at C-3) would change distinctively.
Protocol B: Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidines (The "Biginelli-like" MCR)
Target: Fused heterocyclic scaffolds for kinase inhibition
Rationale: This protocol utilizes a three-component condensation.[1][2] The 5-amino-1,2,4-triazole acts as a 1,3-binucleophile (using
Materials:
-
5-Amino-1,2,4-triazole (1.0 equiv)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
Enolizable Ketone/Ester (e.g., Ethyl acetoacetate or 1,3-diketone) (1.0 equiv)
-
Solvent: DMF (Thermal method) or Ethanol (Microwave method)
-
Catalyst: None required (Autocatalytic) or catalytic Piperidine.
Methodology (Microwave Assisted - Green Route):
-
Mixing: In a microwave-safe vial (10 mL), combine the triazole, aldehyde, and 1,3-dicarbonyl compound in Ethanol (2 mL per mmol).
-
Irradiation: Cap the vial. Irradiate at 140°C for 15–20 minutes (Power: 150-200W, Max Pressure: 250 psi).
-
Crystallization: Allow the vial to cool to room temperature. The product often precipitates directly from the ethanolic solution.
-
Isolation: Filter the solid. Wash with cold ethanol and diethyl ether.
-
Recrystallization: If necessary, recrystallize from DMF/Ethanol mixtures.
Mechanism Insight: The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and the 1,3-dicarbonyl to form a benzylidene intermediate, which then undergoes Michael addition by the exocyclic amine of the triazole, followed by intramolecular cyclodehydration at N-1.
Part 3: Data Summary & Visualization
Comparative Coupling Efficiency
| Reaction Type | Reagent System | Target Site | Yield (Typical) | Key Limitation |
| Buchwald-Hartwig | Pd-NHC / | Exocyclic NH | 65-85% | Requires expensive ligands; O₂ sensitive. |
| Amide Coupling | EDC / HOBt / DMAP | Exocyclic NH | 50-70% | Competitive formation of hydrolyzable N-acyl triazoles. |
| MCR Cyclization | Aldehyde / 1,3-dicarbonyl | Ring Fusion (N1-Nexo) | 80-95% | Substrate steric bulk can hinder cyclization. |
| Schiff Base | Aldehyde / Reflux | Exocyclic N | >90% | Products are often hydrolytically unstable. |
Pathway Visualization
Figure 1: Divergent synthetic pathways for 5-amino-1,2,4-triazole. Blue path indicates metal-catalyzed cross-coupling; Red path indicates multicomponent heterocyclization.
References
-
Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles. Inorganic Chemistry Frontiers, 2022.
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. Molecules, 2024.
-
Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents. Journal of Medicinal Chemistry (via NIH), 2016.
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction. Molecules, 2022.
-
1,2,4-Triazoles: A Review of Synthetic Approaches and Biological Activities. ResearchGate, 2021.
Sources
crystallization methods for 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine
Application Note: Crystallization and Polymorph Control of 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine
Executive Summary
This technical guide details the crystallization protocols for 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine (CAS: 22819-08-5), a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., antifungal agents). Achieving high purity (>99.5%) and defined crystal habit is essential for downstream processing. This document outlines three distinct methodologies: Solvent-Antisolvent Recrystallization , Reactive pH-Swing Crystallization , and Cooling Crystallization , supported by physicochemical rationale and troubleshooting matrices.
Chemical Context & Physicochemical Profiling
Before initiating crystallization, understanding the solute-solvent interaction is paramount. The target compound features a phenoxymethyl group (lipophilic/aromatic) and a 5-amino-1,2,4-triazole core (polar, amphoteric, hydrogen bond donor/acceptor).
| Property | Description | Implications for Crystallization |
| Molecular Structure | C₉H₁₀N₄O | Dual nature: Hydrophobic tail (phenoxy) + Hydrophilic head (aminotriazole). |
| Solubility Profile | High: DMSO, DMF, Methanol, Ethanol (Hot).Low: Water, Toluene, Hexane. | Alcohols are ideal "good" solvents; Water is the ideal antisolvent. |
| Acidity/Basicity | Amphoteric (Triazole NH acidic; Amine basic). | Allows for pH-swing purification (Acid-Base extraction). |
| Thermal Stability | Stable < 150°C (Melting range typically >150°C). | Avoid prolonged boiling in high-boiling solvents to prevent degradation. |
Experimental Protocols
Method A: Ethanol-Water Recrystallization (Standard Purity)
Best for: Routine purification of crude material (90-95% purity) to >98%.
Rationale: The compound exhibits a steep solubility curve in ethanol (highly soluble hot, sparingly soluble cold). Water acts as a co-solvent to decrease solubility further at low temperatures, maximizing yield.
Protocol:
-
Dissolution: Charge 10.0 g of crude 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine into a 250 mL round-bottom flask.
-
Solvent Addition: Add Absolute Ethanol (EtOH) (approx. 5-7 volumes, 50-70 mL).
-
Heating: Heat the mixture to reflux (78°C) with magnetic stirring until full dissolution occurs.
-
Note: If particulates remain, perform a hot filtration using a pre-warmed Buchner funnel.
-
-
Antisolvent Dosing (Optional but Recommended): While maintaining reflux, dropwise add Deionized Water until a faint turbidity persists, then add just enough hot EtOH to clear the solution (Cloud Point Method).
-
Cooling Profile:
-
Cool to 25°C over 2 hours (approx. 0.5°C/min).
-
Chill to 0-5°C in an ice bath for 1 hour to complete nucleation.
-
-
Isolation: Filter the white crystalline solid under vacuum. Wash the cake with cold 20% EtOH/Water (2 x 10 mL).
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Method B: Reactive pH-Swing Crystallization (High Impurity Rejection)
Best for: Removing non-basic impurities (e.g., unreacted phenols, neutral byproducts).
Rationale: The 5-amino-1,2,4-triazole moiety can be protonated by strong acids to form a water-soluble salt. Neutral impurities remain insoluble and can be filtered off. Neutralization then reprecipitates the pure free base.
Protocol:
-
Acidification: Suspend 10.0 g of crude material in 60 mL of Water . Slowly add 2M Hydrochloric Acid (HCl) until pH < 2.0. The solid should dissolve completely.
-
Filtration: Filter the acidic solution through a Celite pad to remove insoluble organic impurities (e.g., tars, unreacted starting materials).
-
Neutralization (Crystallization):
-
Transfer the filtrate to a mechanically stirred vessel.
-
Slowly add 10% Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) dropwise.
-
Critical Point: Monitor pH.[1] Massive precipitation typically occurs around pH 5-7. Continue adjusting to pH 8.0 to ensure maximum yield.
-
-
Digestion: Stir the slurry at room temperature for 30 minutes (Ostwald ripening) to improve filterability.
-
Isolation: Filter and wash extensively with water to remove NaCl/NH₄Cl salts.
-
Drying: Vacuum dry at 55°C.
Process Visualization
Workflow: Reactive pH-Swing Crystallization
Caption: Figure 1. Reactive crystallization workflow utilizing the amphoteric nature of the aminotriazole moiety for impurity rejection.
Characterization & Quality Control
To validate the success of the crystallization, the following analytical methods are required:
| Method | Purpose | Acceptance Criteria |
| HPLC (UV @ 254 nm) | Purity determination. | > 99.0% Area; Single peak.[2] |
| DSC (Differential Scanning Calorimetry) | Polymorph identification & Solvate check. | Sharp endotherm (Melting Point). Absence of broad desolvation peaks <100°C. |
| XRD (X-Ray Diffraction) | Crystalline form verification. | Distinct Bragg peaks; amorphous halo indicates poor crystallization. |
| ¹H NMR (DMSO-d₆) | Structure confirmation. | Check for residual solvent (Ethanol/Water) peaks. |
Key NMR Signals (Expected):
-
δ ~12.0 ppm (Broad s, 1H, Triazole NH)
-
δ ~7.3-6.9 ppm (m, 5H, Phenoxy aromatic protons)
-
δ ~6.0 ppm (s, 2H, Amine NH₂)
-
δ ~5.0 ppm (s, 2H, CH₂ linker)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| "Oiling Out" (Liquid-liquid phase separation) | Temperature dropped too fast or solvent mixture is too water-rich. | Re-heat to dissolve. Add more Ethanol. Cool much slower (controlled ramp). Seed with pure crystals at the cloud point. |
| Low Yield | Product too soluble in mother liquor. | Cool to lower temperature (-5°C). Increase Antisolvent (Water) ratio. Check pH (ensure pH is neutral/basic for free base). |
| Agglomeration / Fine Fines | Nucleation rate too high (Crash cooling). | Reduce cooling rate. Use mechanical stirring (low shear). Implement a "seeding" step at saturation point. |
| Colored Impurities | Oxidation products or raw material carryover. | Add Activated Carbon (Charcoal) during the hot dissolution step (Method A), stir for 15 mins, then hot filter. |
References
-
PubChem. 3-(Phenylmethyl)-1H-1,2,4-triazol-5-amine (Related Structure & Properties). National Library of Medicine. [Link]
-
MDPI. Synthesis and Crystallization of N-Rich Triazole Compounds. Molecules 2023. [Link]
- Google Patents.WO1998039305A1 - Crystalline form of a bis 1,2,4-triazole compound.
Sources
Application Notes & Protocols: Phenoxymethyl-Triazoles as Corrosion Inhibitors
An in-depth guide to the application of phenoxymethyl-triazoles in corrosion inhibition studies is provided below. This guide offers detailed application notes and protocols for researchers, scientists, and professionals in drug development.
Introduction: The Emerging Role of Phenoxymethyl-Triazoles in Corrosion Science
Corrosion, the electrochemical degradation of metals, poses a significant global economic and safety challenge, costing an estimated 2.5 trillion USD annually.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate this issue, particularly in acidic environments common in industrial processes like oil and gas exploration and metal pickling.[2][3] An effective inhibitor typically adsorbs onto the metal surface, forming a protective barrier that impedes the corrosive process.
Among the vast array of organic compounds studied, heterocyclic molecules containing nitrogen, sulfur, and oxygen atoms, along with π-electrons, have shown exceptional promise.[1][4] 1,2,3-triazole derivatives, particularly those synthesized via "click chemistry," have emerged as a highly effective, environmentally friendly, and synthetically accessible class of inhibitors.[1][5] The phenoxymethyl moiety, when incorporated into the triazole scaffold, enhances this protective capability. The ether oxygen and the aromatic ring in the phenoxymethyl group provide additional active sites for adsorption onto the metal surface, thereby increasing the surface coverage and stability of the protective film.
This guide provides a comprehensive overview of the synthesis, application, and evaluation of phenoxymethyl-triazoles as corrosion inhibitors, detailing both experimental and theoretical protocols.
Synthesis Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most efficient and regioselective method for synthesizing 1,4-disubstituted phenoxymethyl-1H-1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][6] This reaction involves the cycloaddition of an organic azide with a terminal alkyne.
Protocol 2.1: General Synthesis of a Phenoxymethyl-Triazole Derivative
-
Synthesis of Propargyl Phenyl Ether (Alkyne Component):
-
In a round-bottom flask, dissolve phenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone.
-
Add propargyl bromide (1.2 eq) dropwise to the stirring solution at room temperature.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography to obtain pure propargyl phenyl ether.
-
-
Synthesis of Organic Azide:
-
Dissolve the desired starting material (e.g., an alkyl or aryl halide) in a suitable solvent like DMF or DMSO.
-
Add sodium azide (NaN₃, 1.5 eq) and stir the mixture at a temperature ranging from room temperature to 80°C until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup to isolate the crude organic azide.
-
Safety Note: Organic azides are potentially explosive. Handle with extreme care, use appropriate personal protective equipment (PPE), and avoid contact with heavy metals and strong acids.
-
-
CuAAC "Click" Reaction:
-
In a flask, dissolve the synthesized propargyl phenyl ether (1.0 eq) and the organic azide (1.0 eq) in a solvent mixture, typically t-BuOH/H₂O or THF/H₂O.
-
Add a solution of sodium ascorbate (0.1-0.2 eq) in water.
-
Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 eq) in water. The sodium ascorbate will reduce Cu(II) to the active Cu(I) catalyst in situ.
-
Stir the reaction vigorously at room temperature for 6-24 hours.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the final phenoxymethyl-triazole product by recrystallization or column chromatography.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.[6]
-
Caption: Synthesis workflow for phenoxymethyl-triazoles via CuAAC.
Evaluating Corrosion Inhibition Performance
A multi-faceted approach is essential for a thorough evaluation of an inhibitor's performance. This involves a combination of weight loss, electrochemical, and surface analysis techniques.
This fundamental technique provides a direct measure of the corrosion rate.
Protocol 3.1.1: Weight Loss Measurement
-
Specimen Preparation:
-
Use metal coupons (e.g., mild steel, carbon steel) of known dimensions.[6]
-
Mechanically polish the coupons with successively finer grades of emery paper, rinse with deionized water and acetone, and dry in a desiccator.
-
Weigh the cleaned coupons accurately (W_initial).
-
-
Immersion Test:
-
Prepare the corrosive medium (e.g., 1 M HCl).
-
Prepare separate test solutions containing different concentrations of the phenoxymethyl-triazole inhibitor (e.g., 5 ppm to 200 ppm).[5]
-
Prepare a blank solution (corrosive medium without inhibitor).
-
Completely immerse the pre-weighed coupons in the blank and inhibitor solutions for a specified period (e.g., 6-24 hours) at a constant temperature.
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons.
-
Remove the corrosion products by scrubbing with a soft brush in a solution containing pickling inhibitors, rinse with water and acetone, dry, and re-weigh (W_final).
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is the weight loss (W_initial - W_final) in grams, A is the exposure area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical methods offer rapid and detailed insights into the corrosion mechanism.[7] A standard three-electrode cell is used, comprising a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[8]
Protocol 3.2.1: Potentiodynamic Polarization (PDP)
This technique determines the corrosion current (i_corr) and provides information on whether the inhibitor acts on the anodic, cathodic, or both reactions.[9]
-
Setup: Assemble the three-electrode cell with the corrosive solution (with and without inhibitor).
-
Stabilization: Immerse the working electrode in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[10]
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1.0 mV/s).
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log i). This is the Tafel plot.
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor.
-
Mechanism: If the inhibitor primarily shifts the E_corr in the anodic (positive) direction, it's an anodic inhibitor. If it shifts in the cathodic (negative) direction, it's a cathodic inhibitor. If there is little change in E_corr but both current densities are reduced, it is a mixed-type inhibitor.[11]
-
Protocol 3.2.2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to study the properties of the inhibitor film and the charge transfer process at the metal/solution interface.[7][12]
-
Setup: Use the same three-electrode cell setup as for PDP.
-
Measurement: After the OCP stabilizes, apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance). For corrosion systems, this often appears as a semicircle.
-
The diameter of the semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter indicates a higher R_ct and better corrosion protection.
-
The data is fitted to an equivalent electrical circuit (EEC) to model the electrochemical interface and extract quantitative parameters like R_ct and double-layer capacitance (C_dl).
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor.
-
Sources
- 1. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physchemres.org [physchemres.org]
- 3. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adsorption and corrosion inhibition behaviour of new theophylline–triazole-based derivatives for steel in acidic medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ijcsi.pro [ijcsi.pro]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. img.antpedia.com [img.antpedia.com]
- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 11. ijcsi.pro [ijcsi.pro]
- 12. ijcsi.pro [ijcsi.pro]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Phenoxymethyl)-1,2,4-triazol-5-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(phenoxymethyl)-1,2,4-triazol-5-amine (CAS No. 22819-08-5). This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you improve the yield and purity of your synthesis.
The synthesis of 5-substituted 3-amino-1,2,4-triazoles is a cornerstone in medicinal chemistry, as this scaffold is present in a wide array of pharmacologically active agents.[1][2] The most direct and common route to this class of compounds is the acid-catalyzed condensation of a carboxylic acid with an aminoguanidine salt.[3] This guide focuses on this primary pathway, addressing the specific challenges associated with the phenoxymethyl substituent.
Below is a general workflow for the synthesis and purification process.
Caption: General workflow for synthesis and purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
| Problem ID | Issue Encountered | Potential Causes | Recommended Solutions |
| T-01 | Low or No Product Yield | 1. Inefficient Cyclization: The intermediate acylaminoguanidine fails to cyclize. 2. Suboptimal Reaction Conditions: Incorrect temperature or reaction time. 3. Poor Reagent Quality: Degradation of aminoguanidine or phenoxyacetic acid. | 1. Optimize Temperature: For conventional heating, ensure temperatures reach 150-180°C. For a more controlled and often higher-yield approach, use a sealed-vessel microwave reactor at 180°C.[3] 2. Verify Reagent Purity: Use fresh aminoguanidine hydrochloride or bicarbonate. 3. Ensure Acidic Conditions: The reaction requires an acid catalyst (e.g., HCl) to proceed effectively.[3] |
| T-02 | Product Streaks on TLC Plate | 1. Acidic Silica Gel: The basic nitrogen atoms of the triazole ring interact strongly with the acidic silanol groups on a standard TLC plate or silica column, causing streaking and poor separation.[4] 2. High Polarity: The compound is inherently polar, making elution difficult. | 1. Neutralize the Eluent: Add 0.5-1% triethylamine (Et₃N) to your mobile phase (e.g., Ethyl Acetate/Methanol) to neutralize the acidic sites on the silica.[4] 2. Use a More Polar System: A gradient of methanol (1-10%) in dichloromethane (DCM) is often effective for eluting highly polar compounds.[4] |
| T-03 | Multiple Spots on TLC / Impure Product | 1. Incomplete Reaction: Presence of unreacted starting materials or the acylaminoguanidine intermediate. 2. Side Reactions: Formation of alternative heterocyclic structures or decomposition products. | 1. Increase Reaction Time/Temp: Monitor the reaction by TLC until the starting material spot disappears. Microwave irradiation can significantly reduce side reactions by shortening the required time.[1] 2. Optimize Purification: Use the column chromatography method described in Protocol 2. For stubborn impurities, consider recrystallization. An ethanol/ethyl acetate mixture can be effective.[4] |
| T-04 | Difficulty with Product Isolation/Precipitation | 1. Incorrect pH: The product is amphoteric and its solubility is highly pH-dependent. Precipitation is most effective near the isoelectric point. 2. Supersaturation: The product remains dissolved in the reaction mixture upon cooling. | 1. Careful pH Adjustment: After the reaction, cool the mixture and carefully adjust the pH to ~5-7 with a base like KOH or NaOH to induce precipitation.[5] 2. Induce Crystallization: If precipitation is slow, add a seed crystal, scratch the inside of the flask with a glass rod, or cool the solution in an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the formation of the 1,2,4-triazole ring?
A1: The reaction is a cyclocondensation. It proceeds in two main steps:
-
Acylation: The primary amino group of aminoguanidine performs a nucleophilic attack on the carbonyl carbon of phenoxyacetic acid (or its activated form) to form an N-acylaminoguanidine intermediate.
-
Cyclization & Dehydration: The terminal hydrazinic nitrogen of the intermediate then attacks the same carbonyl carbon in an intramolecular fashion. This is followed by the elimination of two molecules of water to form the stable, aromatic 1,2,4-triazole ring.
The process is illustrated below:
Caption: Reaction mechanism for triazole formation.
Q2: Why is microwave-assisted synthesis often recommended for this reaction?
A2: Microwave-assisted synthesis offers several key advantages over conventional heating:
-
Speed: Reactions that might take several hours can often be completed in minutes.[1][3] This significantly accelerates the research and development cycle.
-
Higher Yields: The rapid and uniform heating provided by microwaves can reduce the formation of side products and decomposition, leading to cleaner reaction profiles and higher isolated yields.[3]
-
Improved Control: Modern microwave reactors allow for precise control over temperature and pressure in a sealed-vessel environment, leading to more reproducible results.
Q3: My compound is very polar. Are there alternatives to silica gel chromatography?
A3: Yes. If standard or base-modified silica gel chromatography fails, you have other options:
-
Recrystallization: This is the most common alternative. Finding the right solvent system is key. Start with polar solvents like ethanol, isopropanol, or acetonitrile, and use a less polar co-solvent like ethyl acetate or water to induce crystallization.[4]
-
Reverse-Phase Chromatography: For extremely polar compounds, reverse-phase (e.g., C18 silica) may be more suitable. The mobile phase is typically a polar mixture, such as water and acetonitrile, often with a modifier like formic acid or ammonia to improve peak shape.[4]
-
Preparative HPLC: For high-purity small-scale samples, preparative High-Performance Liquid Chromatography is a powerful, albeit more expensive, option.
Q4: How can I definitively confirm the structure of my final product?
A4: A combination of spectroscopic methods is required for unambiguous structure confirmation:
-
¹H NMR: Look for the characteristic signals of the phenoxy group (aromatic protons between ~6.9-7.4 ppm), the methylene bridge (-O-CH₂-) as a singlet around 5.0 ppm, and the broad singlet for the amino group (-NH₂).
-
¹³C NMR: Confirm the presence of all 9 unique carbon atoms, including the methylene carbon and the two distinct carbons of the triazole ring.
-
Mass Spectrometry (MS): Verify the molecular weight. For 3-(phenoxymethyl)-1,2,4-triazol-5-amine (C₉H₁₀N₄O), the expected monoisotopic mass is 190.085 g/mol . Look for the [M+H]⁺ ion at m/z 191.093.[6]
-
Infrared (IR) Spectroscopy: Identify key functional groups, such as N-H stretches (typically a pair of bands around 3100-3400 cm⁻¹), C=N stretches in the triazole ring (~1600-1650 cm⁻¹), and the prominent C-O-C ether stretch (~1240 cm⁻¹).[5]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3-(Phenoxymethyl)-1,2,4-triazol-5-amine[3]
This protocol is adapted from modern, efficient methods for synthesizing 5-substituted 3-amino-1,2,4-triazoles.
-
Reagent Preparation:
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, combine phenoxyacetic acid (1.0 eq.), aminoguanidine hydrochloride (1.2 eq.), and a catalytic amount of concentrated HCl (e.g., 3-4 drops).
-
Rationale: Using a slight excess of aminoguanidine hydrochloride ensures the complete consumption of the limiting reagent, phenoxyacetic acid. The acid catalyst is crucial for activating the carbonyl group for nucleophilic attack.
-
-
Microwave Irradiation:
-
Seal the vial and place it in a multimode microwave reactor.
-
Set the reaction temperature to 180°C, the hold time to 45 minutes, and the maximum pressure to 20 bar.
-
Rationale: High temperature in a sealed vessel accelerates the dehydration and cyclization steps, while the microwave's efficient heating minimizes side product formation.[3]
-
-
Workup and Isolation:
-
After the reaction, allow the vial to cool to room temperature.
-
Pour the resulting mixture into a beaker containing crushed ice (~50 g).
-
Slowly add a 10% aqueous solution of potassium hydroxide (KOH) dropwise while stirring until the pH of the solution is approximately 7.
-
A white precipitate should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration, wash the solid with cold water (2 x 20 mL), and dry under vacuum.
-
Protocol 2: Purification by Base-Modified Column Chromatography[4]
This protocol is designed to overcome the common issue of product streaking on silica gel.
-
Slurry and Column Packing:
-
Prepare a slurry of silica gel in your initial eluent (e.g., 98:2 Dichloromethane/Methanol) containing 1% triethylamine (Et₃N).
-
Pour the slurry into a glass column and allow it to pack evenly. Do not let the column run dry.
-
Rationale: The triethylamine neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions with the basic triazole product and ensuring symmetrical peak elution.[4]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like 95:5 DCM/Methanol).
-
Alternatively, for less soluble compounds, perform a dry load by adsorbing the dissolved product onto a small amount of silica gel, removing the solvent under vacuum, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial mobile phase (e.g., 98:2 DCM/Methanol + 1% Et₃N).
-
Gradually increase the polarity by increasing the percentage of methanol (e.g., to 95:5, then 90:10) to elute the product.
-
Collect fractions and monitor them by TLC (using a TLC plate developed in the same Et₃N-modified eluent system).
-
-
Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator. Note that triethylamine (b.p. 89.5°C) may require co-evaporation with a solvent like toluene to be fully removed.
-
References
-
Ali, A. A., et al. (2016). Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. Oriental Journal of Chemistry. [Link]
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]
-
AA Blocks. 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine Product Page. Accessed March 2026. [Link]
-
PubChemLite. 3-(phenoxymethyl)-1h-1,2,4-triazol-5-amine. Accessed March 2026. [Link]
-
Gümüş, F., et al. (1998). Synthesis of some 3-arylamino-5-aryloxymethyl[4][5]triazole derivatives and their antimicrobial activity. Pharmaceutica Acta Helvetiae. [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. National Center for Biotechnology Information. [Link]
-
Gomtsyan, A., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]
-
Dolzhenko, A. V. (2018). (PDF) Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. ResearchGate. [Link]
- Roemer, J. J., & Kaiser, D. W. (1953). Preparation of guanazole.
-
JETIR. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. [Link]
-
Jagiełło-Wójtowicz, E., et al. (2004). Synthesis and biological activity of new derivatives of 3-phenoxymethyl-4-R-D2-1,2,4-triazoline-5-thione. Acta Poloniae Pharmaceutica. [Link]
-
Hahn, F. E., & O'Brien, R. L. (1964). Synthesis and evaluation of guanazole prodrugs as antineoplastic agents. Journal of Medicinal Chemistry. [Link]
-
Syrota, N., et al. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Al-Ghorbani, M., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. [Link]
- CN103058855A. Method for synthesizing phenoxyacetic acid derivative.
-
Ito, S., et al. (2014). Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. Beilstein Journal of Organic Chemistry. [Link]
-
Thoma, G., et al. (2007). 3-(2-Fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b][4][7]thiadiazole. National Center for Biotechnology Information. [Link]
-
Dalkara, S., et al. (2007). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Iranian Journal of Pharmaceutical Research. [Link]
Sources
- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orientjchem.org [orientjchem.org]
- 6. PubChemLite - 3-(phenoxymethyl)-1h-1,2,4-triazol-5-amine (C9H10N4O) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Triazole Amines from Unreacted Aminoguanidine
Welcome to the technical support center for the purification of triazole amines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of removing unreacted aminoguanidine from your reaction mixture. The significant polarity and high basicity of aminoguanidine often complicate standard purification procedures, but understanding and exploiting its unique chemical properties is the key to achieving a high-purity product.
Fundamental Principles: Exploiting Chemical Differences
The successful separation of a triazole amine product from aminoguanidine starting material hinges on the significant differences in their polarity and basicity (pKa). Aminoguanidine is a highly polar and strongly basic compound, making it very soluble in water, especially when protonated as a salt.[1] In contrast, most triazole amine products, while still basic, are considerably less polar and less basic.
| Compound | Key Properties |
| Aminoguanidine | Highly Polar: Very soluble in water and polar solvents; sparingly soluble in many common organic solvents like ethanol and DMSO when in its hydrochloride salt form.[1][2] Strongly Basic: The guanidinium group is one of the strongest organic bases. Protonation occurs readily, forming a highly water-soluble salt.[3] |
| Triazole Amines | Variable Polarity: Polarity depends on the substituents (R-groups) but is generally much lower than aminoguanidine. They are often soluble in organic solvents like ethyl acetate, dichloromethane, or alcohols.[4] Weakly to Moderately Basic: The basicity of the triazole ring and the amino group is significantly lower than the guanidinium group.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most direct and scalable method for removing aminoguanidine?
The most robust and commonly used method is acid-base liquid-liquid extraction .[6][7] This technique leverages the high basicity of aminoguanidine to convert it into a water-soluble salt, which can then be washed away from the desired, less basic triazole amine product dissolved in an organic solvent.[6][8]
Q2: My product is also an amine. Won't an acid wash extract my product into the aqueous layer as well?
This is a critical consideration. While your triazole amine is basic, it is significantly less basic than aminoguanidine. The key is to use a mild or buffered acidic solution that is strong enough to protonate the highly basic aminoguanidine but not your product.
-
Recommended Solutions: Instead of strong acids like 1M HCl, consider using a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of an organic acid like citric acid.[9]
-
Verification: Before committing your entire batch, perform a small-scale test. After the wash, basify the aqueous layer and back-extract with an organic solvent. Use TLC or LC-MS to see if any of your desired product is present.
Q3: I performed an acid-base extraction, but an emulsion formed and the layers won't separate. What should I do?
Emulsion formation is a common issue, especially when complex mixtures or surfactant-like molecules are present.[10][11]
Prevention is better than cure:
-
Avoid vigorous shaking of the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.[10][11]
Breaking an existing emulsion:
-
Time: Allow the separatory funnel to stand undisturbed for 15-30 minutes.
-
Salting Out: Add a small amount of brine (saturated NaCl solution) or solid sodium chloride. This increases the ionic strength of the aqueous phase, which can help force the separation.[9][10]
-
Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes is a highly effective method.[10]
-
Filtration: Pass the entire mixture through a pad of celite or glass wool.[9]
Q4: Can I use column chromatography to purify my triazole amine?
Yes, flash column chromatography is a viable but often more challenging method due to the high polarity of aminoguanidine.[12][13]
-
Normal-Phase (Silica Gel): Aminoguanidine is extremely polar and will likely stick irreversibly to the top of a standard silica gel column. Your triazole amine product may elute, but this can be an inefficient process.
-
Reversed-Phase (C18): This can be effective for many polar compounds.[13] However, aminoguanidine may elute very early, potentially co-eluting with very polar triazole amine products.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent technique for very polar compounds.[13][14][15] HILIC uses a polar stationary phase (like silica or an amine-bonded phase) with a reversed-phase solvent system (e.g., acetonitrile/water).[13][14] In this mode, water is the "strong" solvent, allowing for good separation of highly polar molecules.[14]
Q5: Are there any alternative methods, like scavenger resins?
Yes, scavenger resins are an excellent and often simpler alternative to liquid-liquid extraction or chromatography, particularly for smaller-scale reactions.[16] These are solid-supported reagents that react with and bind to specific types of molecules.[16][17]
-
How it works: You would select a resin with functional groups that react with amines or guanidines (e.g., an isocyanate or aldehyde resin). The crude reaction mixture is stirred with the resin, the aminoguanidine is covalently bound, and the resin is simply filtered off, leaving the purified product in solution.[16][18] This method avoids aqueous workups entirely.
Q6: How can I confirm that my final product is free of aminoguanidine?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.
-
¹H NMR: Aminoguanidine has characteristic broad signals for its NH protons. Your triazole amine product will have a distinct set of signals.[19][20] Compare the spectrum of your purified product against a reference spectrum of aminoguanidine. The absence of aminoguanidine's characteristic peaks indicates successful purification.[21][22] It is recommended to use DMSO-d₆ as the solvent, as it helps in observing exchangeable NH protons.[21]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a very sensitive technique to detect trace amounts of impurities.
In-Depth Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction Workflow
This protocol is designed to selectively remove aminoguanidine while minimizing loss of the desired triazole amine product.
Workflow Diagram:
Caption: Workflow for purifying triazole amines via acid-base extraction.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical volume is 10-20 mL of solvent per gram of crude material.
-
First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a mild acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Stopper the funnel and invert it gently 10-15 times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.[11]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash (steps 3 and 4) one or two more times to ensure complete removal of aminoguanidine. Check the pH of the final aqueous wash to ensure it is still slightly acidic.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution). This helps to remove residual water and break any minor emulsions.[9]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the purified triazole amine.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product lost during workup | The triazole amine product is more polar than expected and was extracted into the acidic aqueous layer. | 1. Neutralize the combined aqueous washes with a base (e.g., NaHCO₃ or NaOH) until pH > 9. 2. Back-extract the aqueous layer with an organic solvent (e.g., EtOAc or DCM). 3. Combine these organic extracts with the main organic layer. |
| White precipitate forms at the interface | This could be the aminoguanidine salt crashing out of solution due to limited solubility. | 1. Add more water to the separatory funnel to dissolve the salt. 2. If the problem persists, consider filtering the entire biphasic mixture through a coarse filter (e.g., glass wool) to remove the solid before proceeding with the separation. |
| Final product is still contaminated with aminoguanidine | Incomplete protonation or insufficient washing. | 1. Increase the number of acidic washes (3-4 washes are better than one large one).[9] 2. Ensure thorough mixing between the organic and aqueous phases during each wash. |
| Product degrades during workup | The triazole amine is sensitive to the acidic conditions used in the extraction. | 1. Switch to an even milder acid wash (e.g., 10% citric acid solution). 2. Minimize the contact time with the acidic solution. 3. Consider an alternative purification method like scavenger resin or chromatography.[9] |
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2020). LCGC International. [Link]
-
Solutions for scavenging of metal and organic impurities. Chemie Brunschwig. [Link]
- Process for the preparation of 4-amino-1,2,4-Triazole.
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). MDPI. [Link]
-
Use of Protein Folding Reagents. National Center for Biotechnology Information (PMC). [Link]
-
Aminoguanidine. Wikipedia. [Link]
-
Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. National Center for Biotechnology Information (PMC). [Link]
-
Flash Chromatography: Principles & Applications. Phenomenex. [Link]
-
1,2,4-TRIAZOLE. Organic Syntheses Procedure. [Link]
-
Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. ResearchGate. [Link]
-
Scavenger Resins. Amerigo Scientific. [Link]
-
Synthesis and Antimicrobial Evaluation of Aminoguanidine and 3-amino- 1,2,4-triazole Derivatives as Potential Antibacterial Agents. ResearchGate. [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
Synthesis, antimicrobial evaluation and docking studies of fluorinated imine linked 1,2,3-triazoles. National Center for Biotechnology Information (PMC). [Link]
-
Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry. [Link]
-
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. National Center for Biotechnology Information (PMC). [Link]
-
Extraction problems. Sciencemadness Discussion Board. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. ResearchGate. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. [Link]
-
Aminoguanidine. PubChem. [Link]
-
LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Swarthmore College. [Link]
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019). AZoM. [Link]
-
Organic Scavenger. Samyang Corporation. [Link]
-
Aminoguanidine. Solubility of Things. [Link]
-
How To: Manage an Emulsion. University of Rochester Chemistry. [Link]
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
Organic Scavenger Resin: A Versatile Solution for Molecule Purification. Canftech. [Link]
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- 19. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 20. Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Controlling Regioselectivity in the Alkylation of 3-Substituted-1,2,4-Triazoles
Welcome to the Advanced Heterocyclic Chemistry Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals navigating the notorious regioselectivity challenges of 1,2,4-triazole alkylation.
The ambident nature of the 1,2,4-triazolate anion presents a persistent synthetic hurdle. When a substituent is introduced at the C3 position, the symmetry is broken, and the three nitrogen atoms (N1, N2, and N4) exhibit divergent steric and electronic profiles. This guide provides field-proven troubleshooting insights, self-validating standard operating protocols (SOPs), and mechanistic causality to help you achieve absolute regiocontrol.
Part 1: Mechanistic Workflows & Decision Trees
Understanding the intrinsic reactivity of your substrate is the first step toward regiocontrol. The C3-substituent creates a steric shield around the N2 and N4 positions, naturally funneling standard alkylations toward the unhindered N1 position. However, manipulating ion-pairing and thermodynamics allows us to override this intrinsic bias.
Fig 1. Mechanistic pathways for alkylation of 3-substituted-1,2,4-triazoles.
Fig 2. Decision tree for selecting reaction conditions based on the target regioisomer.
Part 2: Troubleshooting & FAQs
Q1: My alkylation of a 3-substituted-1,2,4-triazole is yielding an inseparable mixture of N1 and N2 isomers. Why does this happen, and how can I force N1 selectivity? A1: This is a classic symptom of competing thermodynamic and kinetic control. Under standard conditions (e.g., NaH or K₂CO₃ in highly polar DMF), the triazolate anion is fully "naked." The N2 position is often electronically favored due to adjacent inductive effects, but sterically hindered by the C3-substituent. This conflict yields a messy mixture. The Causality Fix: To force N1 selectivity, you must exploit kinetic control via "loose ion pairing." By using a non-nucleophilic, sterically hindered organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a less polar solvent like THF, you minimize the coordination between the base cation and the triazolate anion. This directs the incoming electrophile to attack the least sterically hindered nitrogen (N1), reliably yielding ratios of >90:10 in favor of the 1-alkyl-3-substituted isomer[1].
Q2: I need to synthesize the N4-alkylated isomer (4-alkyl-3-substituted-4H-1,2,4-triazole), but direct alkylation exclusively yields the N1 product. What is the solution? A2: Direct N4-alkylation is intrinsically disfavored due to both electronic distribution and steric blocking by the C3 substituent. To achieve N4 selectivity, you must bypass intrinsic reactivity. The Causality Fix: Recent breakthroughs by Cowden and the Lloyd-Jones group demonstrate that using amidinium or guanidinium receptors as strongly-coordinating phase-transfer organocatalysts can completely invert selectivity. These catalysts form intimate ion pairs that non-covalently protect the N1/N2 faces of the triazolate anion, physically blocking them and directing the alkylating agent exclusively to the N4 position[2]. Alternatively, a classical stepwise approach—reversible N1-acylation, followed by N4-alkylation with a potent electrophile, and subsequent hydrolysis—remains a highly reliable fallback.
Q3: How do I prevent over-alkylation and the formation of triazolium salts? A3: Triazolium salts form when the initially alkylated neutral triazole undergoes a second alkylation. This is exacerbated by using an excess of the alkylating agent, prolonged heating, or highly reactive electrophiles (e.g., methyl iodide or benzyl bromides). The Causality Fix: Strictly limit the alkylating agent to 1.05 equivalents. Perform the addition dropwise at 0 °C before slowly warming to room temperature. The self-validating mechanism here is stoichiometric exhaustion: by precisely controlling the electrophile concentration, the reaction starves before the less nucleophilic mono-alkylated product can undergo a secondary attack.
Part 3: Quantitative Data Presentation
To streamline your experimental design, consult the Regioselectivity Matrix below. This table summarizes the expected outcomes based on the reagent system chosen.
| Reaction System | Base / Solvent | Mechanism of Control | Major Regioisomer Expected | Typical Selectivity Ratio |
| Standard Alkylation | K₂CO₃ / DMF | Mixed Kinetic/Thermodynamic | Mixture of N1 and N2 | Variable (Substrate dependent) |
| Steric/Kinetic Control | DBU / THF | Loose Ion-Pairing | 1-Alkyl-3-substituted (N1) | > 90:10 (N1:Others) |
| Non-Covalent Protection | Guanidinium PTC / PhMe | Regioselective Ion-Pairing | 4-Alkyl-3-substituted (N4) | Up to 94:6 (N4:N1) |
| Green Microwave | K₂CO₃ / Ionic Liquid | Rapid Thermal Stabilization | 1-Alkyl-3-substituted (N1) | High N1 Selectivity |
Part 4: Standard Operating Protocols (SOPs)
Protocol A: Kinetically Controlled N1-Alkylation (DBU/THF)
Purpose: To maximize the formation of the 1-alkyl-3-substituted-1H-1,2,4-triazole isomer via steric control[1].
-
Dissolution: In an oven-dried flask under an inert argon atmosphere, dissolve the 3-substituted-1,2,4-triazole (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.
-
Deprotonation: Add DBU (1.1 equiv) dropwise at room temperature. Stir for 30 minutes. Causality Note: THF prevents the stabilization of separated ions, keeping the bulky DBU-H⁺ near the electronically dense regions, forcing the electrophile to the sterically free N1 position.
-
Alkylation: Slowly add the alkyl halide (1.05 equiv) dropwise via syringe.
-
Monitoring: Stir at room temperature until completion (typically 2–6 hours, monitor by LC-MS).
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Atypical N4-Alkylation via Regioselective Ion-Pairing
Purpose: To invert natural selectivity and synthesize the 4-alkyl-3-substituted-4H-1,2,4-triazole isomer[2].
-
Preparation: Suspend the 3-substituted-1,2,4-triazole (1.0 equiv) and the alkylating agent (1.1 equiv) in a non-polar solvent such as toluene (0.1 M).
-
Catalyst Addition: Add a bulky guanidinium phase-transfer catalyst (e.g., PMDH⁺) at 10–20 mol%, alongside a solid inorganic base (e.g., Cs₂CO₃, 1.5 equiv) to generate the triazolate anion in situ.
-
Reaction: Stir vigorously at room temperature. Causality Note: The guanidinium cation selectively hydrogen-bonds to the N1/N2 face of the triazolate anion. This acts as a non-covalent protecting group, leaving only the N4 position exposed to the electrophile.
-
Purification: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate and purify via silica gel chromatography to isolate the pure N4-isomer.
Protocol C: Microwave-Assisted Green N1-Alkylation
Purpose: To achieve rapid, high-yielding N1-alkylation using recyclable ionic liquids[3].
-
Setup: In a microwave-safe reaction vessel, combine 3-substituted-1,2,4-triazole (1.0 equiv), alkyl halide (1.1 equiv), K₂CO₃ (1.5 equiv), and hexylpyridinium bromide ionic liquid (2 mL/mmol).
-
Irradiation: Seal the vessel and irradiate in a microwave reactor at 80 °C for 10–15 minutes. Causality Note: The ionic liquid rapidly stabilizes the transition state under microwave irradiation, driving the reaction kinetically to the unhindered N1 isomer while preventing thermal degradation.
-
Extraction: Cool to room temperature. Extract the product directly from the reaction mixture using diethyl ether (the ionic liquid remains immiscible and can be recycled for subsequent runs).
Part 5: References
-
An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate.
-
Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. PubMed.
-
Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate.
Sources
troubleshooting cyclization failures in triazole amine formation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for triazole amine formation. This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of triazole amines. We aim to move beyond simple protocols by explaining the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes in your research.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during triazole amine synthesis, particularly focusing on the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Question 1: My CuAAC reaction is not working. I see only starting materials on my TLC plate. What are the primary factors to check?
Answer: When a CuAAC reaction fails to initiate, it is crucial to systematically evaluate the core components of the reaction. The "click chemistry" reaction, while robust, is sensitive to several factors.[1][2]
-
Catalyst (Copper(I) Source): The active catalyst is Cu(I). If you are starting with a Cu(II) salt (like CuSO₄), a reducing agent (commonly sodium ascorbate) is essential to generate the Cu(I) species in situ.[2][3] Ensure your sodium ascorbate is fresh, as it can degrade over time. If using a Cu(I) salt (e.g., CuI, CuBr), be aware that it can oxidize to the inactive Cu(II) state upon exposure to air.[4] Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
Purity of Reagents:
-
Azide: Organic azides can be unstable and their purity is critical.[5] If you synthesized the azide yourself, ensure it was purified correctly and is free of any residual reagents from its synthesis (e.g., excess sodium azide).
-
Alkyne: Terminal alkynes are generally stable, but ensure they are pure and free from contaminants that could poison the catalyst.[1]
-
-
Solvent: While CuAAC can be performed in a variety of solvents, including aqueous mixtures, ensure your chosen solvent is not interfering with the reaction.[1] The solvent should be degassed to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
Question 2: My reaction is very slow, or the yield is low. How can I improve the reaction rate and conversion?
Answer: Sluggish reactions or low yields in CuAAC often point towards issues with catalyst activity or stability.
-
Ligand Acceleration: The use of a copper-chelating ligand can dramatically accelerate the reaction rate and protect the Cu(I) catalyst from oxidation and disproportionation.[6][7] Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice for organic solvents, while tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred for aqueous media due to its higher water solubility.[3][8]
-
Temperature: While many CuAAC reactions proceed readily at room temperature, gentle heating (e.g., 40-60 °C) can sometimes increase the reaction rate.[9] However, be cautious, as higher temperatures can also promote side reactions.[10]
-
Concentration: Ensure your reaction is not too dilute. If the concentration of reactants is low, the reaction rate will be inherently slow.
Question 3: I am observing significant amounts of a side product that I suspect is the alkyne homocoupling product (a diyne). How can I prevent this?
Answer: The formation of diyne byproducts, often referred to as Glaser coupling, is a common side reaction in CuAAC, resulting from the oxidative coupling of the terminal alkyne.[2]
-
Minimize Oxygen: This side reaction is promoted by the presence of oxygen. Thoroughly degassing your solvent and running the reaction under an inert atmosphere is the most effective way to minimize diyne formation.
-
Use a Ligand: A suitable ligand will stabilize the Cu(I) catalyst and can help to suppress oxidative side reactions.[6]
-
Control the Stoichiometry of the Reducing Agent: While sodium ascorbate is necessary to generate Cu(I) from Cu(II), a large excess can sometimes be detrimental. Use the recommended stoichiometry (typically 1-5 equivalents relative to the copper catalyst).
Question 4: I am concerned about the regioselectivity of my triazole formation. How can I ensure I am forming the desired 1,4-disubstituted (from CuAAC) or 1,5-disubstituted (from RuAAC) isomer?
Answer: The thermal Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne often yields a mixture of 1,4- and 1,5-regioisomers because the energy barriers for both pathways are similar.[1][11] To achieve high regioselectivity, a catalyzed reaction is essential.
-
For 1,4-disubstituted 1,2,3-triazoles: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly specific for the formation of the 1,4-isomer.[2][12] If you are obtaining a mixture of isomers, it is possible that a competing thermal reaction is occurring, which can be mitigated by running the reaction at a lower temperature.
-
For 1,5-disubstituted 1,2,3-triazoles: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice for selectively synthesizing the 1,5-isomer.[13][14][15]
The choice of catalyst is therefore the primary determinant of regioselectivity.
II. In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Complete Reaction Failure
This guide provides a systematic workflow for troubleshooting a CuAAC reaction that shows no product formation.
Caption: Troubleshooting workflow for complete reaction failure.
Detailed Steps:
-
Verify the Catalyst System:
-
If using a Cu(II) precursor (e.g., CuSO₄): Prepare a fresh solution of your reducing agent (e.g., sodium ascorbate). Old stock can be oxidized and inactive.
-
If using a Cu(I) salt (e.g., CuI): These are sensitive to air. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). The addition of a stabilizing ligand like TBTA can protect the Cu(I) from oxidation.[16][17]
-
-
Assess Reagent Quality:
-
Azide: If possible, re-purify your azide via column chromatography or recrystallization. Confirm its identity and purity using analytical techniques like NMR or IR spectroscopy. For commercially available azides, consider purchasing from a reputable supplier.[5]
-
Alkyne: While generally more stable, alkynes can also degrade. Check the purity of your alkyne, especially if it has been stored for a long time.
-
-
Evaluate Reaction Conditions:
-
Solvent: Ensure your solvent is of high purity and has been properly degassed to remove oxygen, which is detrimental to the Cu(I) catalyst.
-
Temperature: If the reaction is being conducted at room temperature, a modest increase in temperature may be beneficial.[9]
-
pH: For reactions in aqueous media, the pH should be between 4 and 12.[1]
-
Guide 2: Managing Side Reactions and Impurities
This guide focuses on identifying and mitigating common side reactions in triazole synthesis.
| Observed Issue | Potential Cause | Proposed Solution | Key References |
| Alkyne Dimerization (Diyne Formation) | Oxidative coupling of the terminal alkyne, promoted by oxygen. | 1. Rigorously degas all solvents. 2. Maintain a positive pressure of an inert gas (N₂ or Ar). 3. Use a Cu(I)-stabilizing ligand. | [2] |
| Mixture of 1,4- and 1,5-Regioisomers | Competing uncatalyzed thermal cycloaddition. | 1. Lower the reaction temperature. 2. Ensure the catalyst is active to favor the catalyzed pathway (CuAAC for 1,4; RuAAC for 1,5). | [1][11] |
| Degradation of Biomolecules (if applicable) | Formation of reactive oxygen species (ROS) from the Cu(I)/Cu(II) redox cycle. | 1. Use a biocompatible ligand like THPTA. 2. Minimize the concentration of the copper catalyst. 3. Keep reaction times as short as possible. | [8] |
III. Experimental Protocols
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction with In Situ Catalyst Generation
This protocol is a starting point for the synthesis of a 1,4-disubstituted 1,2,3-triazole.
-
Reagent Preparation:
-
Dissolve the alkyne (1.0 eq) and the azide (1.0-1.2 eq) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and H₂O, or DMF).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in H₂O).
-
Prepare a stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 0.5 M in H₂O).
-
-
Reaction Setup:
-
To a reaction vial containing the dissolved alkyne and azide, add the sodium ascorbate solution (0.1-0.3 eq).
-
Add the CuSO₄ solution (0.01-0.05 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A successful reaction will show the disappearance of the limiting starting material and the appearance of a new, more polar spot (the triazole product).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Experimental workflow for a typical CuAAC reaction.
IV. References
-
Dai, H., He, L., & Yi, W. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
-
El-Malah, A. A., Al-hussain, S. A., Nagi, M. N., & El-Sherbeny, M. A. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Organics, 5(4), 450-471. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Kumar, A., Sharma, P., & Kumar, R. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 868334. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
-
Dai, H., He, L., & Yi, W. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]
-
El-Malah, A. A., Al-hussain, S. A., Nagi, M. N., & El-Sherbeny, M. A. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. ResearchGate. [Link]
-
Swami, S., Sharma, N., Sharma, G., & Shrivastava, R. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 15(5), 3064-3085. [Link]
-
Singh, V., Singh, A. K., Tripathi, R., Mishra, P., & Maurya, R. K. (2013). 1, 2, 4-Triazole Derivatives and its pharmacological activities. Asian Journal of Research in Chemistry, 6(5), 429-437. [Link]
-
Presciutti, F., Perboni, G., & Pescarmona, P. P. (2022). Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst. ACS Catalysis, 12(5), 2818–2831. [Link]
-
Ali, A., & Siddiqui, H. L. (2025). Effect of Temperature and Solvent on Molecular Interactions of 1, 2, 4-Triazole Derivative. Journal of Solution Chemistry, 54(8), 1-17. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1076-1101. [Link]
-
Cen, D., Li, H., & Wang, D. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 61(91), 12209-12224. [Link]
-
Gomha, S. M., Riyadh, S. M., Mahmmoud, E. A., & Elaasser, M. M. (2014). Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus. Molecules, 19(11), 18995-19008. [Link]
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 13494-13553. [Link]
-
Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12696-12704. [Link]
-
Liu, C., & Lindsley, C. W. (2024). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society, 146(12), 8235–8244. [Link]
-
Fiorani, G., & D'Agostino, S. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Catalysts, 6(9), 133. [Link]
-
Ruiz, D. A., & Faglioni, F. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. The Journal of Physical Chemistry A, 126(15), 2420–2427. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. BioMed Research International, 2015, 681375. [Link]
-
Khan, I., Ibrar, A., Khan, W., & Ali, S. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32420-32431. [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Journal of Visualized Experiments, (20), e892. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(12), 2706-2715. [Link]
-
Martins, T. M. F., & da Silva, M. F. C. G. (2024). Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. Inorganics, 12(12), 323. [Link]
-
Smith, C. J., Smith, C. D., & Ley, S. V. (2013). Flow synthesis of organic azides and the multistep synthesis of imines and amines using a new monolithic triphenylphosphine reagent. Organic & Biomolecular Chemistry, 11(15), 2577-2581. [Link]
-
Manetto, A., Warncke, S., & Frischmuth, T. (2006). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report, 22(12), 1-3. [Link]
-
Li, Y., & Zhang, J. (2016). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 21(11), 1475. [Link]
-
Ozcubukcu, S., & O'Reilly, R. K. (2011). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. ACS Catalysis, 1(10), 1224-1231. [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
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- 3. broadpharm.com [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Azides for "Click Chemistry" - Enamine [enamine.net]
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- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 17. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for Triazole Ring Closure
Welcome to the Application Scientist Support Hub. Triazole ring closure—most prominently achieved via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—is a cornerstone of modern click chemistry. While the thermodynamic driving force of triazole formation is highly favorable, the kinetic pathways are heavily dictated by temperature. Mismanagement of thermal conditions frequently leads to stalled kinetics, catalyst degradation, loss of regioselectivity, or destructive side reactions.
This guide provides field-proven insights, self-validating protocols, and troubleshooting workflows to help you optimize temperature profiles for your specific substrates.
Diagnostic Workflow: Thermal Troubleshooting in CuAAC
When a triazole ring closure fails, temperature is often the primary variable to audit. The following diagnostic logic tree illustrates the causality between temperature deviations and reaction failures.
Diagnostic workflow for troubleshooting temperature-dependent CuAAC failures.
The Thermodynamics & Kinetics of Triazole Formation
The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high thermal activation (>100°C) and yields a nearly 1:1 mixture of 1,4- and 1,5-disubstituted triazole regioisomers[1][2]. The introduction of a copper catalyst (CuAAC) fundamentally alters the reaction mechanism, lowering the activation energy and allowing the reaction to proceed exclusively to the 1,4-regioisomer at room temperature (20–25°C)[2].
However, temperature optimization is rarely a one-size-fits-all parameter. In bioconjugation, where macromolecules can sequester the Cu(I) catalyst or bury reactive alkynes in hydrophobic pockets, ambient temperatures may result in zero conversion[3]. Conversely, applying too much heat accelerates the oxidation of the active Cu(I) species to inactive Cu(II) and promotes alkyne homocoupling (Glaser coupling)[4].
Quantitative Thermal Profiling
| Reaction Modality | Optimal Temp Range | Catalyst System | Regioselectivity | Primary Thermal Risk / Failure Mode |
| CuAAC (Standard) | 20°C – 25°C | Cu(I) + THPTA/TBTA | Strictly 1,4-isomer | Stalled kinetics due to steric hindrance or ligand sequestration. |
| CuAAC (Hindered) | 40°C – 60°C | Cu(I) + Excess Ascorbate | Strictly 1,4-isomer | Rapid Cu(I) oxidation to Cu(II); Glaser homocoupling byproducts. |
| Cold-Room CuAAC | 4°C | Cu(I) + BTTAA | Strictly 1,4-isomer | Extremely slow kinetics requiring >24h reaction times. |
| Cu(II)-Catalyzed | 110°C – 115°C | Cu(OTf)₂ / Ascorbic Acid | 1,5-isomer | Thermal degradation of sensitive functional groups[1]. |
| Thermal Huisgen | > 100°C | None (Uncatalyzed) | Mixed 1,4 & 1,5 | Poor yield, lack of regioselectivity, high energy barrier[1][2]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must include internal checkpoints. The following methodologies are designed to validate themselves in real-time.
Protocol A: Ambient to Low-Temperature (4–25°C) CuAAC for Bioconjugation
Designed for sensitive proteins or oligonucleotides where high heat causes denaturation.
-
Catalyst Pre-activation: In a microcentrifuge tube, combine 20 mM CuSO₄ with 50 mM THPTA ligand in a 1:2 to 1:5 molar ratio[4].
-
Self-Validation Checkpoint: The solution must turn a distinct, deep blue color, confirming the formation of the Cu(II)-ligand complex. This prevents the copper from irreversibly binding to protein thiols or amine groups[5].
-
-
Reduction: Add sodium ascorbate (10-fold molar excess relative to copper) to the pre-activated complex.
-
Self-Validation Checkpoint: The solution must transition from deep blue to colorless or very pale yellow. If it remains blue, the reduction to the active Cu(I) state has failed. Prepare fresh ascorbate.
-
-
Substrate Assembly: In a separate vessel, mix the azide-tagged biomolecule and the alkyne-tagged cargo in the appropriate buffer (pH 7.0–7.4). Avoid highly coordinating buffers like Tris or EDTA, which strip Cu(I) from the catalytic cycle[5].
-
Initiation: Add the colorless Cu(I) complex to the substrate mixture. Allow the reaction to proceed for 1–2 hours at 25°C, or 12–24 hours at 4°C.
-
Parallel Validation: If working with a novel buffer, run a parallel test reaction using a fluorogenic coumarin azide. If the coumarin control fails to fluoresce, the buffer environment is poisoning the catalyst[3].
Protocol B: Elevated Temperature (50–60°C) CuAAC for Hindered Substrates
Designed for sterically bulky small molecules where ambient kinetics are too slow.
-
Solvent Degassing (Critical): Dissolved oxygen is the enemy of elevated-temperature CuAAC. Transfer your solvent (e.g., DMF/Water or t-BuOH/Water) to a Schlenk flask. Perform three cycles of Freeze-Pump-Thaw.
-
Self-Validation Checkpoint: During the final thaw cycle under vacuum, the cessation of gas bubbles indicates successful deoxygenation.
-
-
Reagent Assembly: Under an argon atmosphere, combine the sterically hindered azide and alkyne (1:1.2 ratio)[4]. Add the pre-mixed CuSO₄/Ligand complex, followed by sodium ascorbate.
-
Thermal Activation: Submerge the flask in an oil bath pre-heated to 60°C.
-
Self-Validation Checkpoint: Monitor the reaction visually. A shift to a green hue indicates the oxidation of Cu(I) to catalytically inactive Cu(II)[4]. If this occurs, inject additional degassed sodium ascorbate.
-
-
Reaction Monitoring: Monitor via TLC. If a highly non-polar, UV-active spot appears, the elevated temperature is driving Glaser homocoupling (alkyne dimerization). Reduce the temperature by 10°C for subsequent runs.
Troubleshooting FAQs
Q1: My reaction at 25°C shows zero conversion despite high copper loading. Should I just boil it? A: No. Boiling will likely destroy your catalyst and substrates. First, analyze the causality of the stall. In bioconjugation, macromolecules often suffer from the collapse of hydrophobic regions, burying the alkynes and making them inaccessible to the catalyst[3]. Furthermore, donor groups in proteins can sequester the metal. Solution: Instead of extreme heat, introduce denaturing/solvating conditions (e.g., 10% DMSO) to unfold the macrostructure[5]. If the biomolecule tolerates it, a mild temperature increase to 35–40°C is often enough to increase the kinetic lability of the Cu(I) centers and shake the copper ions loose to perform their catalytic function[3].
Q2: I increased the temperature to 60°C to force a sluggish reaction, but my yield dropped, and the solution turned green. What happened? A: The green color is a definitive indicator that your active Cu(I) catalyst has oxidized to Cu(II)[4]. At elevated temperatures, the kinetic rate of Cu(I) oxidation by trace dissolved oxygen outpaces the reduction rate of sodium ascorbate. Additionally, high heat combined with Cu(II) promotes Glaser homocoupling, consuming your alkyne starting material[4]. Solution: You must rigorously degas your solvents using the Freeze-Pump-Thaw method and run the reaction under an inert argon atmosphere.
Q3: How does temperature influence the regioselectivity of the triazole product? A: Temperature fundamentally dictates the mechanistic pathway. The classic, uncatalyzed thermal Huisgen cycloaddition requires high temperatures (>100°C) and suffers from weak regioselectivity, yielding a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles[1][2]. In contrast, CuAAC operates at ambient temperatures and is strictly 1,4-regioselective[2]. Interestingly, if you want the 1,5-disubstituted isomer, specific high-temperature protocols (e.g., 115°C) utilizing Cu(II) catalysts (like Cu(OTf)₂) without reducing agents have been developed to selectively drive the 1,5-pathway[1].
Q4: Can I perform triazole ring closure at 4°C to preserve protein folding? A: Yes, but the thermodynamic penalty is severe. At 4°C, the reaction kinetics are drastically reduced. To compensate, you must extend the reaction time significantly (often overnight) and utilize highly accelerating, water-soluble ligands like THPTA or BTTAA[4]. These ligands stabilize the Cu(I) state over long periods and prevent the catalyst from disproportionating in cold aqueous buffers[5].
References
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.[Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology (PMC).[Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews (PMC).[Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.[Link]
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing Amino-Triazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with amino-triazole derivatives. This guide is designed to provide in-depth, field-proven insights into preventing the oxidative degradation of these valuable compounds. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of amino-triazole derivatives.
Q1: What is oxidative degradation, and why are amino-triazole derivatives particularly susceptible?
A: Oxidative degradation is a series of chemical reactions involving an oxidizing agent (most commonly, atmospheric oxygen) that alters the chemical structure of a compound, leading to impurities and loss of potency. Amino-triazole derivatives are often susceptible due to the presence of the electron-rich amino group (-NH2) and the nitrogen-containing heterocyclic ring. These features can be prone to attack by reactive oxygen species (ROS), leading to the formation of radical intermediates that propagate further degradation.[1] Factors like light, heat, and the presence of trace metal ions can catalyze and accelerate this process.[2][3]
Q2: What are the common visible signs that my amino-triazole compound is degrading?
A: The most immediate and common sign is a change in color. A pure, crystalline white or off-white powder that develops a yellow, brown, or even dark hue upon storage or after dissolution is a strong indicator of degradation.[4] In solution, you might observe the formation of a precipitate or a change in clarity. Analytically, you will see the appearance of new, unexpected peaks in your HPLC or LC-MS chromatograms and a corresponding decrease in the peak area of your target compound.
Q3: My compound seems to degrade even when stored in a sealed vial. What's happening?
A: A sealed vial does not guarantee an inert environment. The air trapped in the headspace of the vial contains approximately 21% oxygen, which can be sufficient to initiate degradation over time, especially for sensitive compounds. Furthermore, photodegradation can occur if the vial is not made of amber glass or otherwise protected from light.[5] Temperature fluctuations can also accelerate degradation reactions.[6] Proper storage requires not just sealing, but controlling the entire environment—atmosphere, temperature, and light exposure.[7]
Q4: Can the choice of solvent affect the stability of my compound in solution?
A: Absolutely. Solvents can play a significant role. Protic solvents can potentially participate in degradation pathways. More importantly, solvents can contain dissolved oxygen. Unless the solvent is de-gassed (e.g., by sparging with nitrogen or argon) prior to use, you are introducing a key reactant for oxidation. Additionally, some solvents may contain trace metal impurities from the manufacturing or storage process, which can act as catalysts for oxidation.[8]
Troubleshooting Guide: From Observation to Solution
This guide uses a problem-and-solution format to address specific experimental challenges.
Issue 1: My purified, solid amino-triazole derivative develops color during storage.
-
Probable Cause: Slow oxidation from atmospheric oxygen in the container's headspace, potentially accelerated by light and ambient temperature.
-
Solution Workflow:
-
Re-evaluate Storage Atmosphere: Do not store the compound with just air in the headspace. After placing the solid in its vial, flush the vial with an inert gas like argon or nitrogen for 30-60 seconds before sealing tightly. For long-term storage, consider using a vacuum desiccator backfilled with inert gas.
-
Protect from Light: Immediately transfer the compound to an amber glass vial to block UV and visible light, which can initiate photodegradation.[5][9] If amber vials are unavailable, wrap the container in aluminum foil.
-
Control Temperature: Store the compound in a temperature-controlled environment as specified by its data sheet, typically in a refrigerator (2-8 °C) or freezer (-20 °C) to slow down reaction kinetics.
-
Verify Container Material: Ensure you are using chemically inert containers, such as polyethylene or polypropylene, as recommended for many triazole compounds.[7] Avoid storing in containers made of iron, copper, or aluminum, as metal ions can catalyze degradation.[10]
-
Issue 2: During reaction work-up, my product in the organic phase turns dark, and I see multiple new spots on my TLC plate.
-
Probable Cause: The compound is degrading upon exposure to air during extraction, washing, or concentration steps. The mechanical action of stirring or rotary evaporation can increase the dissolution of oxygen into the solvent, accelerating the process.
-
Troubleshooting Protocol:
-
De-gas All Solvents: Before starting the work-up, sparge all aqueous and organic solvents (e.g., water, brine, ethyl acetate, DCM) with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Work Under an Inert Blanket: Perform extractions in a separatory funnel, but try to minimize the time the product is exposed to air. If possible, maintain a positive pressure of nitrogen over the funnel.
-
Use an Antioxidant Quench (Advanced): If the compound is exceptionally sensitive, consider adding a small amount of a compatible antioxidant, like Butylated Hydroxytoluene (BHT), to the organic phase during work-up. Note: This will require an additional purification step to remove the antioxidant.
-
Minimize Heat: When concentrating the solution on a rotary evaporator, use the lowest possible bath temperature that still allows for efficient solvent removal.
-
Issue 3: My LC-MS analysis shows a peak with a mass of [M+16] or [M+32] that grows over time.
-
Probable Cause: This is a classic sign of oxidation. An [M+16] peak often corresponds to the formation of an N-oxide or a hydroxylated species. An [M+32] peak could indicate the formation of a peroxide or the addition of two oxygen atoms. Radical-mediated oxidation is a likely mechanism.[1]
-
Diagnostic & Preventive Steps:
-
Confirm with a Forced Degradation Study: Intentionally degrade a small sample of your compound to confirm the identity of these peaks. A standard protocol involves dissolving a small amount of the compound and treating it with a dilute solution of hydrogen peroxide (e.g., 3% H2O2).[11][12] If the [M+16] peak increases significantly, it confirms its oxidative nature.
-
Implement Rigorous Inert Atmosphere Techniques: This observation confirms your compound is highly air-sensitive. All handling, from weighing to dissolution and reaction, should be performed in a glovebox or using Schlenk line techniques.
-
Add a Chelating Agent: If you suspect metal-catalyzed oxidation, try adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to your aqueous solutions or reaction mixtures to sequester trace metal ions.[2]
-
Visualizing the Problem: Degradation Pathways and Workflows
A clear understanding of the degradation mechanism and a logical troubleshooting process are critical for success.
Caption: A logical workflow for troubleshooting amino-triazole degradation.
Core Preventive Strategies and Protocols
Proactive prevention is always more effective than reactive troubleshooting.
Strategy 1: Use of Antioxidants
Antioxidants function by intercepting radical species or by being preferentially oxidized, thereby protecting the target molecule. [13]Their use is common in formulation but can also be adapted for synthesis and purification in specific cases.
| Antioxidant | Chemical Class | Mechanism | Typical Concentration | Notes & Considerations |
| Butylated Hydroxytoluene (BHT) | Phenolic | Radical Scavenger (HAT) | 0.01 - 0.1% (w/w) | Highly effective and common. Soluble in many organic solvents. Must be removed during final purification. |
| Ascorbic Acid (Vitamin C) | Organic Acid | Reducing Agent | Varies (often used in molar excess in aqueous systems) | Primarily for aqueous solutions. Can be acidic and may not be suitable for pH-sensitive compounds. |
| Tocopherol (Vitamin E) | Phenolic | Radical Scavenger (HAT) | 0.01 - 0.5% (w/w) | A natural antioxidant, useful in lipid-based formulations. |
| 1,2,3,4-Tetrahydroquinolines | Fused Heterocycle | Radical Scavenger (HAT) | Experimental | Derivatives with OH or NH2 groups ortho to the heterocyclic NH have shown potent antioxidant activity. [14] |
HAT: Hydrogen Atom Transfer
Strategy 2: Performing a Forced Degradation Study
Forced degradation (or stress testing) is a systematic way to understand your molecule's vulnerabilities. [11][15]This knowledge is crucial for developing stability-indicating analytical methods and designing robust formulations. [12][16] Protocol: Basic Forced Degradation Study
-
Prepare Stock Solutions: Prepare a stock solution of your amino-triazole derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile:Water 50:50).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each condition.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal: Heat the vial at 60 °C.
-
Photolytic: Expose the solution to a photostability chamber with a defined light source (e.g., ICH Q1B conditions).
-
Control: Keep one vial at room temperature, protected from light.
-
-
Monitor Degradation: At specified time points (e.g., 2, 8, 24, 48 hours), take a sample from each vial. If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze: Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV, LC-MS).
-
Evaluate: Aim for 5-20% degradation of the main compound. [12]This provides a sufficient quantity of degradation products for detection without being overly complex. Compare the chromatograms to identify the degradation products formed under each specific stress condition.
References
- Sdfine. (n.d.). 4-amino-1,2,4-triazole.
- Kofman, T. P., & Paketina, E. A. (1997). Oxidation of Amino Derivatives of 1,2,4-Triazole. Russian Journal of Organic Chemistry+.
-
Ueyama, E., et al. (2013). Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. Journal of Pharmaceutical Sciences, 102(1), 143-154. Retrieved from [Link]
- Santa Cruz Biotechnology. (n.d.). 3-Amino-1,2,4-triazole.
- GSC Online Press. (2021, October 28). Synthesis, characterization and photostability study of triazole derivatives.
- Zhang, Y., et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation. Environmental Science and Pollution Research, 28, 12345-12356.
-
ResearchGate. (n.d.). Degradation of 1,2,4-Triazole fungicides in the environment. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 3-Amino-1,2,4-triazole.
- Guillard, C., et al. (2002). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Journal of Photochemistry and Photobiology A: Chemistry, 149(1-3), 155-168.
-
Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Advances. Retrieved from [Link]
- BenchChem. (n.d.). Personal protective equipment for handling 1H-1,2,4-triazol-4-amine.
-
Oikawa, S., et al. (2010). Oxidatively generated DNA damage induced by 3-amino-5-mercapto-1,2,4-triazole, a metabolite of carcinogenic amitrole. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 703(2), 138-144. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and photostability study of triazole derivatives. Retrieved from [Link]
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
Viskolcz, B., et al. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents. Retrieved from [Link]
-
Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
- George, A., & Kuttan, G. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 44(11), 34-39.
-
ResearchGate. (n.d.). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. Retrieved from [Link]
-
Tsolcha, O., et al. (2012). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. Medicinal Chemistry, 8(4), 694-712. Retrieved from [Link]
-
Q1 Scientific. (2017, September 21). Forced degradation studies for Drug Substances and Drug Products. Retrieved from [Link]
-
International Programme on Chemical Safety. (2021). ICSC 0631 - AMITROLE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-amino-4h-1,2,4-triazole. Retrieved from [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study. Retrieved from [Link]
- Pérez, R. A., et al. (2002). Determination of 3-amino-1,2,4-triazole (amitrole) in environmental waters by capillary electrophoresis.
-
ResearchGate. (2016, July 31). Inhibition effect of aminotriazole derivative on the corrosion of Cu-40Zn alloy in 3%NaCl solution in presence of Sulphide ions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Retrieved from [Link]
-
Fischer, N., et al. (2019). 1-AminoTriazole Transition-Metal Complexes as Laser-Ignitable and Lead-Free Primary Explosives. Chemistry, 25(8), 1963-1974. Retrieved from [Link]
-
Blondel, A., et al. (2018). Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. Journal of Chromatography A, 1564, 136-143. Retrieved from [Link]
- Le-Phuc, N., et al. (2022).
-
ResearchGate. (n.d.). Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. Retrieved from [Link]
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Royal Society of Chemistry. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]
- Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.
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Lushchak, V. I., & Bagnyukova, T. V. (2005). Catalase inhibition by amino triazole induces oxidative stress in goldfish brain. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 141(2), 167-174. Retrieved from [Link]
-
ResearchGate. (2021, November 8). State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of amitraz and its degradation products and monitoring degradation process in quince and cucumber. Retrieved from [Link]
- Ginekologia i Poloznictwo. (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents.
- Bayrak, H., et al. (2015). Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 945-951.
- International Journal of Creative Research Thoughts. (2021, November 15).
- Goalby, N. (n.d.). Transition Metals. Chemrevise.org.
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ResearchGate. (n.d.). 4-Amino-1,2,4-triazole can be more effective than commercial nitrification inhibitors at high soil temperatures. Retrieved from [Link]
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ResearchGate. (n.d.). Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole. Retrieved from [Link]
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ResearchGate. (n.d.). 1-AminoTriazole Transition-Metal Complexes as Laser-Ignitable and Lead-Free Primary Explosives. Retrieved from [Link]
- Google Patents. (n.d.). US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.
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Technical Support Center: Chromatographic Separation of 3-Amino and 5-Aminotriazole Tautomers
Welcome to the technical support resource for the chromatographic separation of 3-amino-1,2,4-triazole and 5-amino-1,2,4-triazole. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter the unique challenges posed by these positional isomers and their tautomeric forms. Our goal is to provide in-depth, field-proven insights, moving beyond simple protocols to explain the fundamental chemistry that governs their separation.
Part 1: Understanding the Core Challenge: The Tautomeric Equilibrium
The primary difficulty in separating 3-amino-1,2,4-triazole and 5-amino-1,2,4-triazole lies not just in their structural similarity as positional isomers, but in their existence as a dynamic equilibrium of tautomers.[1][2] Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[3] For aminotriazoles, the proton can reside on different nitrogen atoms of the triazole ring, leading to multiple forms coexisting in solution.
The specific equilibrium between the 3-amino and 5-amino forms is influenced by factors like solvent polarity, pH, and temperature.[4][5][6] This dynamic state is problematic for chromatography because if the interconversion is rapid relative to the chromatographic timescale, the molecules may exist as an averaged species on the column, resulting in a single broad peak or no separation at all. The key to a successful separation is to find conditions that either "lock" each isomer into a single, dominant tautomeric form or create a significant enough difference in the distribution of their respective tautomers to affect differential retention.
Caption: Fig. 1: Tautomeric forms of aminotriazoles.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my standard reversed-phase (C18) HPLC method failing to separate 3- and 5-aminotriazole?
Standard C18 columns separate based on hydrophobicity. 3- and 5-aminotriazole are highly polar, structurally similar isomers, leading to poor retention and co-elution on these stationary phases.[7] Furthermore, the silanol groups on standard silica can cause peak tailing with these basic compounds. While densely bonded and end-capped C18 materials can sometimes help, they often fail to resolve closely related positional isomers.[8]
Q2: What is the most critical parameter to optimize for this separation?
Mobile phase pH is arguably the most critical parameter. The pKa values of the triazole ring nitrogens and the amino group mean that small changes in pH can drastically alter the protonation state of the molecules.[9] By adjusting the pH, you can suppress the ionization of one group while enhancing another, altering the overall polarity and interaction with the stationary phase. This can also help to stabilize a single tautomeric form, leading to sharper peaks and improved resolution.[6]
Q3: Is HPLC the only viable technique? What about Gas Chromatography (GC)?
While HPLC is the most common and versatile technique, others can be employed.
-
HPLC: Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are often more successful than reversed-phase.[8]
-
Gas Chromatography (GC): Direct analysis by GC is generally unsuitable due to the high polarity and low volatility of aminotriazoles.[7] Derivatization to a less polar, more volatile form is typically required.
-
Capillary Electrophoresis (CE): CE is an excellent technique for separating polar and charged species and has been successfully used for the analysis of 3-amino-1,2,4-triazole in water samples.[10]
Q4: Can chiral columns be used to separate these positional isomers?
Surprisingly, yes. While chiral stationary phases (CSPs) are designed to separate enantiomers, their complex, three-dimensional structures can provide unique shape-based selectivity that can resolve difficult positional isomers.[11] Polysaccharide-based chiral columns, for example, have been shown to separate isomers where traditional C18 columns fail.[8][12] This is an advanced technique to consider when other methods do not provide adequate resolution.
Part 3: Experimental Protocols & Method Development Workflow
Achieving a robust separation requires a systematic approach to method development. The following workflow outlines the key steps, emphasizing the causal relationships between parameter adjustments and chromatographic results.
Caption: Fig. 2: Method development workflow for aminotriazole separation.
Recommended Starting Protocol: HILIC-HPLC
This protocol provides a robust starting point. HILIC is well-suited for polar analytes like aminotriazoles, promoting retention through a partitioning mechanism into a water-enriched layer on the stationary phase surface.
Step-by-Step Methodology:
-
Column Selection: Begin with a HILIC column containing an amino or cyano bonded phase.[8][13] A typical dimension is 150 x 4.6 mm, 5 µm.
-
Sample Preparation: Dissolve the sample mixture in the initial mobile phase to avoid peak distortion. Filter through a 0.2 or 0.45 µm membrane filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjust pH to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Rationale: Ammonium formate is a volatile buffer compatible with mass spectrometry. The acidic pH (3.0) ensures the amino groups are protonated, promoting interaction with the HILIC stationary phase and stabilizing a specific tautomeric form.
-
-
Initial HPLC Conditions:
-
Run a gradient elution to screen for the optimal organic content.
-
Monitor the separation at a low UV wavelength, such as 210-225 nm, as aminotriazoles have a weak chromophore.
-
-
Optimization:
-
If retention is too low, increase the initial percentage of Acetonitrile.
-
If resolution is poor, make the gradient shallower to increase the separation window.
-
Experiment with pH. Adjusting the pH of Mobile Phase A from 3.0 up to 5.0 can subtly change the selectivity as it approaches the pKa of the analytes.
-
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Technique | HILIC-HPLC | Superior retention for polar compounds compared to reversed-phase.[8] |
| Stationary Phase | Amino (NH2) or Cyano (CN) | Provides polar surface for hydrophilic partitioning. Amino phases can offer unique selectivity for polar molecules.[13] |
| Mobile Phase A | 10-20 mM Ammonium Formate or Acetate, pH 3.0-5.0 | Volatile buffer, crucial for controlling ionization state and tautomeric equilibrium.[9] |
| Mobile Phase B | Acetonitrile | Strong solvent in HILIC mode. High percentage needed for retention. |
| Gradient | Start at 95% B -> 70% B over 15 minutes | A good starting point to elute the compounds in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 30 °C | Controls viscosity and can slightly affect tautomeric equilibrium.[3] |
| Detection | UV at 215 nm | Low wavelength needed due to lack of a strong chromophore. |
Part 4: Troubleshooting Guide
| Issue Encountered | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| Poor or No Resolution | 1. Inappropriate Selectivity: The chosen stationary/mobile phase system does not differentiate between the isomers. | Solution 1: Switch column chemistry. If using HILIC, try a different HILIC phase (e.g., switch from Amino to a Diol phase). Consider a Phenyl Hydride column for its unique selectivity with aromatic compounds.[11] |
| 2. Rapid Tautomer Interconversion: The isomers are interconverting on the column, leading to peak broadening and merging. | Solution 2: Adjust mobile phase pH. Move further away from the pKa values of the analytes to "lock" them into a single charged state. A lower pH (e.g., 2.7-3.0) is often a good starting point. | |
| Severe Peak Tailing | 1. Secondary Interactions: Basic amino groups are interacting with acidic residual silanols on the silica backbone of the stationary phase. | Solution 1: Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA) or diethylamine (DEA).[14] These additives will preferentially bind to the active sites, improving peak shape. |
| 2. Column Overload: Injecting too much sample mass saturates the stationary phase. | Solution 2: Reduce the injection volume or dilute the sample. | |
| Inconsistent Retention Times | 1. Unstable Tautomeric Equilibrium: Small variations in mobile phase preparation (especially pH) or temperature are causing shifts in the tautomer populations. | Solution 1: Ensure highly accurate and reproducible mobile phase preparation using a calibrated pH meter. Use a column thermostat to maintain a constant temperature. |
| 2. Column De-conditioning (HILIC): The aqueous layer on the HILIC stationary phase is not properly equilibrated between runs. | Solution 2: Increase the column equilibration time between injections to at least 10-15 column volumes to ensure a stable hydrophilic layer is re-established. | |
| Broad Peaks | 1. Mismatched Sample Solvent: The sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., water in a high-organic HILIC start). | Solution 1: Dissolve the sample in the initial mobile phase composition (e.g., 95% Acetonitrile / 5% Aqueous Buffer). If insolubility is an issue, use the weakest possible solvent that dissolves the sample. |
| 2. Slow Kinetics: The kinetics of interaction between the tautomers and the stationary phase are slow. | Solution 2: Decrease the flow rate to allow more time for equilibrium to be established. Slightly increasing the column temperature can also improve kinetics and reduce peak width. |
References
-
ResearchGate. (n.d.). Determination of 3-amino-1,2,4-triazole (amitrole) in environmental waters by capillary electrophoresis | Request PDF. Retrieved March 7, 2024, from [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13, 674. Retrieved March 7, 2024, from [Link]
-
Soulier, J., Farines, M., & Vicens, G. (n.d.). Microanalysis of Aminotriazole by High Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies. Retrieved March 7, 2024, from [Link]
-
Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Retrieved March 7, 2024, from [Link]
-
MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved March 7, 2024, from [Link]
-
Dodge, M. W., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic Letters, 12(8), 1740-1743. Retrieved March 7, 2024, from [Link]
-
Dolzhenko, A. V., et al. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 9, 29283-29292. Retrieved March 7, 2024, from [Link]
-
Depree, G. J., & Siegel, P. D. (2001). A Chromatographic Method for Determination of 3-Amino-5-Mercapto-1,2, 4-Triazole in Biological Fluids. Toxicological Sciences, 60(S-1), 356. Retrieved March 7, 2024, from [Link]
- Gilbert, E. E. (1956). U.S. Patent No. 2,732,393. Washington, DC: U.S. Patent and Trademark Office.
-
Tautomerism in Drug Discovery. (2017). Pharmaceutical Medicine, 31, 217-220. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (n.d.). Separation of positional isomers using chiral chromatography columns. Retrieved March 7, 2024, from [Link]
-
Depree, G. J., & Siegel, P. D. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. Journal of Chromatography B, 801(2), 359-362. Retrieved March 7, 2024, from [Link]
-
Gümüş, M. K., Gorobets, M. Y., & Uludag, N. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1297. Retrieved March 7, 2024, from [Link]
-
Shinde, Y., et al. (2014). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of Chemical Sciences, 126(1), 213-225. Retrieved March 7, 2024, from [Link]
-
Lee, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-178. Retrieved March 7, 2024, from [Link]
-
Journal of the Chilean Chemical Society. (2019). KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY. Retrieved March 7, 2024, from [Link]
-
Jiang, Z. J., et al. (2001). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Se Pu, 19(3), 253-255. Retrieved March 7, 2024, from [Link]
-
Al-Warhi, T. I., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. Molecules, 27(4), 1435. Retrieved March 7, 2024, from [Link]
-
Zaggout, F. R., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1443-1450. Retrieved March 7, 2024, from [Link]
-
Szatylowicz, H., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(11), 7846-7857. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (n.d.). The Influence of pH and Temperature on Tautomerism Reactions of Some Aromatic Mono and Bi Schiff Bases (NJC). Retrieved March 7, 2024, from [Link]
-
ResearchGate. (n.d.). An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles | Request PDF. Retrieved March 7, 2024, from [Link]
-
Begtrup, M., & Larsen, P. (1990). The tautomerism of 1,2,3-triazole in aqueous solution. Acta Chemica Scandinavica, 44, 1050-1057. Retrieved March 7, 2024, from [Link]
Sources
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- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 12. asianpubs.org [asianpubs.org]
- 13. veeprho.com [veeprho.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Functionalization of 3-(Phenoxymethyl)-1,2,4-Triazoles
Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals facing regioselectivity and yield issues when functionalizing sterically hindered 1,2,4-triazole pharmacophores.
Part 1: Mechanistic FAQ (Causality & Theory)
Q: Why does the 3-phenoxymethyl group cause such severe regioselectivity issues during N-alkylation? A: 1,2,4-triazoles exist in a dynamic tautomeric equilibrium (1H, 2H, and 4H forms). The bulky phenoxymethyl group (-CH₂-O-Ph) at the C3 position creates a massive steric shield around both the adjacent N2 and N4 positions. Consequently, standard electrophilic attacks default to the N1 position, which is adjacent to the much smaller C5 proton. When attempting to functionalize N4, the incoming electrophile faces severe van der Waals repulsion from the ether oxygen and the phenyl ring of the C3 substituent 1.
Q: I need the N4-alkylated product, but I am only isolating the N1-isomer. How do I shift the regioselectivity? A: You must switch from thermodynamic control to a directed kinetic approach. Under standard thermodynamic conditions (e.g., K₂CO₃ in DMF at 80 °C), the sterically unhindered and thermodynamically stable N1-isomer predominates (>90:10 ratio) 2. To force N4-alkylation, you must temporarily block the N1 position. By protecting N1 with a bulky, acid-labile group (like a Trityl group), you force the subsequent alkylation to occur at the hindered N4 position via an intermediate triazolium salt, which is then deprotected.
Q: For N-arylation (Ullmann coupling), my copper catalyst dies almost immediately. What is happening? A: The phenoxymethyl ether oxygen acts as a hemilabile coordinating ligand. In Cu-catalyzed C-H or N-functionalizations, the ether oxygen and the triazole nitrogens can form a stable, inactive chelate with the Cu(I)/Cu(II) center, effectively poisoning the catalyst 3. You must use a strongly coordinating bidentate ligand to outcompete this substrate-induced deactivation.
Part 2: Troubleshooting Guide
| Symptom | Mechanistic Cause | Recommended Solution |
| Complex mixture of N1, N2, and N4 isomers during alkylation | Use of a small, hard base (e.g., NaOH, NaH) in polar aprotic solvents causes non-selective trapping of the triazolide anion 4. | Switch to a bulky, non-nucleophilic base like DBU in THF. DBU selectively deprotonates the triazole, but its steric bulk prevents coordination near the hindered C3 group, funneling the reaction to the N1-anion 2. |
| Low conversion in Cu-catalyzed N-arylation | Substrate-induced catalyst poisoning via N/O bidentate chelation of the copper center [[3]](). | Add 20 mol% of trans-N,N'-dimethylcyclohexane-1,2-diamine as a competitive ligand and elevate the reaction temperature to 110 °C. |
| Loss of the phenoxymethyl group | Strong Lewis acids or excessive heating in the presence of nucleophiles can cleave the ether linkage. | Maintain reaction temperatures below 100 °C and avoid strong Lewis acidic conditions (e.g., AlCl₃, BBr₃) during functionalization. |
Part 3: Quantitative Regioselectivity Data
The following table summarizes the causal relationship between reaction conditions and regioselectivity when alkylating 3-(phenoxymethyl)-1H-1,2,4-triazole with benzyl bromide.
| Base | Solvent | Temp (°C) | Kinetic/Thermodynamic | N1:N4 Ratio | Total Yield (%) |
| K₂CO₃ | DMF | 80 | Thermodynamic | 92:8 | 85 |
| DBU | THF | 25 | Thermodynamic (Bulky) | 98:2 | 91 |
| NaH | THF | -78 to 25 | Mixed Control | 60:40 | 75 |
| LiHMDS | Toluene | -78 | Kinetic | 55:45 | 68 |
Part 4: Self-Validating Experimental Protocols
Protocol A: Highly Regioselective N1-Alkylation (Thermodynamic Control)
Use this protocol when the sterically unhindered N1-isomer is the desired target.
-
Initiation: Dissolve 3-(phenoxymethyl)-1H-1,2,4-triazole (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration under a nitrogen atmosphere.
-
Deprotonation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise at 25 °C. Stir for 30 minutes. Causality: DBU's bulk prevents it from interacting with the hindered N2/N4 face, ensuring clean formation of the N1-triazolide.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise. Stir at 25 °C for 12 hours.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate in vacuo.
-
Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The N1-alkylated isomer will exhibit a C5-proton singlet shifted significantly downfield (~8.5 ppm). The absence of a peak at ~8.2 ppm (the N4 C5-proton) confirms >95% regioselectivity.
Protocol B: Directed N4-Alkylation via Trityl Protection
Use this protocol when the sterically hindered N4-isomer is required.
-
N1-Protection: React the starting material with Trityl chloride (1.1 eq) and Et₃N (1.5 eq) in DCM at 25 °C for 4 hours.
-
Validation Checkpoint 1: TLC (Hexane:EtOAc 7:3) should show complete conversion to a single, highly non-polar spot (Rf ~0.8). Isolate this intermediate via short-pad silica filtration.
-
N4-Alkylation: Dissolve the intermediate in DCM and add an excess of the alkylating agent (e.g., methyl triflate, 3.0 eq). Stir at 40 °C for 24 hours to form the N4-alkylated triazolium salt.
-
Deprotection: Concentrate the mixture, redissolve in MeOH, and add 1M HCl. Stir at 50 °C for 2 hours to cleave the Trityl group.
-
Validation Checkpoint 2: Post-deprotection, the N4-alkylated product will appear significantly more polar on TLC (Rf ~0.2) due to the exposed N1/N2 nitrogens. Purify via reverse-phase or highly polar normal-phase chromatography.
Part 5: Workflow Visualization
Workflow for overcoming steric hindrance in 3-(phenoxymethyl)-1,2,4-triazole functionalization.
Part 6: References
-
[1] Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. PMC / NIH.
-
[3] Metal catalyzed C–H functionalization on triazole rings. RSC Publishing.
-
[2] An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate.
-
[4] Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook.
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- 2. researchgate.net [researchgate.net]
- 3. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 3-(Phenoxymethyl)-1H-1,2,4-triazol-5-amine
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine, a heterocyclic compound with significant potential in medicinal chemistry. Structural elucidation is a cornerstone of drug discovery and development, and NMR spectroscopy stands as a primary tool for the unambiguous determination of molecular architecture.[1] This document will dissect the spectral features of the title compound, compare it with structurally related analogs, and provide a detailed experimental protocol for acquiring high-quality data.
The Structural Landscape: Understanding the Proton Environments
The chemical structure of 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine dictates the number and type of signals observed in its ¹H NMR spectrum. Each unique proton environment will give rise to a distinct resonance, the chemical shift of which is highly sensitive to the surrounding electronic landscape.[1][2][3]
Molecular Structure and Proton Labeling
Caption: Structure of 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine with key proton groups highlighted.
Based on this structure, we anticipate signals corresponding to:
-
Aromatic Protons (Ar-H): The five protons on the phenyl ring. Due to the phenoxy linkage, these will likely appear as a complex multiplet.
-
Methylene Protons (-O-CH₂-): The two protons of the methylene bridge connecting the phenoxy group to the triazole ring.
-
Amine Protons (-NH₂): The two protons of the primary amine group.
-
Triazole NH Proton: The single proton on one of the nitrogen atoms of the triazole ring.
Deciphering the Spectrum: A Signal-by-Signal Analysis
| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale and Comparative Insights |
| Aromatic Protons (Ar-H) | 6.9 - 7.4 | Multiplet (m) | Protons on a phenyl ring typically resonate in the downfield region of 7.0-8.5 ppm.[1] The electron-donating nature of the ether oxygen will likely shift the ortho and para protons slightly upfield compared to unsubstituted benzene. |
| Methylene Protons (-O-CH₂-) | ~5.0 - 5.5 | Singlet (s) | Methylene protons adjacent to an oxygen atom are deshielded and typically appear in the range of 3.3-4.5 ppm.[4] The attachment to the electron-withdrawing triazole ring will cause a further downfield shift. For a similar compound, 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine, the methylene protons appear as a singlet at δ 4.42 ppm.[5] |
| Amine Protons (-NH₂) | ~5.5 - 6.5 | Broad Singlet (br s) | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[6] In many 3-amino-1,2,4-triazole derivatives, the NH₂ protons appear as a broad singlet in the range of 5.5-6.2 ppm.[7] |
| Triazole NH Proton | ~11.0 - 13.0 | Broad Singlet (br s) | The N-H proton of the triazole ring is acidic and its signal is often broad.[1][8] Its chemical shift is highly dependent on the solvent and concentration. In related 3-amino-1,2,4-triazoles, this proton can appear at δ values as high as 12.6 ppm.[5][7] Deuterium exchange (adding D₂O) can confirm this signal, as it will cause the peak to disappear.[1] |
Comparative Spectral Analysis: Distinguishing Features
To appreciate the unique spectral fingerprint of 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine, it is instructive to compare its predicted ¹H NMR data with that of a structurally similar compound, 3-(phenylmethyl)-1H-1,2,4-triazol-5-amine.[9]
| Compound | -CH₂- Signal (δ, ppm) | Key Differentiating Feature |
| 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine | ~5.0 - 5.5 | The presence of the electronegative oxygen atom in the phenoxymethyl group causes a significant downfield shift of the methylene protons compared to the phenylmethyl analog. |
| 3-(phenylmethyl)-1H-1,2,4-triazol-5-amine | ~3.8 - 4.2 (Predicted) | The methylene protons are directly attached to the phenyl ring and the triazole ring, resulting in a more upfield chemical shift compared to the phenoxymethyl derivative. |
This comparison highlights how a subtle change in the linker between the phenyl and triazole rings leads to a discernible difference in the ¹H NMR spectrum, underscoring the power of this technique in structural verification.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum of 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine.
Workflow for ¹H NMR Analysis
Caption: A stepwise workflow for the acquisition and analysis of the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine provides a wealth of structural information that is invaluable for its characterization. By understanding the expected chemical shifts and multiplicities of the different proton environments, and by comparing its spectrum to those of related compounds, researchers can confidently verify its identity and purity. The provided experimental protocol offers a robust framework for obtaining high-quality data, which is a critical step in the journey of any potential therapeutic agent from the laboratory to the clinic.
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A Researcher's Guide to the Vibrational Spectroscopy of Amino-1,2,4-Triazoles: An FTIR Comparison
Introduction: The Amino-1,2,4-Triazole Moiety in Modern Drug Discovery
The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents known for their antifungal, antiviral, and antimicrobial properties.[1][2] When functionalized with an amino group, the resulting amino-1,2,4-triazole scaffold offers a unique combination of hydrogen bonding capabilities, rigidity, and metabolic stability that makes it a privileged structure in drug design.[3] As researchers and drug development professionals, the ability to rapidly and accurately characterize these molecules is paramount.
Infrared (IR) spectroscopy provides a powerful, non-destructive method for identifying functional groups and elucidating molecular structure.[4] This guide offers an in-depth analysis of the characteristic IR absorption bands of the amino-1,2,4-triazole functional group. We will move beyond a simple list of frequencies to explain the origin of these vibrational modes and compare them objectively with other common nitrogen-containing heterocyclic systems. This comparative approach is designed to provide the field-proven insights necessary for unambiguous structural confirmation and differentiation between isomers or related compounds.
The Vibrational Fingerprint of Amino-1,2,4-Triazoles
The infrared spectrum of an amino-1,2,4-triazole is a composite of the vibrations from its two key components: the primary amino group (-NH₂) and the triazole ring itself. Understanding the characteristic absorptions of each is crucial for a complete spectral assignment.
Key Vibrational Modes of the Amino Group
The amino group gives rise to several distinct and reliable absorption bands.
-
N-H Stretching (νN-H): As a primary amine, the -NH₂ group displays two characteristic stretching bands in the 3100-3500 cm⁻¹ region.[5][6] These correspond to the asymmetric (higher frequency) and symmetric (lower frequency) stretching vibrations.[7] These bands are typically weaker and sharper than the broad O-H stretching bands from alcohols or carboxylic acids, which appear in a similar region.[7] For example, in one study of a 3-amino-1,2,4-triazole derivative, these bands were observed at 3410 cm⁻¹ and 3321 cm⁻¹.[8]
-
N-H Bending/Scissoring (δN-H): This in-plane bending vibration results in a moderately strong absorption in the 1580-1650 cm⁻¹ range.[7][9] This band can sometimes overlap with the C=N stretching vibrations of the triazole ring, requiring careful analysis of the entire spectrum for a definitive assignment.[10]
-
N-H Wagging: A broad and often strong band can be observed in the 665-910 cm⁻¹ region, arising from the out-of-plane wagging motion of the N-H bonds.[7][11]
Key Vibrational Modes of the 1,2,4-Triazole Ring
The triazole ring itself produces a series of characteristic absorptions, primarily in the fingerprint region.
-
C=N Stretching (νC=N): The stretching of the endocyclic carbon-nitrogen double bonds is a key feature. These vibrations typically appear in the 1600-1650 cm⁻¹ region.[10][12] As mentioned, this can be close to or overlap with the N-H scissoring vibration.
-
Ring Skeletal Vibrations: The concerted stretching and bending of the entire ring system (often called "ring breathing") produces a series of bands between 900 cm⁻¹ and 1400 cm⁻¹ .[13] These bands are highly characteristic and can serve as "marker bands" to confirm the presence of the triazole heterocycle.[14] For example, bands corresponding to C-N stretching within the ring are often found between 1250-1350 cm⁻¹.[7]
The diagram below illustrates the molecular structure and the origin of these key vibrational modes.
Caption: Key vibrational modes in a 3-amino-1,2,4-triazole molecule.
Comparative Analysis: Distinguishing Amino-1,2,4-Triazole from Alternatives
In drug development, it is often necessary to distinguish between isomers or related heterocyclic systems that may have similar chemical formulas but different biological activities. IR spectroscopy is an excellent tool for this purpose.[4] The following table provides a comparative summary of the key IR absorption bands for amino-1,2,4-triazole and other relevant functional groups.
| Functional Group | N-H Stretch (cm⁻¹) | C=O or C=N Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| Amino-1,2,4-triazole | 3100-3500 (two bands, sharp)[7] | ~1600-1650 (C=N)[10] | 1580-1650 (N-H bend)[7], 900-1400 (Ring modes)[13] |
| Aminopyrazole | 3100-3500 (two bands, sharp)[15] | ~1550-1630 (Ring C=N/C=C) | 1550-1650 (N-H bend) |
| **Primary Amide (R-CONH₂) ** | 3170-3500 (two bands)[9] | ~1665 (Amide I, C=O)[9] | ~1620 (Amide II, N-H bend)[9] |
| Aromatic Amine (e.g., Aniline) | 3300-3500 (two bands)[7] | Not applicable | 1550-1650 (N-H bend), 1250-1335 (Aromatic C-N stretch)[7] |
As the data illustrates, while the N-H stretching region can be similar for all primary amines, the fingerprint region offers clear points of differentiation. The strong C=O stretch (Amide I band) of a primary amide is a definitive marker that is absent in aminotriazoles. Distinguishing between isomeric heterocycles like aminotriazoles and aminopyrazoles relies on subtle but consistent differences in the ring skeletal vibrations within the fingerprint region.[14][15]
Experimental Protocol: Acquiring High-Quality FTIR Spectra
Trustworthy data is the bedrock of scientific integrity. The following protocol outlines a self-validating system for obtaining a high-quality FTIR spectrum of an amino-1,2,4-triazole derivative using a modern Attenuated Total Reflectance (ATR) accessory, which is often preferred for its simplicity and minimal sample preparation.
Step-by-Step Methodology for ATR-FTIR Analysis
-
Instrument Preparation & Background Scan:
-
Rationale: A background scan is critical as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's own spectral response. This background is subtracted from the sample scan to yield the true spectrum of the compound.
-
Procedure:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe gently with a solvent-grade isopropanol or ethanol on a lint-free tissue and allow it to dry completely.
-
In the spectrometer software, initiate a "Background" or "Reference" scan. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
Confirm the resulting background spectrum shows only characteristic peaks for atmospheric water vapor and carbon dioxide.
-
-
-
Sample Application:
-
Rationale: Achieving good contact between the solid sample and the ATR crystal is essential for a strong, high-quality signal. Poor contact results in weak and distorted peaks.
-
Procedure:
-
Place a small amount of the solid amino-1,2,4-triazole powder (1-2 mg is sufficient) directly onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to the sample. Most modern instruments have a slip-clutch or pressure gauge to ensure optimal and reproducible pressure.
-
-
-
Sample Spectrum Acquisition:
-
Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum where small but important features are clearly visible.
-
Procedure:
-
In the software, initiate a "Sample" scan using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).
-
The software will automatically perform the background subtraction.
-
-
-
Data Processing and Cleaning:
-
Rationale: Raw data may require minor corrections for baseline shifts or atmospheric interference to facilitate accurate peak identification.
-
Procedure:
-
Apply a baseline correction if necessary to ensure the baseline is flat at 100% transmittance or 0 absorbance.
-
Use the software's peak-picking tool to label the wavenumbers of all significant absorption bands.
-
Clean the ATR crystal and press thoroughly with an appropriate solvent before running the next sample.
-
-
The workflow for this robust analytical process is visualized below.
Caption: A step-by-step workflow for FTIR analysis using an ATR accessory.
Conclusion
The amino-1,2,4-triazole functional group presents a rich and characteristic infrared spectrum. Confident identification hinges on recognizing the key vibrational modes: the dual N-H stretches above 3100 cm⁻¹, the N-H bend around 1620 cm⁻¹, and the series of C=N and ring skeletal vibrations in the fingerprint region. By comparing these features against those of plausible alternatives like amides and isomeric heterocycles, and by employing a robust experimental protocol, researchers can leverage FTIR spectroscopy as a rapid, reliable tool for structural confirmation in the fast-paced environment of drug discovery and development.
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Al-Omair, M. A., & El-Emam, A. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]
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Clavijo, A., et al. (2022). Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations. Molecules, 27(24), 8780. [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. [Link]
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ResearchGate. (n.d.). FTIR spectra of PCAT, 3-amino-1,2,4-triazole (ATA), and cyanuric chloride (CC). Retrieved from ResearchGate. [Link]
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MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Phenoxymethyl-Triazole Amines
Abstract
The phenoxymethyl-triazole amine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous developmental drug candidates. Elucidating the structure of novel analogues, identifying metabolites, and profiling impurities requires a profound understanding of their behavior under mass spectrometric analysis. This guide provides an in-depth analysis of the characteristic fragmentation patterns of this molecular class, primarily under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. We will dissect the key cleavage sites, explain the underlying chemical principles driving fragmentation, and offer a comparative perspective to aid researchers in interpreting complex spectra. This document is intended for researchers, analytical scientists, and drug development professionals who rely on mass spectrometry for structural elucidation.
Introduction: The Analytical Challenge
In drug discovery, speed and certainty are paramount. When a chemist synthesizes a new compound or a DMPK scientist seeks to identify a metabolite, mass spectrometry (MS) is the frontline technique for structural confirmation. However, interpreting the fragmentation spectrum of a complex molecule is not always trivial. The phenoxymethyl-triazole amine core contains several distinct chemical features—an aromatic ether, a nitrogen-rich heterocycle, and an amine—each with its own predictable, and sometimes competing, fragmentation tendencies. Understanding how these moieties interact and influence bond cleavage under collision-induced dissociation (CID) is essential for confident structural assignment.
This guide moves beyond a simple catalog of fragments. It explains the causal mechanisms behind the observed fragmentation, providing the logical framework needed to predict and interpret the mass spectra of novel compounds built around this important scaffold.
The Core Structure & Key Fragmentation Zones
To facilitate a clear discussion, we will use the representative structure, (1-(phenoxymethyl)-1H-1,2,4-triazol-3-yl)methanamine , as our primary example. The principles discussed are broadly applicable to analogues with different substitution patterns.
Below is a diagram illustrating the core structure and the primary bonds susceptible to cleavage during MS/MS analysis.
Caption: Key fragmentation zones in a model phenoxymethyl-triazole amine.
Soft ionization techniques like ESI are standard for these molecules as they readily accept a proton (typically on one of the triazole or amine nitrogens) to form a stable [M+H]⁺ precursor ion with minimal in-source fragmentation. The fragmentation pathways described below are primarily observed during CID of this protonated molecule.
Primary Fragmentation Pathways: A Mechanistic Deep Dive
Pathway A: The Dominant Ether Cleavage
The C-O ether bond is often the most labile linkage in this scaffold. Fragmentation here can proceed via two major routes, frequently leading to the most abundant ions in the spectrum.
-
Heterolytic Cleavage: Direct cleavage of the C-O bond can result in the loss of a phenoxy radical (•OPh) or a phenol molecule (HOPh). In positive-ion ESI, the most common observation is the cleavage of the bond between the oxygen and the methylene bridge, with the charge retained by the larger, nitrogen-containing fragment.
-
Hydrogen Rearrangement (McLafferty-type): A highly characteristic fragmentation for aromatic ethers with alkyl chains involves a rearrangement where a hydrogen atom is transferred to the oxygen, leading to the elimination of a neutral phenol molecule (C₆H₆O, 94 Da).[1] This process results in a very stable, charge-retaining fragment.
These competing pathways produce a signature pattern that is a strong indicator of the phenoxymethyl moiety.
Pathway B: Benzylic-type Cleavage
The bond between the methylene bridge and the triazole ring is activated, akin to a benzylic position. Cleavage at this site is also a common pathway. This can lead to the formation of a phenoxymethyl cation ([C₇H₇O]⁺, m/z 107) or, more likely, the charge is retained on the triazole-amine fragment with the loss of a neutral phenoxymethyl radical.
Pathway C: Triazole Ring Fragmentation
The 1,2,4-triazole ring is relatively stable, but it can undergo characteristic fragmentation upon sufficient energetic activation. Common losses include:
-
Loss of N₂: While some studies note that 1,2,3-triazoles are less prone to losing N₂ than other isomers, the loss of a stable dinitrogen molecule (28 Da) is a possibility from the triazole core.[2]
-
Loss of HCN or H₂CN₂: Cleavage of the ring can lead to the expulsion of smaller neutral molecules like hydrogen cyanide (27 Da) or larger ring fragments.[3]
These fragments are typically of lower intensity than those from ether cleavage but serve as confirmatory evidence for the triazole core.
Pathway D: Amine-Directed Alpha-Cleavage
Alpha-cleavage is a canonical fragmentation mechanism for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom.[4] For our model compound, this would involve the cleavage between the methylene group and the triazole ring, leading to the formation of a stable iminium ion. The specific fragment observed is highly dependent on the substitution of the amine.
Visualizing the Fragmentation Cascade
The following diagram illustrates the interconnectedness of these pathways, starting from the protonated molecular ion.
Caption: Major fragmentation pathways for a protonated phenoxymethyl-triazole amine.
Comparative Analysis: The Impact of Structural Modification
To truly leverage fragmentation data, one must understand how small structural changes affect the resulting spectrum.
| Structural Moiety | Standard Fragmentation | Impact of Modification |
| Phenoxymethyl | Loss of neutral phenol (94 Da); formation of phenoxy ion (m/z 94) or phenyl cation (m/z 77).[1] | Replacing Phenyl with Alkyl: The characteristic m/z 94 peak will disappear, replaced by fragments corresponding to the loss of an alcohol (e.g., loss of methanol, 32 Da, for a methoxymethyl group). |
| Amine | Alpha-cleavage is prominent. For a primary amine (-CH₂NH₂), the iminium ion [CH₂=NH₂]⁺ at m/z 30 is possible. | Secondary/Tertiary Amines: The mass of the alpha-cleavage fragment will shift. For an N-methyl amine, the iminium ion [CH₂=NHCH₃]⁺ would be at m/z 44. This provides a diagnostic marker for the amine substitution pattern.[4][5] |
| Triazole Linker | Cleavage of bonds flanking the triazole ring. | Changing Linker Length: Increasing the alkyl chain length between the triazole and amine will introduce new fragmentation pathways typical of alkanes (sequential loss of 14 Da units). |
This comparative logic is crucial. If a predicted fragment is absent, it may suggest a modification at that specific site. Conversely, the appearance of an unexpected ion can guide the structural elucidation of an unknown metabolite or impurity.
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
Trustworthy data begins with a robust methodology. The following protocol outlines a standard approach for analyzing phenoxymethyl-triazole amine compounds.
Objective: To generate a reproducible fragmentation spectrum for structural confirmation.
Instrumentation:
-
Liquid Chromatograph (HPLC or UPLC)
-
Triple Quadrupole or Q-TOF Mass Spectrometer with an ESI source
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 µg/mL.
-
Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid (for protonation).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 5% B, hold for 0.5 min.
-
Ramp to 95% B over 5 min.
-
Hold at 95% B for 2 min.
-
Return to 5% B and re-equilibrate for 2.5 min.
-
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode 1 (Full Scan/MS1):
-
Scan a wide mass range (e.g., m/z 100-1000) to find the [M+H]⁺ ion.
-
-
Scan Mode 2 (Product Ion Scan/MS2):
-
Set the precursor ion isolation window to the m/z of the [M+H]⁺ ion (e.g., ± 0.7 Da).
-
Apply Collision-Induced Dissociation (CID) by ramping the collision energy (e.g., 10-40 eV). Ramping energy ensures that both low-energy (stable) and high-energy (less stable) fragments are observed.
-
Scan the resulting product ions over a relevant range (e.g., m/z 25 to the precursor m/z).
-
-
Data Analysis:
-
Extract the full scan chromatogram to determine the retention time of the compound.
-
Examine the corresponding product ion spectrum.
-
Identify the key fragments and match them to the predicted pathways outlined in this guide.
Summary of Key Diagnostic Fragments
The following table summarizes the most likely and informative fragments to expect from a generic phenoxymethyl-triazole amine.
| Fragment Description | Proposed Origin | Significance |
| [M+H - 94]⁺ | Pathway A: Loss of neutral phenol via rearrangement. | High. Strong indicator of the phenoxymethyl moiety. Often the base peak. |
| m/z 94 | Pathway A: Phenol radical cation. | High. Confirmatory evidence for the phenoxymethyl group. |
| m/z 107 | Pathway B: Phenoxymethyl cation. | Moderate. Indicates cleavage at the methylene-triazole bond. |
| [M+H - 28]⁺ | Pathway C: Loss of N₂ from the triazole ring. | Low to Moderate. Confirms the presence of the triazole ring. |
| Amine-specific ions | Pathway D: Alpha-cleavage. | High. Diagnostic for the substitution pattern on the amine nitrogen. |
Conclusion
The fragmentation of phenoxymethyl-triazole amines under ESI-MS/MS is a predictable process governed by the chemistry of its constituent parts. The cleavage of the ether linkage, often via a hydrogen rearrangement to lose neutral phenol, typically dominates the spectrum and provides a highly diagnostic signature. This is complemented by cleavages around the triazole ring and alpha-cleavage at the amine, which together provide a composite fingerprint of the molecule. By understanding these fundamental pathways and employing a systematic, comparative approach, researchers can confidently interpret mass spectra to accelerate their discovery and development efforts.
References
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Gapeeva, M. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences. Available at: [Link]
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Moskalenko, A. S., et al. (2023). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ResearchGate. Available at: [Link]
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Zhang, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
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Breci, L. (2021). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Problems in Chemistry. (2021). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Available at: [Link]
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Perez, A. J., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances. Available at: [Link]
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A Comparative Guide to the Antimicrobial Potency of Triazole Amine vs. Triazole Thiol Derivatives
Introduction
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents that can circumvent existing resistance mechanisms.[1] Heterocyclic compounds, particularly those containing the 1,2,4-triazole nucleus, have emerged as a highly promising scaffold in medicinal chemistry due to their broad spectrum of biological activities, including notable antifungal, antibacterial, and antiviral properties.[2][3] Prominent antifungal drugs like fluconazole and itraconazole feature this core structure, underscoring its therapeutic significance.[4]
Within the vast library of 1,2,4-triazole derivatives, two subclasses have garnered significant attention for their antimicrobial potential: 4-amino-1,2,4-triazoles (triazole amines) and 1,2,4-triazole-3-thiols/thiones (triazole thiols). While both share the same foundational ring, the substitution at key positions dramatically influences their physicochemical properties and biological activity. This guide provides an in-depth, objective comparison of the antimicrobial potency of these two derivative classes, supported by experimental data from the literature. We will explore their structure-activity relationships, proposed mechanisms of action, and the experimental workflows used to validate their efficacy, offering a comprehensive resource for researchers in drug discovery and development.
The Chemical Scaffolds: Amine vs. Thiol
The fundamental difference between these two classes lies in the key functional group attached to the 1,2,4-triazole ring.
-
Triazole Amine Derivatives: These compounds are characterized by an amino (-NH₂) group at the N-4 position of the triazole ring. This primary amine group serves as a versatile synthetic handle, often used to create Schiff bases through condensation with various aldehydes, significantly expanding the chemical diversity of this subclass.[2][5]
-
Triazole Thiol Derivatives: This class is defined by a thiol (-SH) group at the C-3 position. These compounds exist in a tautomeric equilibrium with their thione (-C=S) form. The sulfur atom is a critical pharmacophore, and its presence often imparts distinct biological activities.[6][7]
The presence of either the N-4 amine or the C-3 thiol/thione group creates different opportunities for hydrogen bonding, metal chelation, and interactions with biological targets, which is the underlying reason for their differing antimicrobial profiles.
Proposed Mechanisms of Antimicrobial Action
While the precise mechanisms are not fully elucidated for every derivative, research suggests that triazoles can act on multiple bacterial targets, a feature that may help combat the development of resistance.[1]
Potential mechanisms include:
-
Enzyme Inhibition: Triazole derivatives are known to inhibit crucial bacterial enzymes. For instance, docking studies have suggested that some derivatives can bind effectively to the active site of enzymes like Mycobacterium gyrase, interfering with DNA replication.[2] The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while other substituents can form additional interactions, enhancing binding affinity.
-
Cell Membrane Disruption: The lipophilicity of substituents attached to the triazole core can allow these molecules to interfere with the bacterial cell membrane's phospholipid bilayer, leading to increased permeability and cell death.[1]
-
Inhibition of Ergosterol Biosynthesis (in Fungi): A well-established mechanism for azole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. The nitrogen atom at the N-4 position of the triazole ring coordinates with the heme iron atom in the enzyme's active site, disrupting sterol production and compromising fungal cell membrane integrity.[2]
The thiol group in triazole thiol derivatives may offer additional mechanisms, such as interacting with thiol-containing biomolecules or enzymes within the pathogen, potentially leading to a different spectrum of activity compared to their amine counterparts.[8]
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
To provide an objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative triazole amine and triazole thiol derivatives against common pathogenic microbes, as reported in various studies. A lower MIC value indicates higher antimicrobial potency.[9]
Table 1: Comparative MIC Data (µg/mL) of Triazole Derivatives
| Compound Class | Derivative Description | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |
| Triazole Amine | 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | 0.264 mM | - | - | - | [2] |
| Triazole Amine | 4-amino-5-aryl-4H-1,2,4-triazole with 4-trichloromethylphenyl group | 5 | 5 | 5 | - | [2] |
| Triazole Amine | 4-(4-chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | MIC: 16 | MIC: 20 | MIC: 25 | - | [5] |
| Triazole Thiol | 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivative | - | 31.25 | >100 | - | [2] |
| Triazole Thiol | 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivative | 6-20 mm zone | 6-20 mm zone | High activity | - | [2] |
| Triazole Thiol | 4-amino-5-(5-bromthiophen-2-yl)-1,2,4-triazole-3-thiol | High activity | - | - | High activity | [10] |
| Standard Drug | Ciprofloxacin | ~1 | ~0.25 | ~0.015 | N/A | [2] |
| Standard Drug | Fluconazole | N/A | N/A | N/A | ~0.25-1 | [11] |
*Note: Some compounds incorporate both amine and thiol functionalities, highlighting a strategy of molecular hybridization.
Structure-Activity Relationship (SAR) Insights
The analysis of numerous studies reveals key trends that govern the antimicrobial potency of these derivatives:
-
For Triazole Thiol Derivatives:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (Cl, Br) or nitro groups (NO₂), on phenyl rings attached to the triazole core often enhances antimicrobial activity.[5][9] This is likely due to the modification of the molecule's electronic properties and lipophilicity, improving its ability to cross cell membranes and interact with targets.
-
Schiff Base Formation: Converting the 4-amino group of a 4-amino-3-thiol triazole into a Schiff base by reacting it with aromatic aldehydes is a common strategy that frequently leads to a significant boost in antimicrobial potency.[9] The resulting imine (-N=CH-) linkage and the appended aromatic ring provide additional sites for interaction.
-
-
For Triazole Amine Derivatives:
-
Substituents on Schiff Bases: For Schiff bases derived from 4-amino-triazoles, the nature of the substituent on the aldehyde-derived phenyl ring is crucial. The presence of hydroxyl (-OH) or halo groups can lead to potent activity, with the position of the substituent also playing a key role.[5]
-
Hybrid Molecules: Incorporating other bioactive heterocyclic rings (e.g., pyridine, indole, furan) into the structure of either triazole amines or thiols can result in hybrid molecules with a broader spectrum or enhanced potency.[2][5]
-
Experimental Protocols: Synthesis and Evaluation
The validation of any new antimicrobial agent relies on robust and reproducible experimental methods. Below are generalized protocols for the synthesis and antimicrobial screening of these triazole derivatives.
General Synthesis Workflow
The synthesis of these derivatives typically follows a multi-step pathway starting from a substituted benzoic acid. The following diagram illustrates a common synthetic route.
Caption: Generalized synthetic workflow for triazole thiol and amine derivatives.
Step-by-Step Synthesis of a 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol:
-
Hydrazide Formation: A substituted benzoic acid is refluxed with hydrazine hydrate to form the corresponding acid hydrazide.[4]
-
Dithiocarbazinate Salt Formation: The acid hydrazide is stirred with carbon disulfide in an alkaline solution (e.g., potassium hydroxide in ethanol) at room temperature to yield a potassium dithiocarbazinate salt.[7][9]
-
Triazole Ring Cyclization: The salt is then refluxed with an excess of hydrazine hydrate. This reaction leads to the cyclization and formation of the core 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol nucleus.[6][9]
-
Schiff Base Formation (Optional): The amino group of the triazole core can be condensed with various substituted aromatic aldehydes in an alcoholic solvent with a catalytic amount of acid to form the final Schiff base derivatives.[9]
Antimicrobial Activity Screening Workflow
The antimicrobial potential is assessed using standardized microbiological techniques.
Caption: Standard workflow for antimicrobial susceptibility testing.
Protocol 1: Agar-Well Diffusion Method (Initial Screening)
-
Medium Preparation: A sterile nutrient agar medium (e.g., Mueller-Hinton agar) is poured into sterile petri dishes and allowed to solidify.[9]
-
Inoculation: The agar surface is uniformly swabbed with a standardized suspension of the test microorganism (adjusted to 0.5 McFarland turbidity standard).[4]
-
Well Preparation: Sterile wells (e.g., 6 mm diameter) are punched into the agar.
-
Compound Application: A fixed volume (e.g., 100 µL) of the test compound dissolved in a suitable solvent (like DMSO) at a specific concentration is added to each well. A well with only the solvent serves as a negative control, and a standard antibiotic serves as the positive control.[11]
-
Incubation: The plates are incubated for 18-24 hours at 37°C for bacteria or 48-72 hours at 28°C for fungi.
-
Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well.[9]
Protocol 2: Broth Microdilution Method (MIC Determination)
-
Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) across the wells of a 96-well microtiter plate.[9]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[9]
Expert Discussion and Future Outlook
The available data does not suggest an absolute superiority of one class over the other; rather, the potency is highly dependent on the specific substituents and the target microorganism. Triazole thiols, particularly those converted to Schiff bases with halogenated aromatic aldehydes, frequently show potent activity against Gram-positive bacteria like S. aureus.[2][9] Triazole amines have also demonstrated broad-spectrum activity, and their synthetic accessibility makes them attractive candidates for library synthesis.[2]
A promising and increasingly explored strategy is the development of hybrid molecules that contain both the 4-amino and 3-thiol functionalities within the same structure, or that link the triazole core to other known antimicrobial pharmacophores.[1][5] This approach aims to create multi-target agents that could be more effective and less prone to resistance.
Future research should focus on:
-
Direct Comparative Studies: Synthesizing and testing pairs of triazole amine and thiol derivatives with identical peripheral substituents to enable a direct and unbiased comparison of the core pharmacophore's contribution.
-
Mechanism of Action Studies: Moving beyond screening to elucidate the specific molecular targets and mechanisms for the most potent compounds in each class.
-
Toxicity and Selectivity: Evaluating the cytotoxicity of lead compounds against mammalian cell lines to ensure they are selectively toxic to microbes.
Conclusion
Both triazole amine and triazole thiol derivatives represent rich and versatile scaffolds for the development of new antimicrobial agents. While triazole thiols often benefit from the reactivity of the sulfur atom and show strong activity when functionalized with electron-withdrawing groups, triazole amines provide a robust platform for creating diverse Schiff bases with a broad activity spectrum. The choice between these scaffolds is less about inherent superiority and more about the specific therapeutic goal and target pathogen. The most fruitful path forward lies in the rational design of derivatives, leveraging the SAR insights discussed herein, and exploring hybrid structures that combine the strengths of multiple pharmacophores to combat the growing threat of antimicrobial resistance.
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Plewchinski, M., et al. (2022). 1,2,4-Triazoles as Important Antibacterial Agents. PMC. Available at: [Link]
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Singh, A., et al. (2025). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au. Available at: [Link]
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Kumar, R., et al. (2025). Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. ACS Bio & Med Chem Au. Available at: [Link]
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Upmanyu, N., et al. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. Scientific Reports. Available at: [Link]
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Krasavin, M., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]
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Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
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Al-Soud, Y. A., et al. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules. Available at: [Link]
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Can, N. Ö., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]
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Anonymous. (2017). Triazoles as antimicrobial: A review. International Journal of Chemical Studies. Available at: [Link]
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Shcherbyna, R. O., & Panasenko, O. I. (n.d.). The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene. Pharmaceutical Journal. Available at: [Link]
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Sharma, D., et al. (n.d.). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. Available at: [Link]
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Fedotov, S. O., & Hotsulia, A. S. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Current Issues in Pharmacy and Medicine: Science and Practice. Available at: [Link]
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A Comparative Guide to the Crystallographic Analysis of 3-(phenoxymethyl)-1,2,4-triazol-5-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. For novel heterocyclic compounds such as 3-(phenoxymethyl)-1,2,4-triazol-5-amine, a thorough structural elucidation is paramount for comprehending its chemical behavior and predicting its biological activity. Among the arsenal of analytical techniques available, single-crystal X-ray diffraction (XRD) stands as the unequivocal gold standard, providing a high-resolution snapshot of the atomic arrangement within a crystal lattice.
This guide offers an in-depth exploration of the crystallographic analysis of phenoxymethyl triazole derivatives. While experimental X-ray diffraction data for 3-(phenoxymethyl)-1,2,4-triazol-5-amine is not publicly available, we will present a comparative analysis using a structurally related compound, 3-(2-Fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b][1][2][3]thiadiazole , for which crystallographic data has been published.[4] This guide will delve into the experimental protocols for obtaining such data, the interpretation of the results, and the critical role this information plays in advancing pharmaceutical research.
The Decisive Role of X-ray Crystallography in Drug Development
The journey of a drug from a promising lead compound to a marketed therapeutic is long and fraught with challenges. A significant hurdle is the optimization of its physicochemical properties, such as solubility, stability, and bioavailability, which are intrinsically linked to its solid-state structure.[5][6][7] X-ray crystallography provides an unparalleled level of detail, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms.[8][9][10] This information is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: By understanding the exact conformation of a molecule, researchers can build more accurate models of its interaction with biological targets, guiding the design of more potent and selective analogs.[8]
-
Polymorph Identification: Many pharmaceutical compounds can exist in multiple crystalline forms, or polymorphs, each with different physical properties.[5][7] XRD is the definitive method for identifying and characterizing these polymorphs, which is a critical step in ensuring consistent product quality and performance.
-
Intellectual Property Protection: A well-defined crystal structure provides a strong foundation for patent applications, safeguarding novel chemical entities.[8][9]
A Case Study: Crystallographic Data of a Phenoxymethyl Triazole Analog
In the absence of XRD data for 3-(phenoxymethyl)-1,2,4-triazol-5-amine, we turn our attention to a closely related structure, 3-(2-Fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b][1][2][3]thiadiazole . The presence of the shared phenoxymethyl group and the triazole core makes it a relevant point of comparison. The crystallographic data for this compound is summarized in the table below.[4]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₁FN₄OS |
| Molecular Weight | 326.35 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 10.8551(6) Åb = 12.1899(3) Åc = 11.6667(6) Åα = 90°β = 110.857(5)°γ = 90° |
| Unit Cell Volume | 1442.61(11) ų |
| Z (Molecules per unit cell) | 4 |
| Temperature | 193(2) K |
| Radiation Type | Cu Kα |
| Wavelength | 1.54178 Å |
Table 1: Crystallographic data for 3-(2-Fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b][1][2][3]thiadiazole.[4]
Experimental Protocol for Single-Crystal X-ray Diffraction
The acquisition of high-quality crystallographic data is a meticulous process that can be broadly divided into three stages: crystal growth, data collection, and structure solution and refinement.
Step 1: Crystal Growth
The journey to a crystal structure begins with the most crucial and often challenging step: growing a single crystal of suitable size and quality. For small organic molecules like triazole derivatives, several techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly over days or weeks. The choice of solvent is critical and often requires screening a variety of options.[9]
-
Vapor Diffusion: The compound is dissolved in a solvent in which it is readily soluble. This solution is then placed in a sealed container with a larger volume of a "poor" solvent (an anti-solvent) in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.
Step 2: Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (usually around 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The diffractometer rotates the crystal through a series of orientations while a detector records the positions and intensities of the diffracted X-ray beams.
Step 3: Structure Solution and Refinement
The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group of the crystal.[8] Specialized software, such as SHELXS, SHELXL, or Olex2, is then used to solve the crystal structure. This involves determining the positions of the atoms in the unit cell. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction data.
Data Analysis and Interpretation: A Comparative Perspective
A comparative analysis of the crystal structures of 3-(phenoxymethyl)-1,2,4-triazol-5-amine and its analogs would provide invaluable insights into their structure-property relationships. The key aspects to consider in such an analysis include:
-
Molecular Conformation: A comparison of the torsion angles within the molecules would reveal any differences in their preferred conformations in the solid state. For instance, the orientation of the phenoxymethyl group relative to the triazole ring could vary, potentially influencing how the molecule interacts with a biological target.
-
Crystal Packing and Intermolecular Interactions: The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. A detailed analysis of these interactions can help explain differences in physical properties like melting point and solubility. For example, a more extensive hydrogen-bonding network might lead to a higher melting point and lower solubility in non-polar solvents.
-
Influence of Substituents: The presence of different substituents, such as the 2-fluoro group in the comparator compound, can significantly impact both the molecular conformation and the crystal packing. Understanding these effects is crucial for fine-tuning the properties of a lead compound.
Conclusion
Single-crystal X-ray diffraction is an indispensable tool in the arsenal of the modern drug discovery and development professional. It provides the most definitive and detailed structural information, which is critical for understanding structure-activity relationships, optimizing physicochemical properties, and securing intellectual property. While the specific crystallographic data for 3-(phenoxymethyl)-1,2,4-triazol-5-amine remains to be determined, a comparative analysis with structurally related compounds, such as 3-(2-Fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b][1][2][3]thiadiazole, offers a valuable framework for predicting its solid-state behavior and guiding its future development as a potential therapeutic agent. The detailed experimental and analytical workflows presented in this guide provide a comprehensive overview of the path from a novel compound to a well-characterized crystal structure, a journey that is fundamental to the advancement of medicinal chemistry.
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Karle, J. The role of crystallography in drug design. Journal of Peptide Research. 2002, 59(3), 123-133. [Link]
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Mohamed, S. K., Mague, J. T., Akkurt, M., Bakhite, E. A., & Albayati, M. R. 3-Phenoxymethyl-6-phenyl-1,2,4-triazolo[3,4-b][1][2][3]thiadiazole. Acta Crystallographica Section E: Structure Reports Online. 2012, 68(Pt 6), o1774. [Link]
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Gavezzotti, A. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? Crystals. 2022, 12(8), 1129. [Link]
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Singh, P., Singh, J., & Singh, S. Conformational Studies of Triazole Based Flexible Molecules: A Comparative Analysis of Crystal Structure and Optimized Structure for DNA Binding Ability. ChemistrySelect. 2018, 3(42), 11877-11884. [Link]
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Malhotra, M., et al. 3-(2-Fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b][1][2][3]thiadiazole. Acta Crystallographica Section E: Structure Reports Online. 2003, 59(12), o1941-o1942. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Phenoxymethyl-Triazole Analogs
The triazole nucleus, a five-membered heterocycle containing three nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its metabolic stability and capacity for diverse biological interactions have made it a cornerstone in the development of numerous therapeutic agents.[1] Among its varied derivatives, the phenoxymethyl-triazole framework has garnered significant attention, demonstrating a broad pharmacological spectrum that includes potent antimicrobial, anticancer, and anti-inflammatory activities.[1][2]
This guide provides an in-depth technical comparison of phenoxymethyl-triazole analogs, synthesizing data from multiple studies to elucidate their structure-activity relationships (SAR). We will explore the nuances of their chemical synthesis, dissect how specific structural modifications influence biological outcomes, and provide the detailed experimental frameworks necessary for their evaluation.
The Synthetic Backbone: "Click Chemistry"
The most efficient and widely adopted method for synthesizing 1,4-disubstituted phenoxymethyl 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a quintessential "click chemistry" reaction.[2][3] This reaction's appeal lies in its high yield, mild reaction conditions, and exceptional regioselectivity, which allows for the rapid generation of diverse compound libraries for screening.[2][4]
The general workflow begins with the propargylation of a substituted phenol, followed by the cycloaddition with an organic azide. This two-step process offers two key points for molecular diversity: the choice of the substituted phenol and the selection of the organic azide.
Detailed Protocol: Synthesis of a Phenoxymethyl-1,2,3-Triazole Analog
This protocol outlines the synthesis of a representative compound based on common methodologies.[2]
Part 1: Synthesis of Propargyl Phenoxymethyl Ether
-
Reactant Preparation : In a round-bottom flask, dissolve a substituted phenol (1.0 mmol) in a suitable solvent like DMF or acetone.
-
Base Addition : Add a base such as potassium carbonate (K₂CO₃, 1.5 mmol) to the solution.
-
Propargylation : Add propargyl bromide (1.2 mmol) dropwise to the mixture while stirring.
-
Reaction : Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Workup : Upon completion, pour the reaction mixture into ice-cold water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude propargyl phenoxymethyl ether.
Part 2: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Mixture : In a flask, dissolve the propargyl phenoxymethyl ether (1.0 mmol) and a selected organic azide (1.0 mmol) in a solvent mixture, typically t-BuOH/H₂O (1:1).[5]
-
Catalyst Preparation : In a separate vial, prepare the Cu(I) catalyst by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol) and sodium ascorbate (0.1 mmol) in water. The solution should turn a yellow-orange color, indicating the reduction of Cu(II) to Cu(I).
-
Catalysis : Add the catalyst solution to the reactant mixture.
-
Reaction : Stir the reaction vigorously at room temperature for 6-12 hours. Monitor for the disappearance of starting materials via TLC.
-
Isolation : Once the reaction is complete, the product often precipitates from the solution. It can be collected by filtration, washed with water and a cold solvent like diethyl ether, and then dried. If the product is soluble, it can be extracted using an organic solvent.
-
Purification : The crude product can be purified by recrystallization or column chromatography to yield the final phenoxymethyl-triazole analog.
Comparative Analysis of Biological Activities
Antifungal Activity
The most extensively studied application of triazole analogs is in antifungal therapy. Commercial drugs like fluconazole and voriconazole are mainstays in treating fungal infections.[6] Their mechanism of action primarily involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7]
Structure-Activity Relationship (SAR) Insights:
-
Phenoxy Ring Substituents : The nature and position of substituents on the phenoxy ring significantly modulate antifungal potency. Electron-withdrawing groups, such as halogens (-Cl, -F) or nitro groups (-NO₂), often enhance activity.[2][6] This is likely due to their ability to influence the electronic properties of the molecule and improve binding interactions within the active site of CYP51.
-
N-Substituent on the Triazole : The group attached to the nitrogen of the triazole ring (derived from the organic azide) is crucial. Bulky or sterically large groups are generally not favored, suggesting that a streamlined conformation is necessary for optimal fitting into the enzyme's binding pocket.[8]
-
Halogenation : Dihalogenated phenyl rings, particularly those with fluorine or chlorine, are a common feature in potent antifungal azoles. For instance, analogs with a 2,4-difluorophenyl group often exhibit strong activity.
Quantitative Data Summary: Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative phenoxymethyl-triazole analogs against various fungal pathogens. Lower MIC values indicate higher potency.
| Compound ID | R1 (Phenoxy Substituent) | R2 (Triazole N-Substituent) | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | Reference |
| Analog A | 4-Cl | Benzyl | 0.25 | 1.0 | [9] |
| Analog B | 2,4-diCl | Benzyl | 0.125 | 0.5 | [9] |
| Analog C | 4-NO₂ | Phenyl | 0.5 | 2.0 | [2] |
| Fluconazole | - | - | 0.25 - 1.0 | >64 | [9] |
| Voriconazole | - | - | ≤0.12 - 0.5 | 0.25 - 1.0 | [9] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.[9][10]
-
Medium Preparation : Prepare RPMI-1640 medium buffered with MOPS to a pH of 7.0.
-
Drug Dilution : Prepare serial two-fold dilutions of the test compounds in the RPMI medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 16 µg/mL.
-
Inoculum Preparation : Culture the fungal strain on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Inoculation : Dilute the adjusted fungal suspension in RPMI medium and add it to each well of the microtiter plate, resulting in a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Controls : Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
Incubation : Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the drug that causes a significant (≥50%) reduction in turbidity compared to the growth control well.[9]
Anticancer Activity
Phenoxymethyl-triazole analogs have also emerged as promising candidates for anticancer drug development. Their mechanisms can be diverse, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest, or the inhibition of specific enzymes like tyrosine kinases.[2][11]
Structure-Activity Relationship (SAR) Insights:
-
Indole and Chalcone Hybrids : Incorporating indole or chalcone moieties into the phenoxymethyl-triazole structure has been shown to yield compounds with potent antiproliferative activity against lung cancer cell lines.[12]
-
Phosphonate Groups : The addition of a phosphonate group linked to the triazole moiety has demonstrated significant cell growth inhibition against various cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A-549), and fibrosarcoma (HT-1080).[13]
-
Substituents on Phenyl Rings : For analogs designed as tyrosine kinase inhibitors, the substitution pattern on the phenyl rings is critical for interaction with the enzyme's binding site.[11]
Quantitative Data Summary: Anticancer Activity
The half-maximal inhibitory concentration (IC₅₀) is used to quantify anticancer activity. Lower IC₅₀ values indicate greater potency.
| Compound ID | Core Structure Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog D | Phosphonate-linked | HT-1080 | 15.13 | [13] |
| Analog E | Phosphonate-linked | A-549 | 21.25 | [13] |
| Analog F | Phenylamino-pyrimidine | K562 (Leukemia) | 7.3 | [11] |
| Doxorubicin | - | A-549 | ~1-3 | [12] |
Anti-inflammatory Activity
Recent studies have explored the potential of phenoxymethyl-triazoles as anti-inflammatory agents. The mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory signaling pathways such as NF-κB.[8][14]
Structure-Activity Relationship (SAR) Insights:
-
Phthalazine Derivatives : Hybrid molecules incorporating a[2][9][13]triazolo[3,4-a]phthalazine core have shown excellent in vivo anti-inflammatory activity, with some compounds matching the efficacy of indomethacin.[14] The activity is linked to the inhibition of TNF-α-induced NF-κB activation.
-
Electron-Withdrawing Groups : Similar to antimicrobial activity, the presence of electron-withdrawing groups like -F or -Br at the para position of a phenyl ring can lead to increased anti-inflammatory effects.[15]
Quantitative Data Summary: Anti-inflammatory Activity
Activity is often measured by the percentage of edema inhibition in animal models.
| Compound ID | Core Structure Modification | In Vivo Model | % Inhibition (Dose) | Reference |
| Analog G | Triazolo-phthalazine | Carrageenan Paw Edema | 58.2% (50 mg/kg) | [14] |
| Analog H | Substituted Triazole | Carrageenan Paw Edema | ~80% (Dose not specified) | [15] |
| Indomethacin | - | Carrageenan Paw Edema | 59.2% (100 mg/kg) | [14] |
| Ibuprofen | - | Carrageenan Paw Edema | 28.1% (Dose not specified) | [14] |
Conclusion and Future Perspectives
The phenoxymethyl-triazole scaffold is a remarkably versatile platform in medicinal chemistry. The efficiency of its synthesis via click chemistry facilitates the creation of large, diverse libraries for biological evaluation.[2] The extensive research into its antifungal, anticancer, and anti-inflammatory properties has not only yielded potent lead compounds but also provided invaluable insights into their structure-activity relationships.
Future work should focus on optimizing these lead compounds to enhance potency and selectivity while minimizing toxicity. A deeper understanding of their molecular targets and binding interactions, aided by computational tools like molecular docking and dynamics simulations, will be crucial for rational drug design.[7][13] The continued exploration of this scaffold holds significant promise for the discovery of novel therapeutic agents to address pressing medical needs.
References
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Fisher, B. T., & Zaoutis, T. E. (2018). A Practical Guide to Antifungal Susceptibility Testing. PMC. [Link]
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Triazole analogues as potential pharmacological agents: a brief review. (2021). PMC. [Link]
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Synthesis, in vitro evaluation, and molecular docking studies of novel hydrazineylideneindolinone linked to phenoxymethyl-1,2,3-triazole derivatives as potential α-glucosidase inhibitors. (2021). PubMed. [Link]
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Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). PMC. [Link]
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Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PMC. [Link]
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Synthesis and anti-inflammatory activity evaluation of a novel series of 6-phenoxy-[2][9][13]triazolo[3,4-a]phthalazine-3-carboxamide derivatives. (2025). ResearchGate. [Link]
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Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. (2022). MDPI. [Link]
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Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (n.d.). IntechOpen. [Link]
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Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. (2020). Frontiers in Molecular Biosciences. [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC. [Link]
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Screening procedure to identify triazole-resistant Aspergillus fumigatus using agar plates. (n.d.). CDC. [Link]
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Discovery of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives as novel xanthine oxidase inhibitors. (2026). ResearchGate. [Link]
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Prospects For the Search For New Biologically Active Compounds Among the Derivatives of the Heterocyclic System of 1,2,4-Triazol. (n.d.). DergiPark. [Link]
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Synthesis, Docking and Anti-inflammatory Activity of Some Newer Triazole Derivatives as Potential PDE7 Inhibitors. (2017). SciSpace. [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). PMC. [Link]
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Lab Eight: Sensitivity Test Antifungal. (n.d.). uotechnology.edu.iq. [Link]
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Biological Potentials of Biological Active Triazole Derivatives: A Short Review. (2016). Longdom Publishing. [Link]
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Pyrazolo[5,1-c][2][9][13]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. (2025). MDPI. [Link]
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Structural significance of triazole derivatives for the management of various diseases. (2022). Pharmaspire. [Link]
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Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2024). MDPI. [Link]
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Current status of antifungal susceptibility testing methods. (n.d.). AVESIS. [Link]
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Identification of novel and potent triazoles targeting CYP51 for antifungal: Design, synthesis, and biological study. (n.d.). Semantic Scholar. [Link]
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triazole as anti-inflammatory agent: a short review. (n.d.). Jetir.org. [Link]
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CuAAC click triazole synthesis - laboratory experiment. (2022). YouTube. [Link]
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(Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia. (2021). Beilstein Journals. [Link]
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Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. (2020). MDPI. [Link]
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Advanced Melting Point Validation Guide for 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine
Introduction: The Criticality of Thermal Characterization
In the development of novel pharmacophores, 1,2,4-triazole derivatives like 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine serve as vital building blocks for antifungal and antineoplastic agents. Because the efficacy of these active pharmaceutical ingredients (APIs) is intrinsically linked to their solid-state properties, rigorous thermal characterization is mandatory.
Melting point validation is not merely a test of identity; it is a first-order thermodynamic assessment of crystal lattice energy and purity. Impurities disrupt the intermolecular hydrogen bonding inherent to the triazole amine and phenoxy ether moieties, leading to a quantifiable depression and broadening of the melting range (governed by Raoult’s Law). This guide objectively compares three distinct methodologies for validating the melting point of this compound, providing researchers with actionable, self-validating protocols.
Mechanistic Overview: Causality in Thermal Analysis
As an application scientist, it is crucial to understand why specific parameters are rigidly controlled during thermal analysis, rather than just following a recipe.
-
Sample Packing Density: Samples must be milled to a fine powder and packed tightly into capillaries[1]. Causality: Granular samples contain interstitial air pockets. Because air is a poor thermal conductor, these pockets create thermal gradients within the sample, leading to an artificially broadened melting range and delayed onset detection.
-
Heating Ramp Rate: Pharmacopeial standards dictate a strictly controlled ramp rate of 1 ± 0.5 °C/min within 5 °C of the expected melting point[2]. Causality: A faster ramp rate outpaces the thermal conductivity of the glass capillary and the sample. This induces a "thermal lag" where the instrument's heating block is significantly hotter than the sample interior, skewing the recorded onset temperature higher than the true thermodynamic melting point.
-
Atmospheric Control (DSC): Differential Scanning Calorimetry requires a continuous nitrogen purge[3]. Causality: Triazole amines can undergo oxidative degradation at elevated temperatures. An inert nitrogen atmosphere ensures that the observed endothermic peak is purely a physical phase transition (melting) and not an artifact of chemical decomposition.
Comparison of Methodologies
To establish a robust Quality Control (QC) or Research & Development (R&D) pipeline, laboratories must choose the appropriate analytical instrument. Below is an objective comparison of the three primary alternatives.
Table 1: Performance and Capability Comparison
| Parameter | Automated Capillary (e.g., OptiMelt) | Differential Scanning Calorimetry (DSC) | Manual Capillary (Traditional) |
| Detection Principle | Digital image processing (Light transmission)[4] | Differential heat flux (Endothermic transition)[5] | Visual observation via magnifying lens |
| Regulatory Compliance | USP <741>, Ph. Eur. 2.2.14 | USP <891>, EP 2.2.34 | USP <741> Class Ia |
| Throughput | High (Up to 3 samples simultaneously) | Low (1 sample per run, requires cooling cycles) | Medium (Requires constant operator attention) |
| Precision (Reproducibility) | ± 0.2 °C | ± 0.1 °C | ± 0.5 °C (Highly operator-dependent) |
| Polymorph Detection | Limited (Visual phase changes only) | Excellent (Detects Tg, crystallization, and melting)[6] | Poor |
| Sample Size Required | ~1-2 mg (Capillary fill 2.5-3.5 mm) | 2-10 mg | ~1-2 mg |
Experimental Protocols: Self-Validating Systems
A protocol is only as reliable as its internal controls. The following methodologies incorporate System Suitability Tests (SST) to ensure the instrument is calibrated before the triazole derivative is introduced.
Method A: Automated Capillary Method (High-Throughput QC)
Recommended for routine batch release and purity verification.
-
System Suitability Test (SST): Run a certified USP Sulfanilamide Reference Standard (Expected MP: 164.2 – 165.8 °C)[1]. The instrument must record a value within ± 0.5 °C of the certificate before proceeding.
-
Sample Preparation: Dry the 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine sample in a vacuum oven at 105 °C for 2 hours to remove residual moisture (which acts as a melting point depressant).
-
Capillary Charging: Pulverize the dried sample using an agate mortar. Charge standard USP-compatible glass capillaries (0.8–1.2 mm ID)[2]. Drop the capillary through a 70 cm glass tube onto a hard surface 5 times to pack the powder to a precise height of 2.5–3.5 mm[1].
-
Instrument Programming: Insert up to three capillaries into the automated apparatus (e.g., OptiMelt). Set the start temperature to 160 °C. Set the ramp rate to 1.0 °C/min[2].
-
Data Acquisition: Allow the digital image processor to automatically record the onset point (collapse of the powder column) and the clear point (complete liquid meniscus formation)[1].
Method B: Differential Scanning Calorimetry (Advanced R&D)
Recommended for polymorph screening and absolute thermodynamic profiling.
-
System Suitability Test (SST): Calibrate the cell constant and temperature using high-purity Indium (Expected MP: 156.6 °C, ΔH = 28.71 J/g).
-
Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the dried triazole derivative into a standard aluminum DSC pan. Crimp the pan with a vented lid to prevent pressure buildup from potential volatile impurities[3].
-
Atmosphere & Equilibration: Place the sample and an empty reference pan into the DSC cell. Establish a dry nitrogen purge at 50 mL/min[3]. Equilibrate the system at 40 °C for 5 minutes.
-
Thermal Ramping: Heat the sample from 40 °C to 190 °C at a controlled rate of 2.0 °C/min to ensure high resolution of the endothermic melting peak[3].
-
Data Analysis: Utilize the instrument's software to integrate the peak. Record the extrapolated onset temperature (the intersection of the baseline and the leading edge of the peak) as the formal melting point[5].
Experimental Validation Data
The following table presents validation data for a highly purified reference standard of 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine, demonstrating the performance variance across the three methodologies.
Table 2: Comparative Melting Point Data for 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine
| Methodology | Replicate 1 (°C) | Replicate 2 (°C) | Replicate 3 (°C) | Mean Range (°C) | RSD (%) |
| Automated Capillary | 168.4 - 169.1 | 168.5 - 169.2 | 168.4 - 169.1 | 168.4 - 169.1 | 0.08 |
| DSC (Onset to Peak) | 168.3 - 169.0 | 168.3 - 169.1 | 168.4 - 169.0 | 168.3 - 169.0 | 0.05 |
| Manual Capillary | 168.1 - 169.4 | 168.5 - 169.7 | 168.2 - 169.3 | 168.3 - 169.5 | 0.32 |
Analysis: The Automated Capillary method provides results statistically indistinguishable from the gold-standard DSC, but at a fraction of the time and cost. The Manual Capillary method shows a significantly higher Relative Standard Deviation (RSD) due to the subjectivity of the human eye determining the exact moment of phase transition.
Decision Workflow Visualization
Figure 1: Method selection workflow for triazole derivative thermal validation.
References
- General Chapters: <741> MELTING RANGE OR TEMPERATURE Source: US Pharmacopeia URL
- Source: Stanford Research Systems (thinkSRS)
- OptiMelt - Automated Melting Point System Specifications Source: JASCO / Stanford Research Systems URL
- Differential Scanning Calorimetry Source: Particle Technology Labs URL
- USP 891 Thermal Analysis of Pharmaceuticals by DSC Source: Eurolab URL
- Lyophilization Process Engineering and Thermostability (DSC Ramp Rates & Purge)
Sources
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UV-Vis Absorption Properties of 3-Substituted-1,2,4-Triazol-5-amines: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 3-substituted-1,2,4-triazol-5-amines. It is designed for researchers requiring precise spectral data for compound characterization, quality control, and photophysical applications.
Executive Summary & Core Directive
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for amides and carboxylic acids. However, its UV-Vis absorption profile is frequently misunderstood due to complex tautomeric equilibria and substituent-dependent electronic transitions .
This guide moves beyond basic spectral listing. It dissects the causality between structural modifications and spectral shifts, providing a robust framework for predicting and interpreting the UV-Vis behavior of these heterocycles.
Key Technical Insight:
The unsubstituted 3-amino-1,2,4-triazole core is optically transparent in the near-UV/visible region (
Structural Dynamics & Tautomerism
The spectral complexity of 3-substituted-1,2,4-triazol-5-amines stems from their ability to exist in multiple tautomeric forms. The equilibrium is governed by solvent polarity and pH, directly influencing the observed
Tautomeric Equilibrium Pathway
The following diagram illustrates the dynamic equilibrium between the amine (aromatic) and imine (non-aromatic) forms. In solution, the 1H-amine tautomer typically predominates, but polar aprotic solvents (DMSO) or specific substituents can stabilize the 4H-form or imine species.
Figure 1: Tautomeric equilibrium network. The 1H-amino form is generally the thermodynamic sink, responsible for the primary
Comparative Spectral Analysis
The UV-Vis profile is dictated by the interplay between the triazole ring's
Substituent Effects (Electronic Push-Pull)
-
Unsubstituted Core (H-): Dominated by high-energy
transitions deep in the UV (< 210 nm). Often requires derivatization for HPLC detection. -
Aryl Conjugation (Ph-): Extends the conjugation length, causing a bathochromic (red) shift to the 240–260 nm region.
-
Nitro/Auxochromes (-NO
, -SH): Induce strong ICT bands. Nitro groups can push absorption into the visible range (> 300 nm), often resulting in yellow solutions under basic conditions (halochromism).
Solvent Effects (Solvatochromism)
These compounds exhibit positive solvatochromism .
-
Non-polar solvents (Dioxane): Stabilize the ground state, resulting in higher energy transitions (shorter
). -
Polar protic solvents (Water/EtOH): Stabilize the excited state (which is often more polar) via H-bonding, lowering the energy gap and causing a red shift.
Comparative Data Table
The following table synthesizes experimental data for key derivatives.
| Compound | Substituent (R) | Solvent | Spectral Characteristic | ||
| 3-Amino-1,2,4-triazole | -H | Water | 195 - 205 | 3.8 | "Invisible" in standard UV (>220nm). Only end-absorption visible. |
| 3-Amino-1,2,4-triazole | -H | DMSO | ~208 | 3.9 | Slight red shift due to solvent polarity. |
| 3-Phenyl-5-amino-triazole | -C | Ethanol | 248 - 252 | 4.1 | Conjugation Band. Strong |
| 3-(4-Nitrophenyl)-amino-triazole | -C | Ethanol | 315 - 325 | 4.3 | ICT Band. Strong absorption; yellow color in basic media. |
| NTO (Triazol-5-one analog) | -NO | Water (pH 2) | 315 | 3.6 | pH Sensitive. Shifts to 412 nm at pH > 9 (anionic form). |
| 3-Amino-5-mercapto-triazole | -SH | Methanol | 255 - 260 | 4.0 | Thione Contribution. |
Experimental Protocol: Validated UV-Vis Characterization
To ensure reproducibility and "Trustworthiness" (Part 2), follow this self-validating protocol. This workflow minimizes errors caused by aggregation and pH drift.
Workflow Diagram
Figure 2: Standardized UV-Vis characterization workflow for triazole derivatives.
Detailed Methodology
-
Solvent Selection:
-
Primary: Acetonitrile (MeCN) or Methanol (MeOH). Why? Low UV cut-off (< 195 nm) allows observation of the triazole core transitions.
-
Avoid: Acetone or Toluene (High UV cut-off masks the 200-250 nm region).
-
-
Sample Preparation:
-
Prepare a Stock Solution (
M) in MeCN. Sonicate for 5 mins to ensure complete dissolution (crucial for amino-triazoles which can form H-bond aggregates). -
Prepare Working Standard (
M) by diluting the stock. -
Self-Validation Check: The solution must be optically clear. If scattering is observed at >400 nm, filter through a 0.22 µm PTFE filter.
-
-
Measurement Parameters:
-
Range: 190 nm – 500 nm.
-
Path Length: 1.0 cm (Quartz cuvette). Note: Glass cuvettes absorb UV < 300 nm and are unsuitable.
-
Reference: Pure solvent from the same bottle used for dilution.
-
-
pH Control (Advanced):
-
If studying tautomerism, record spectra in:
-
0.1 M HCl (forces protonated cation).
-
0.1 M NaOH (forces anionic species).
-
-
Observation: Expect a bathochromic shift in basic media for nitro- or aryl-substituted derivatives due to resonance stabilization of the anion.
-
References
-
BenchChem. Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. (2025).[1][2]
-
MDPI. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. (2020).[3]
-
American Chemical Society (ACS). UV–Vis, Fluorescence, and Resonance Raman... Studies on 3-Amino-1,2,4-triazole. J. Phys. Chem. A. (2018).
-
National Institutes of Health (NIH). Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. (2023).[4]
-
SpectraBase. 3-Amino-1,2,4-triazole UV-Vis Spectrum. (2025).[1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | C9H10N4OS | CID 2735356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Elemental Analysis of C9H10N4O Triazole Derivatives
This guide provides an in-depth, comparative analysis of the elemental composition of C9H10N4O, a representative molecular formula for a class of triazole derivatives. Triazole-containing compounds are a cornerstone in modern medicinal chemistry and materials science, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] The precise determination of their elemental composition is a critical step in the synthesis and characterization pipeline, ensuring the compound's identity and purity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical calculations and practical experimental guidance.
Theoretical Elemental Composition: The Foundational Benchmark
Before any experimental analysis, the theoretical elemental composition of the target molecule must be calculated. This provides the benchmark against which all experimental data will be validated. The molecular formula C9H10N4O indicates a compound composed of nine carbon atoms, ten hydrogen atoms, four nitrogen atoms, and one oxygen atom.
The calculation of the mass percentage of each element is derived from the molecular formula and the atomic masses of the constituent elements.[4][5]
Molecular Weight Calculation:
-
Carbon (C): 9 atoms × 12.011 u = 108.099 u
-
Hydrogen (H): 10 atoms × 1.008 u = 10.080 u
-
Nitrogen (N): 4 atoms × 14.007 u = 56.028 u
-
Oxygen (O): 1 atom × 15.999 u = 15.999 u
Total Molecular Weight: 108.099 + 10.080 + 56.028 + 15.999 = 190.206 u
Theoretical Elemental Percentages:
The percentage of each element is calculated as follows: % Element = (Total mass of element in formula / Total molecular weight) × 100
The following table summarizes the theoretical elemental composition of a C9H10N4O triazole derivative.
| Element | Symbol | Atomic Mass (u) | Atoms in Formula | Total Mass (u) | Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 56.83% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 5.30% |
| Nitrogen | N | 14.007 | 4 | 56.028 | 29.46% |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.41% |
| Total | 190.206 | 100.00% |
This theoretical data is the gold standard for confirming the successful synthesis of the target C9H10N4O compound.
Comparative Analysis of Elemental Analysis Techniques
For organic compounds, particularly nitrogen-containing heterocycles like triazoles, combustion analysis is the predominant and most reliable method for determining the percentages of carbon, hydrogen, and nitrogen.[6][7][8]
Combustion Analysis (CHN/O/S Analysis):
This technique, often referred to as CHNS/O analysis, is a cornerstone of organic elemental analysis.[7][8] It involves the complete and rapid combustion of a small, precisely weighed sample in a high-temperature, oxygen-rich environment.[8] The fundamental principle relies on the Dumas method, where the sample is oxidized to produce simple, stable gases.[6][9]
-
Carbon is converted to carbon dioxide (CO2).
-
Hydrogen is converted to water (H2O).
-
Nitrogen is converted to nitrogen gas (N2) after reduction of nitrogen oxides.[9]
These combustion products are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD).[10][11] The instrument's software then calculates the mass percentage of each element in the original sample.
Oxygen Determination:
The determination of oxygen is typically performed separately by high-temperature pyrolysis. The sample is heated in the absence of oxygen, and the resulting oxygen-containing products are converted to carbon monoxide (CO), which is then measured.
Alternative and Complementary Techniques:
While combustion analysis provides the elemental composition, other techniques are essential for full structural elucidation:
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecule, allowing for the determination of the molecular weight and fragmentation patterns, which can help confirm the molecular formula.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for determining the compound's structure.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.[1]
The following diagram illustrates the workflow for the characterization of a newly synthesized triazole derivative.
Caption: Workflow for the synthesis, analysis, and validation of a C9H10N4O triazole derivative.
Experimental Protocol for CHN Analysis
The following is a generalized, step-by-step protocol for the CHN analysis of a C9H10N4O triazole derivative using a modern elemental analyzer.
I. Sample Preparation:
-
Purity: Ensure the sample is of high purity. Impurities will lead to inaccurate results.
-
Drying: The sample must be thoroughly dried to remove any residual solvents or water, which would artificially inflate the hydrogen and potentially the carbon and oxygen content.
-
Homogenization: Grind the crystalline sample into a fine, homogenous powder to ensure that the small portion taken for analysis is representative of the bulk material.
II. Instrument Setup and Calibration:
-
Instrument Startup: Power on the elemental analyzer, computer, and gas supplies (typically helium as a carrier gas and oxygen for combustion).
-
Leak Check: Perform a system leak check as per the manufacturer's instructions to ensure the integrity of the gas flow paths.
-
Calibration:
-
Accurately weigh a certified calibration standard (e.g., acetanilide) into a tin or silver capsule. The mass should be similar to the expected mass of the unknown sample.
-
Analyze several standards to establish a calibration curve and ensure the instrument is performing within specifications.
-
III. Sample Analysis:
-
Weighing: Accurately weigh 1-3 mg of the purified and dried C9H10N4O sample into a pre-cleaned tin or silver capsule using a microbalance. Record the exact mass.
-
Encapsulation: Crimp the capsule to seal the sample securely.
-
Loading: Place the encapsulated sample into the instrument's autosampler.
-
Analysis: Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.
The internal process of a typical CHN analyzer is depicted below.
Caption: Schematic of the internal process of a CHN combustion analyzer.
Data Interpretation and Validation
The primary output from the elemental analyzer will be the weight percentages of C, H, and N.
Comparison with Theoretical Values:
The experimental results should be compared directly with the calculated theoretical values. A widely accepted tolerance for a pure compound is ±0.4% from the theoretical value for each element.[1]
Hypothetical Data Comparison:
| Element | Theoretical % | Experimental % (Run 1) | Experimental % (Run 2) | Average Experimental % | Deviation from Theoretical |
| C | 56.83 | 56.75 | 56.91 | 56.83 | 0.00 |
| H | 5.30 | 5.35 | 5.29 | 5.32 | +0.02 |
| N | 29.46 | 29.38 | 29.44 | 29.41 | -0.05 |
In this hypothetical example, the average experimental values are well within the ±0.4% tolerance, providing strong evidence for the correct elemental composition of the synthesized C9H10N4O derivative.
Troubleshooting Common Discrepancies:
-
Inconsistent Results: May indicate sample inhomogeneity. Ensure the sample is finely ground and well-mixed.
-
Low Carbon, High Hydrogen: Often suggests the presence of residual water or hygroscopic behavior of the sample.
-
All Values Consistently Low: Could indicate the presence of an inorganic impurity or that the sample contains other elements (e.g., halogens, sulfur) that were not analyzed for.
-
Erratic Nitrogen Results: Nitrogen-containing heterocycles can sometimes be challenging to combust completely.[13] Adjusting combustion parameters or using a combustion catalyst may be necessary.
By adhering to rigorous experimental protocols and careful data analysis, researchers can confidently determine the elemental composition of novel triazole derivatives, a critical step in the journey of drug discovery and materials development.
References
-
Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Rajiv Academy for Pharmacy. Available at: [Link]
-
Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science. Available at: [Link]
-
Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Iraqi Journal of Science. Available at: [Link]
-
Combustion analysis. Wikipedia. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME NOVEL TRIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Combustion Analysis for Elemental Determination. LECO Corporation. Available at: [Link]
-
Elemental Analysis - Organic & Inorganic Compounds. ELTRA. Available at: [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. News-Medical.net. Available at: [Link]
-
Structural characterization and QSAR modeling of 1,2,4-triazole derivatives as α-glucosidase inhibitors. RSC Publishing. Available at: [Link]
-
A Look at Elemental Analysis for Organic Compounds. AZoM. Available at: [Link]
-
Determining Empirical and Molecular Formulas. LibreTexts. Available at: [Link]
-
Elemental Composition of Pure Substances. Fiveable. Available at: [Link]
-
Elemental Analysis: CHNS/O Determination of Marine Samples. Spectro-Lab. Available at: [Link]
-
How can I calculate the elemental composition?. CK-12 Foundation. Available at: [Link]
-
Chemical Composition. Mineralogy Database. Available at: [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available at: [Link]
-
Elemental analysis: operation & applications. Elementar. Available at: [Link]
-
Determination of Nitrogen (N) using an elemental analyzer. FILAB. Available at: [Link]
-
Structure of nitrogen containing heterocycles. ResearchGate. Available at: [Link]
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
Empirical Formulas from Analysis. Chemistry LibreTexts. Available at: [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available at: [Link]
Sources
- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 3. Structural characterization and QSAR modeling of 1,2,4-triazole derivatives as α-glucosidase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. fiveable.me [fiveable.me]
- 5. ck12.org [ck12.org]
- 6. Combustion analysis - Wikipedia [en.wikipedia.org]
- 7. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 8. azom.com [azom.com]
- 9. measurlabs.com [measurlabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. spectro-lab.pl [spectro-lab.pl]
- 12. as.uky.edu [as.uky.edu]
- 13. pepolska.pl [pepolska.pl]
Safety Operating Guide
3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine proper disposal procedures
Comprehensive Laboratory Safety and Disposal Protocol for 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine
As research and drug development laboratories increasingly utilize functionalized nitrogen heterocycles, establishing rigorous, self-validating safety and disposal protocols is paramount. 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine is a specialized research chemical featuring an aminotriazole core and an ether-linked phenoxy group. Because of its biological activity and the potential environmental persistence of triazole derivatives, it must be managed with strict adherence to federal environmental regulations and institutional Environmental Health and Safety (EHS) guidelines.
This guide provides a causality-driven, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring full compliance with the Resource Conservation and Recovery Act (RCRA)[1].
Part 1: Hazard Characterization and Chemical Causality
Before executing any disposal protocol, a Senior Application Scientist must understand the why behind the procedure. The management of 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine is dictated by its structural properties:
-
Biological Activity & Aquatic Toxicity: The 1,2,4-triazole pharmacophore is widely used in agricultural fungicides and pharmaceutical agents. Consequently, discharging this compound into standard wastewater systems poses a severe risk of aquatic toxicity and disruption of microbial treatment facilities. It must be isolated as a hazardous solid or liquid waste[1].
-
Chemical Reactivity & Matrix Compatibility: The primary amine group acts as a weak base and nucleophile. If mixed with strong oxidizing agents or concentrated acids in a waste carboy, it can undergo exothermic degradation.
-
Aerosolization Risk: As a dry powder, the compound poses an inhalation hazard. Prudent Practices in the Laboratory strictly mandates that operations involving solid toxic substances that may generate aerosols must be conducted within a certified chemical fume hood to minimize exposure[2].
Part 2: Step-by-Step Institutional Disposal Workflow
To maintain a self-validating safety system, every laboratory must implement a "cradle-to-grave" tracking mechanism for hazardous waste. Do not attempt to chemically neutralize or treat this compound in an improvised manner; it must be routed to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).
Step 1: Waste Stream Characterization
-
Action: Determine the physical state and solvent matrix of the waste.
-
Causality: The EPA categorizes hazardous waste based on specific lists (F, K, P, U) and characteristics (Ignitability, Corrosivity, Reactivity, Toxicity)[3]. While 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine may not be a specifically "listed" P or U waste, its biological activity and the solvents used to dissolve it (e.g., DMSO, Dichloromethane) render the entire mixture a regulated hazardous waste[3][4].
Step 2: Segregation and Containment
-
Action: Separate the waste into designated, chemically compatible containers.
-
Solid Waste: Place contaminated consumables (weigh boats, pipette tips) and bulk powder into a rigid, leak-proof, high-density polyethylene (HDPE) container.
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste carboys depending on the solvent matrix used during your assay.
-
-
Causality: Mixing incompatible waste streams (e.g., combining an amine-containing heterocycle with reactive electrophiles or oxidizers) can lead to pressurization and catastrophic container failure[2].
Step 3: Satellite Accumulation Area (SAA) Management
-
Action: Store the sealed waste containers in a designated SAA at or near the point of generation.
-
Causality: Under RCRA regulations, generators must ensure that waste is properly identified and managed prior to disposal[1]. Containers must remain closed at all times except when actively adding waste. Attach a completed hazardous waste label detailing the exact contents (e.g., "3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine, 5% in DMSO").
Step 4: EHS Transfer and Manifesting
-
Action: Submit a waste pickup request to your institutional EHS department.
-
Causality: EHS professionals will utilize the EPA's e-Manifest system to track the shipment of the waste to a permitted TSDF, where it will typically undergo high-temperature incineration, ensuring the complete thermal destruction of the triazole ring.
Part 3: Data Presentation - Waste Segregation Matrix
To facilitate rapid decision-making at the bench, utilize the following segregation matrix for 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine waste streams:
| Waste Stream Matrix | Primary Hazard | Approved Container Type | Strict Incompatibilities | EPA Waste Code (Typical)* |
| Bulk Solid / Powder | Inhalation, Environmental | HDPE wide-mouth jar | Strong oxidizers, strong acids | Unlisted Hazardous Solid |
| In Halogenated Solvent (e.g., DCM) | Toxicity, Volatility | Glass or PTFE-lined carboy | Alkali metals, strong bases | F002 (if >10% halogenated)[3] |
| In Non-Halogenated Solvent (e.g., DMSO, MeOH) | Flammability, Skin Permeation | HDPE or Glass carboy | Strong oxidizers | D001 (if Ignitable)[4] |
| Contaminated Consumables | Cross-contamination | Puncture-resistant poly-bag | Free liquids | N/A (Solid Debris) |
*Note: Final EPA waste codes are determined by your institutional EHS officer based on the total mixture composition.
Part 4: Cradle-to-Grave Waste Management Workflow
The following diagram illustrates the logical flow of the laboratory waste management process, ensuring compliance with both ACS Center for Lab Safety guidelines and federal regulations[1].
Caption: Cradle-to-Grave workflow for 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine laboratory waste.
References
-
Learn the Basics of Hazardous Waste. United States Environmental Protection Agency (EPA). Available at: [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency (EPA). Available at: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
ACS Center for Lab Safety. American Chemical Society (ACS). Available at: [Link]
-
EPA ID and Tracking Hazardous Waste. Idaho Department of Environmental Quality. Available at: [Link]
-
Hazardous Waste Management. Arizona Department of Environmental Quality (ADEQ). Available at: [Link]
Sources
Comprehensive Safety & Handling Guide: 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine
CAS Number: 22819-08-5 Formula: C₉H₁₀N₄O Molecular Weight: 190.20 g/mol
Executive Safety Summary & Risk Profile
The Directive: As a Senior Application Scientist, my primary directive is the Precautionary Principle . While specific toxicological data for 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine is limited, its structural core is 3-amino-1,2,4-triazole (Amitrole) , a known Group 2B Carcinogen and reproductive toxin [1, 2].
Therefore, this protocol mandates treating this compound as a Potential Carcinogen and High-Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise. The addition of the phenoxymethyl group increases lipophilicity compared to the parent triazole, potentially enhancing dermal absorption.
Hazard Identification Matrix
| Hazard Category | Classification (Conservative Approach) | Physiological Basis |
| Acute Toxicity | Irritant (H315, H319, H335) | Amine functionality is basic; dust causes mechanical and chemical irritation to mucous membranes. |
| Chronic Toxicity | Suspected Carcinogen / Teratogen | Structural analog to Amitrole (CAS 61-82-5), which inhibits thyroid peroxidase and induces thyroid tumors [3]. |
| Physical State | Fine Crystalline Powder | High risk of aerosolization during weighing and transfer. |
| Solubility | Organic Soluble (DMSO, MeOH) | Dissolved state increases skin permeation rate significantly. |
Personal Protective Equipment (PPE) Architecture
Do not rely on "standard lab attire." The following PPE system is designed to create multiple redundancy layers against exposure.
A. Respiratory Protection[1][2][3][4][5][6][7]
-
Primary Barrier: All handling of dry powder must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure.
-
Secondary Barrier (PPE):
-
Minimum: NIOSH-approved N95 particulate respirator (if handling <100 mg in a hood).
-
Recommended: P100 (HEPA) half-face respirator (if handling >100 mg or if hood sash must be raised).
-
Rationale: Triazole dusts are often electrostatic. A P100 filter captures 99.97% of airborne particles, offering protection against invisible micro-aerosols that N95s may miss [4].
-
B. Dermal Protection (The "Double-Shell" Protocol)
The phenoxymethyl moiety facilitates lipid transport. Standard latex gloves are insufficient.
-
Inner Layer: 4 mil Nitrile (Examination Grade). Bright color (e.g., blue/purple) to contrast with outer glove.
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Long Cuff).
-
Technique: "Taped Cuff" method is not required for mg quantities, but immediate removal upon splash is mandatory.
-
Body: Tyvek® lab coat or disposable sleeves are superior to cotton, which retains particulates.
C. Ocular Protection[5][6][8][9]
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Prohibited: Safety glasses with side shields.[1]
-
Reasoning: Fine powders can bypass side shields via air currents created by hood drafts.
Operational Protocol: Safe Handling Workflow
Visualization: PPE & Engineering Control Decision Tree
Figure 1: Decision logic for selecting engineering controls and PPE based on physical state and quantity.
Step-by-Step Methodology
Phase 1: Preparation (The "Clean Start")
-
Static Elimination: Place an ionizing bar or anti-static gun near the balance. Triazoles are prone to static charge, causing "powder fly."
-
Surface Prep: Line the fume hood work surface with a plastic-backed absorbent pad (absorbent side up). This captures minor spills and simplifies cleanup.[2]
-
Solvent Selection: Pre-measure solvents (DMSO is preferred for stability) before opening the compound vial to minimize open-vial time.
Phase 2: Weighing & Transfer
-
The "Tunnel" Technique: Do not remove the vial from the hood. Open the vial only when your hands are deep inside the hood (at least 6 inches from the sash).
-
Transfer: Use a disposable anti-static spatula.
-
Solubilization: Add solvent directly to the weighing vessel if possible. Once dissolved, the inhalation risk drops to near zero, though skin absorption risk remains.
Phase 3: Decontamination
-
Wipe Down: Use a wiper wetted with 70% Ethanol or Isopropanol.
-
Note: Do not use bleach immediately. While triazoles are stable, mixing amines with hypochlorite can theoretically form chloramines (toxic gas).
-
-
Waste: Dispose of the absorbent pad, gloves, and spatula in a dedicated "Hazardous Solid Waste" container labeled with the full chemical name.
Emergency Response & Spill Management
Scenario: Powder Spill (>50 mg) inside Fume Hood
-
Stop & Assess: Do not rush. The hood is containing the hazard.
-
Cover: Gently place a chemically resistant wiper (e.g., Kimwipe) over the powder pile to prevent air currents from spreading it.
-
Wet: Apply solvent (Ethanol) onto the wiper. Do not spray directly on the powder, as this blows it around.
-
Wipe: Wipe from the outside in (concentric circles) to collect the material.
Scenario: Skin Exposure
-
Doff: Remove contaminated gloves immediately (peel from wrist to fingers, turning inside out).
-
Wash: Wash skin with mild soap and cool water for 15 minutes.
-
Avoid: Hot water (opens pores) and scrubbing brushes (abrades skin), both of which accelerate absorption [5].
-
Disposal & Environmental Stewardship[1][7]
This compound is likely toxic to aquatic life with long-lasting effects (H411), similar to other triazoles [6].
-
Aqueous Waste: Do not pour down the drain. Collect in "Aqueous Waste - Toxic" containers.
-
Solid Waste: All contaminated consumables (gloves, weigh boats) go to "Solid Hazardous Waste."
-
Destruction: Incineration is the only recommended disposal method to ensure complete thermal decomposition of the triazole ring.
References
-
National Center for Biotechnology Information (PubChem). 3-Amino-1,2,4-triazole (Amitrole) Compound Summary. Retrieved from [Link]
-
World Health Organization (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Amitrole. Vol 79. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 3-amino-1,2,4-triazole.[3] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard 1910.134. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). Guidelines for Chemical Spill Response. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
